3-Bromo-5-(trifluoromethyl)-1H-pyrazole
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-bromo-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2/c5-3-1-2(9-10-3)4(6,7)8/h1H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULONMXISWOZBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93608-11-8 | |
| Record name | 3-Bromo-5-(trifluoromethyl)-1h-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)-1H-pyrazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a key heterocyclic building block in modern medicinal and agrochemical research. The strategic placement of a bromine atom and a trifluoromethyl group on the pyrazole scaffold provides a unique combination of reactivity and physicochemical properties. The trifluoromethyl moiety is well-known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a prized feature in drug design.[1] The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling and substitution reactions for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important intermediate, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental to its application in synthesis and analysis.
Core Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 93608-11-8 | [5] |
| Molecular Formula | C₄H₂BrF₃N₂ | [5] |
| Molecular Weight | 214.97 g/mol | [5] |
| Appearance | White to off-white solid | [2][3][4] |
| Purity | ≥97% (typical) | [5] |
| Predicted Boiling Point | ~242 °C | N/A |
| Predicted pKa | ~9.83 | N/A |
| Solubility | Soluble in organic solvents such as methanol, chloroform, and dimethyl sulfoxide. | N/A |
Spectroscopic Profile
Detailed experimental spectroscopic data for this compound is not extensively published. However, based on the analysis of related pyrazole derivatives, the following spectral characteristics can be predicted:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, featuring a singlet for the C4-H proton of the pyrazole ring, likely in the range of δ 6.5-7.0 ppm. The N-H proton will appear as a broad singlet at a variable chemical shift, typically downfield.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the three carbon atoms of the pyrazole ring. The carbon bearing the trifluoromethyl group (C5) will appear as a quartet due to C-F coupling. The brominated carbon (C3) and the C4 carbon will also have characteristic chemical shifts.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the CF₃ group.
-
Infrared (IR) Spectroscopy: The IR spectrum will likely display characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C=N and C=C stretching of the pyrazole ring (in the 1400-1600 cm⁻¹ region), and C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ range).[6][7][8]
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).[9][10] The molecular ion peak would be observed at m/z corresponding to C₄H₂BrF₃N₂. Fragmentation may involve the loss of Br, CF₃, or HCN moieties.
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of production. Two common strategies are the cyclocondensation of a trifluoromethylated β-diketone followed by bromination, and the direct bromination of a pre-existing trifluoromethyl pyrazole.
Synthesis via Cyclocondensation and Bromination
This is a robust and widely applicable method for constructing the pyrazole ring system.[11][12] The general workflow is depicted below:
Figure 1: General workflow for the synthesis of this compound via cyclocondensation and subsequent bromination.
Experimental Protocol:
Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole
-
To a solution of a suitable trifluoromethyl-β-diketone (e.g., 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione) (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(trifluoromethyl)-1H-pyrazole.
Step 2: Bromination of 3-(Trifluoromethyl)-1H-pyrazole
-
Dissolve the 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield this compound.
Causality Behind Experimental Choices: The use of ethanol as a solvent in the cyclocondensation step is common as it is a polar protic solvent that facilitates the reaction between the diketone and hydrazine. NBS is a preferred brominating agent for this type of reaction as it is a solid, easy to handle, and provides a source of electrophilic bromine under mild conditions, often leading to high regioselectivity.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of the bromine atom, which can be readily displaced or engaged in cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This compound is an excellent substrate for these reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position.[13][14][15][16][17]
Figure 2: Schematic of the Suzuki-Miyaura cross-coupling reaction with this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically potassium carbonate (2.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3-aryl-5-(trifluoromethyl)-1H-pyrazole.
Nucleophilic Aromatic Substitution (SNA)
The electron-withdrawing nature of the pyrazole ring and the trifluoromethyl group facilitates nucleophilic aromatic substitution (SNA) at the bromine-bearing carbon.[18][19][20][21][22] This allows for the introduction of various nucleophiles, including amines, alkoxides, and thiolates, to further functionalize the pyrazole core.
Applications in Research and Development
The unique structural features of this compound make it a valuable precursor for the synthesis of a wide range of biologically active compounds.
Medicinal Chemistry
The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs.[23] The incorporation of a trifluoromethyl group can significantly enhance the pharmacological profile of a molecule by improving its metabolic stability and cell membrane permeability.[24] Consequently, derivatives of this compound are actively investigated as potential therapeutic agents, including:
-
Anti-inflammatory agents: As potential inhibitors of enzymes such as cyclooxygenase-2 (COX-2).[25]
-
Anticancer agents: Exhibiting cytotoxic effects against various cancer cell lines.
-
Antimicrobial and Antifungal agents: Targeting essential enzymes in pathogens.[26]
Agrochemicals
Trifluoromethylated pyrazoles are also prominent in the agrochemical industry, with many commercial pesticides and herbicides containing this motif.[27] The trifluoromethyl group contributes to the potency and stability of these compounds in environmental conditions.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its well-defined reactivity, particularly in cross-coupling and nucleophilic substitution reactions, combined with the beneficial properties imparted by the trifluoromethyl group, ensures its continued importance in the fields of drug discovery and agrochemical development. This guide provides a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. visnav.in [visnav.in]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 5-Bromo-3-(trifluoromethyl)-1H-pyrazole | CymitQuimica [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-<i>a</i>]pyrimidin-5(4<i>H<… [ouci.dntb.gov.ua]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formal nucleophilic substitution of bromocyclopropanes with azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. youtube.com [youtube.com]
- 23. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. thieme-connect.com [thieme-connect.com]
An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)-1H-pyrazole: Synthesis, Structure, and Application
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorinated Heterocycles
The introduction of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design. The unique properties of fluorine—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the myriad of fluorinated building blocks, trifluoromethylated pyrazoles stand out as "privileged structures," frequently appearing in a wide array of biologically active compounds. This guide focuses on a particularly versatile and reactive intermediate: 3-Bromo-5-(trifluoromethyl)-1H-pyrazole . Our objective is to provide not just a compilation of data, but a cohesive understanding of its molecular architecture, synthesis, and reactivity, thereby empowering its strategic deployment in research and development.
Molecular Structure and Physicochemical Properties
This compound is a five-membered aromatic heterocycle characterized by two adjacent nitrogen atoms, a bromine atom at the 3-position, and a trifluoromethyl group at the 5-position. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyrazole ring, impacting its reactivity and the acidity of the N-H proton.
The tautomeric nature of N-unsubstituted pyrazoles is a key feature. This compound exists as a mixture of two tautomers: this compound and 5-bromo-3-(trifluoromethyl)-1H-pyrazole. While often named interchangeably, the 3-bromo-5-(trifluoromethyl) tautomer is generally considered the more stable form due to the electronic influence of the substituents. For the purpose of this guide, we will refer to the compound as this compound, acknowledging its tautomeric equilibrium.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 93608-11-8 | [1] |
| Molecular Formula | C₄H₂BrF₃N₂ | [1] |
| Molecular Weight | 214.97 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
While a specific X-ray crystal structure for this compound is not publicly available, analysis of related substituted pyrazole structures reveals a planar ring system.[2][3] The bond lengths and angles are characteristic of an aromatic heterocycle, with the C-Br and C-CF₃ bonds positioned for diverse chemical transformations.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is logically approached in two key stages: the formation of the 3-(trifluoromethyl)-1H-pyrazole core, followed by regioselective bromination. This strategy allows for the controlled introduction of the key functional groups.
Synthesis of the 3-(Trifluoromethyl)-1H-pyrazole Core
The most common and industrially scalable method for constructing the trifluoromethyl-pyrazole ring is the condensation of a trifluoromethylated 1,3-dicarbonyl equivalent with hydrazine. A frequently used starting material is 4,4,4-trifluoro-1-(but-2-en-2-yloxy)butane-1,3-dione or a related trifluoro-β-diketone.
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole
-
Rationale: This reaction leverages the classical Knorr pyrazole synthesis, where a β-dicarbonyl compound reacts with a hydrazine to form the pyrazole ring. The use of hydrazine hydrate provides the N-unsubstituted pyrazole.
-
Step 1: Reaction Setup. In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer and a reflux condenser is charged with 4,4,4-trifluoroacetoacetate (1.0 eq).
-
Step 2: Addition of Hydrazine. Hydrazine hydrate (1.1 eq) is added dropwise to the stirred solution. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.
-
Step 3: Cyclization. After the initial reaction subsides, the mixture is heated to reflux for 2-4 hours to ensure complete cyclization. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Step 4: Work-up and Isolation. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then purified, typically by distillation or recrystallization, to yield 3-(trifluoromethyl)-1H-pyrazole.[4]
Regioselective Bromination
With the 3-(trifluoromethyl)-1H-pyrazole core in hand, the next critical step is the introduction of the bromine atom at the 3-position. Direct bromination of pyrazoles can be complex due to the presence of multiple reactive sites. However, the electron-withdrawing trifluoromethyl group deactivates the adjacent C-5 position towards electrophilic attack, favoring substitution at the C-3 position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, offering milder conditions and higher selectivity compared to elemental bromine.[5][6]
Experimental Protocol: Synthesis of this compound
-
Rationale: This protocol is based on the established methodology for the bromination of electron-deficient pyrazoles.[5][6] NBS provides a source of electrophilic bromine, and the reaction proceeds via an electrophilic aromatic substitution mechanism.
-
Step 1: Dissolution. 3-(Trifluoromethyl)-1H-pyrazole (1.0 eq) is dissolved in a suitable solvent, such as acetonitrile or dichloromethane, in a reaction flask.
-
Step 2: Reagent Addition. N-Bromosuccinimide (1.05 eq) is added portion-wise to the stirred solution at room temperature.
-
Step 3: Reaction Monitoring. The reaction is stirred at room temperature for several hours, or until TLC analysis indicates complete consumption of the starting material.
-
Step 4: Quenching and Extraction. The reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Step 5: Purification. The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel or recrystallization to afford this compound as a solid.
Spectroscopic Characterization
Accurate characterization of this compound is essential for its use in subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a singlet for the proton at the C-4 position of the pyrazole ring and a broad singlet for the N-H proton. The exact chemical shift of the C-4 proton will be influenced by the two electron-withdrawing substituents.
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence and integrity of the trifluoromethyl group.[7][8] It will exhibit a singlet at a characteristic chemical shift for a CF₃ group attached to a pyrazole ring.
Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The C-Br bond, the N-H group, and the pyrazole ring itself offer multiple avenues for derivatization.
Reactions at the C-Br Bond: A Gateway to Diverse Scaffolds
The bromine atom at the 3-position is the primary handle for introducing molecular complexity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and materials science.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the bromopyrazole with an organoboron reagent (boronic acid or ester). This is a highly robust and functional-group-tolerant method for introducing aryl or heteroaryl substituents at the 3-position.[10][11][12]
-
Heck Coupling: The Heck reaction facilitates the formation of a C-C bond between the bromopyrazole and an alkene, providing access to vinyl-substituted pyrazoles.[13][14] These products can be further elaborated, for instance, through hydrogenation or oxidation.
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the bromopyrazole with a wide range of primary and secondary amines.[15][16][17][18][19] It is a go-to method for synthesizing 3-amino-pyrazole derivatives, which are common motifs in pharmacologically active molecules.
Reactions at the N-H Position
The acidic proton on the pyrazole nitrogen can be readily removed by a base, allowing for N-alkylation or N-arylation. This provides a straightforward method to block the N-H position or to introduce substituents that can modulate the molecule's solubility and pharmacokinetic properties.
Applications in Drug Discovery and Agrochemicals
The 3-bromo-5-(trifluoromethyl)pyrazole scaffold is a highly sought-after building block in the synthesis of complex molecules with potential biological activity. The trifluoromethyl group often enhances metabolic stability and cell permeability, while the pyrazole core can engage in crucial hydrogen bonding interactions with protein targets.[20][21]
-
Pharmaceuticals: While specific, named drugs directly synthesized from this intermediate are not prominently disclosed in the public domain, numerous patents cite its use in the preparation of inhibitors for a range of therapeutic targets, including kinases and other enzymes implicated in cancer and inflammatory diseases.[22][23] The ability to readily diversify the 3-position through cross-coupling makes it an ideal starting point for library synthesis in lead optimization campaigns.
-
Agrochemicals: The trifluoromethylpyrazole motif is a well-established toxophore in many successful pesticides.[24][25] For instance, related structures are found in insecticides and fungicides. The bromine atom in this compound serves as a convenient attachment point for the synthesis of novel pesticide candidates, allowing for the exploration of new chemical space in the quest for more effective and environmentally benign crop protection agents.
Conclusion and Future Outlook
This compound is a quintessential example of a modern chemical building block: a compact, functionalized heterocycle endowed with the unique properties of fluorine. Its well-defined reactivity, particularly the capacity for palladium-catalyzed cross-coupling at the C-3 position, provides a reliable and versatile platform for the synthesis of a diverse array of more complex molecules. For researchers and drug development professionals, a thorough understanding of the synthesis, structure, and reactivity of this intermediate is not merely academic; it is a practical prerequisite for the rational design of the next generation of pharmaceuticals and agrochemicals. As the demand for novel, high-performing chemical entities continues to grow, the strategic application of such powerful building blocks will undoubtedly remain at the forefront of innovation.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. [PDF] Synthesis and Crystal Structures of N-Substituted Pyrazolines | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and crystal structures of N-substituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(Trifluoromethyl)pyrazole(20154-03-4) 1H NMR [m.chemicalbook.com]
- 5. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. azom.com [azom.com]
- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 14. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. jk-sci.com [jk-sci.com]
- 20. nbinno.com [nbinno.com]
- 21. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. EP4177244A2 - Process and intermediates for the preparation of pyroxasulfone and fenoxasulfone - Google Patents [patents.google.com]
- 23. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 24. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 25. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Regioselective Synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole
Abstract
3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a highly valuable heterocyclic building block, or synthon, pivotal in the fields of medicinal chemistry and agrochemical development. Its unique substitution pattern, featuring a reactive bromine atom and an electron-withdrawing trifluoromethyl group, allows for diverse downstream functionalization, making it a key intermediate in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of the strategic synthesis of this specific regioisomer, focusing on the robust and regioselective cyclocondensation pathway. We will delve into the mechanistic principles governing the reaction, provide a detailed, field-proven experimental protocol, and discuss critical parameters for process optimization and safety.
Chapter 1: Introduction to this compound
The pyrazole core is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals.[1] The introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] When combined with a bromine atom at the C3 position, the resulting this compound becomes a versatile intermediate. The bromine can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira), while the pyrazole's nitrogen atoms offer sites for further substitution, enabling the construction of extensive and diverse chemical libraries for screening.
Chapter 2: Retrosynthetic Analysis & Strategic Considerations
Achieving the precise 3-bromo-5-trifluoromethyl arrangement is a non-trivial synthetic challenge. The primary obstacle is controlling the regiochemistry. A naive approach, such as the direct bromination of 5-(trifluoromethyl)-1H-pyrazole, is generally not a viable strategy. Electrophilic aromatic substitution on the pyrazole ring is electronically directed to the C4 position, which would yield the undesired 4-bromo isomer.
Therefore, a more robust strategy is required, one where the regiochemistry is pre-determined by the starting materials. The most effective retrosynthetic disconnection leads to a cyclocondensation reaction, specifically the Knorr pyrazole synthesis, between hydrazine and a suitably functionalized 1,3-dicarbonyl compound.
Diagram 1: Retrosynthetic analysis of this compound.
This guide will focus on the superior cyclocondensation strategy (Pathway B), which ensures the bromine and trifluoromethyl groups are locked into the desired 3 and 5 positions, respectively.
Chapter 3: Detailed Synthesis Protocol (Cyclocondensation Approach)
The cornerstone of this synthesis is the reaction between hydrazine and a 1,3-dicarbonyl precursor that already contains the necessary trifluoromethyl and bromo functionalities at the correct positions. A suitable precursor is 4-bromo-1,1,1-trifluorobutane-2,4-dione (BTFA).
Principle of the Reaction
The reaction is a classic Paal-Knorr type synthesis. Hydrazine, a dinucleophile, attacks the two electrophilic carbonyl carbons of the diketone. The initial attack is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.[1]
Causality of Regioselectivity
The regiochemical outcome is dictated by the differential reactivity of the two carbonyl groups in the asymmetric diketone precursor. The carbonyl carbon adjacent to the highly electron-withdrawing trifluoromethyl group is significantly more electrophilic and thus more susceptible to the initial nucleophilic attack by a hydrazine nitrogen atom. The subsequent cyclization and dehydration cascade then proceeds in a controlled manner, reliably yielding the 5-(trifluoromethyl) isomer.
// Nodes for reactants and products Reactants [label="4-Bromo-1,1,1-trifluorobutane-2,4-dione + Hydrazine"]; Intermediate1 [label="Hydrazone Intermediate\n(Attack at CF3-adjacent carbonyl)"]; Intermediate2 [label="Cyclized Hemiaminal"]; Product [label="this compound\n+ 2 H₂O", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Reactants -> Intermediate1 [label="1. Nucleophilic\nAttack"]; Intermediate1 -> Intermediate2 [label="2. Intramolecular\nCyclization"]; Intermediate2 -> Product [label="3. Dehydration"]; }
Diagram 2: Simplified workflow of the cyclocondensation reaction.
Step-by-Step Experimental Protocol
Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be conducted in a well-ventilated fume hood. Hydrazine is highly toxic and carcinogenic.
Step 1: Reaction Setup
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-1,1,1-trifluorobutane-2,4-dione (BTFA) (1.0 eq).
-
Add ethanol (approx. 5 volumes, e.g., 5 mL per gram of BTFA) as the solvent. The choice of a polar protic solvent like ethanol is crucial as it effectively solvates the reactants and facilitates the proton transfer steps inherent in the mechanism.
-
Begin stirring the mixture under a gentle flow of nitrogen gas.
Step 2: Addition of Hydrazine
-
Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Causality: A slight molar excess of hydrazine ensures the complete consumption of the more valuable diketone precursor. The addition should be slow to control the initial exotherm of the reaction.
Step 3: Reaction and Monitoring
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
Step 4: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into a beaker containing ice-cold water (approx. 10 volumes). The product, being organic, will precipitate out of the aqueous solution.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Isolate the crude solid product by vacuum filtration, washing the filter cake with cold water to remove any residual hydrazine and inorganic salts.
Step 5: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture.
-
Dry the purified white to off-white solid product under vacuum to yield this compound.
Chapter 4: Data Summary and Characterization
Quantitative Data
| Parameter | Value/Compound | Molar Eq. | Purpose |
| Reactant 1 | 4-Bromo-1,1,1-trifluorobutane-2,4-dione | 1.0 | Key Precursor |
| Reactant 2 | Hydrazine Hydrate | 1.1 | Nitrogen Source |
| Solvent | Ethanol | ~5 volumes | Reaction Medium |
| Temperature | Reflux (~78 °C) | N/A | Increase Reaction Rate |
| Time | 2-4 hours | N/A | Drive to Completion |
| Expected Yield | 75-90% | N/A | Varies with scale and purity |
Product Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H NMR: Will show characteristic peaks for the pyrazole ring proton and the N-H proton.
-
¹³C NMR: Will confirm the presence of the CF₃ carbon and the two pyrazole carbons.
-
¹⁹F NMR: Will show a singlet corresponding to the CF₃ group.
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's mass, including the characteristic isotopic pattern for a bromine-containing compound.
References
The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Trifluoromethylated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. Among these, trifluoromethylated pyrazoles have emerged as a "privileged scaffold," underpinning the development of numerous therapeutic agents with enhanced pharmacological profiles. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of trifluoromethylated pyrazoles. We will delve into the fundamental contributions of fluorine chemistry to drug design, trace the genesis of synthetic methodologies for constructing the trifluoromethylated pyrazole core, and examine the chemical principles that have guided their journey from laboratory curiosities to blockbuster drugs. This guide is intended to provide researchers and drug development professionals with a thorough understanding of the foundational science and historical context that continue to drive innovation in this critical area of pharmaceutical research.
The Strategic Advantage of Fluorine in Drug Design: A Prelude to Trifluoromethylated Pyrazoles
The introduction of fluorine into organic molecules has become a powerful and widely adopted strategy in drug discovery. The unique properties of the fluorine atom and the trifluoromethyl group (CF₃) can profoundly and beneficially alter the physicochemical and pharmacological properties of a parent compound.[1][2][3] The CF₃ group, in particular, is prized for its ability to:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug molecule.[1]
-
Increase Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and reach its biological target.[1][2] This property is crucial for oral bioavailability and central nervous system penetration.
-
Modulate Acidity/Basicity: As a strong electron-withdrawing group, the CF₃ group can significantly alter the pKa of nearby acidic or basic functional groups.[2] This modulation can be critical for optimizing drug-receptor interactions and solubility.
-
Improve Binding Affinity: The CF₃ group can participate in various non-covalent interactions with biological targets, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions, thereby enhancing binding affinity and potency.[2][4]
The pyrazole nucleus itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a versatile scaffold found in numerous biologically active compounds and approved drugs due to its metabolic stability and ability to act as a bioisostere for other functional groups.[5][6] The combination of the robust pyrazole core with the advantageous properties of the trifluoromethyl group has given rise to a class of compounds with exceptional therapeutic potential.
The Genesis of Trifluoromethylated Pyrazoles: A Historical Perspective on Synthetic Strategies
The journey to efficiently synthesize trifluoromethylated pyrazoles has been marked by the evolution of synthetic methodologies, from classical condensation reactions to modern, more versatile approaches.
The Classical Approach: The Knorr Pyrazole Synthesis and its Trifluoromethylated Adaptation
The cornerstone of pyrazole synthesis is the Knorr pyrazole synthesis, first reported in 1883. This method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] The adaptation of this classical method to produce trifluoromethylated pyrazoles relies on the use of trifluoromethylated 1,3-dicarbonyl compounds as starting materials.[7][8]
A prominent example is the synthesis of the COX-2 inhibitor Celecoxib. The synthesis involves the Claisen condensation of an acetophenone with ethyl trifluoroacetate to generate a trifluoromethylated 1,3-dicarbonyl adduct. Subsequent reaction with a substituted phenylhydrazine yields the desired 1,5-diaryl-3-trifluoromethylpyrazole core.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Scilit [scilit.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
Spectroscopic Data of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole: A Technical Guide
Introduction
3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a halogenated, trifluoromethyl-substituted heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural motifs—a pyrazole core, a bromine atom, and a trifluoromethyl group—confer specific physicochemical properties that make it a valuable building block in the synthesis of novel pharmaceutical agents. The bromine atom provides a reactive handle for cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell membrane permeability of parent molecules. An unambiguous structural confirmation is paramount for its application, and this is achieved through a combination of modern spectroscopic techniques.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying principles and experimental considerations for its interpretation.
Chemical Structure and Properties:
-
Molecular Formula: C₄H₂BrF₃N₂
-
CAS Number: 93608-11-8, 19968-16-2
-
Physical Form: Solid[2]
References
1H NMR spectrum of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the spectrum, predict the chemical shifts and multiplicities based on substituent effects, discuss the critical role of tautomerism, and provide a field-proven experimental protocol for acquiring high-quality spectral data.
Introduction: The Molecule and Its Significance
This compound is a disubstituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The substituents at the 3- and 5-positions—a bromine atom and a trifluoromethyl (CF₃) group—impart unique electronic properties and potential reactivity handles for further chemical modification.
-
The Trifluoromethyl Group (CF₃): This group is a powerful electron-withdrawing moiety due to the high electronegativity of fluorine.[1] Its presence significantly influences the electron density distribution within the pyrazole ring, which in turn affects the chemical shifts of the ring protons.[2][3][4] In drug design, the CF₃ group is often used to enhance metabolic stability, lipophilicity, and binding affinity.
-
The Bromine Atom (Br): As a halogen, bromine is also electronegative and exerts an inductive electron-withdrawing effect.[1] Its presence is expected to deshield adjacent protons. Furthermore, it provides a valuable site for synthetic elaboration through cross-coupling reactions.
Accurate structural confirmation via ¹H NMR is a critical first step in the utilization of this building block for any research or development application.
Annular Tautomerism: A Critical Consideration
A key feature of N-unsubstituted pyrazoles is annular prototropic tautomerism, where the N-H proton can reside on either of the two nitrogen atoms.[5][6] For this compound, this results in a dynamic equilibrium between two tautomeric forms.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Foundational Principles: Decoding the ¹³C Spectrum of a Complex Heterocycle
An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole
This guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a key heterocyclic building block in modern drug discovery and agrochemical development. Designed for researchers and drug development professionals, this document moves beyond a simple data report to offer a deep dive into the theoretical underpinnings, practical experimental design, and detailed spectral interpretation required for unambiguous structural confirmation.
The structural elucidation of this compound by ¹³C NMR spectroscopy is a compelling case study in understanding how distinct structural features manifest in the spectrum. The analysis hinges on predicting the chemical environment of the four unique carbon atoms and, crucially, interpreting the spin-spin coupling interactions between carbon (¹³C) and fluorine (¹⁹F) nuclei.
The Influence of the Pyrazole Core and Substituents
The ¹³C NMR spectrum is governed by the electron density around each carbon nucleus; higher electron density results in shielding (upfield shift, lower ppm), while lower electron density causes deshielding (downfield shift, higher ppm). The chemical shifts in our target molecule are modulated by a combination of factors:
-
The Pyrazole Ring: The aromatic nature of the pyrazole ring places its carbon signals in a predictable region of the spectrum. In N-H pyrazoles, the exact chemical shifts can be influenced by tautomerism, where the N-H proton can reside on either nitrogen atom.[1][2] For the purpose of this guide, we will consider the dominant tautomeric form for spectral prediction.
-
Electronegative Substituents: The bromine (Br) and trifluoromethyl (CF₃) groups are strongly electronegative and exert significant influence on the carbon skeleton.[3][4] The electron-withdrawing nature of these groups generally leads to a downfield shift for nearby carbons.[4][5]
The Definitive Signature: Carbon-Fluorine (C-F) Coupling
The presence of a trifluoromethyl group provides a rich and highly informative layer of data through ¹³C-¹⁹F spin-spin coupling.[6] Since ¹⁹F has a nuclear spin (I = ½) and is 100% naturally abundant, its magnetic moment couples with that of neighboring ¹³C nuclei, splitting the carbon signals into distinct multiplets.[7] The magnitude of the coupling constant (J), measured in Hertz (Hz), diminishes with the number of bonds separating the coupled nuclei.
For this compound, we anticipate the following coupling patterns:
-
One-Bond Coupling (¹JCF): A very large coupling between the CF₃ carbon and the three fluorine atoms, resulting in a quartet.
-
Two-Bond Coupling (²JCF): A significant coupling between C5 (the carbon attached to the CF₃ group) and the fluorine atoms, also producing a quartet.
-
Three-Bond Coupling (³JCF): A smaller coupling between C4 and the fluorine atoms, yielding a quartet.
-
Four-Bond Coupling (⁴JCF): A very small, and often unresolved, coupling between C3 and the fluorine atoms.[8][9]
The consistent appearance of these quartets is a powerful validation tool for confirming the structure.[10]
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality, interpretable ¹³C NMR spectrum requires meticulous sample preparation and the selection of appropriate instrument parameters. This protocol is designed to maximize signal-to-noise while ensuring the accurate representation of all spectral features.
Step-by-Step Sample Preparation
-
Quantify the Analyte: Weigh approximately 50-100 mg of this compound. This higher concentration is necessary to overcome the low natural abundance (1.1%) and weaker magnetic moment of the ¹³C nucleus, ensuring a good signal-to-noise ratio within a reasonable acquisition time.[11]
-
Select the Solvent: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, ensuring the compound is fully soluble. The required volume for a standard 5 mm NMR tube is approximately 0.5-0.6 mL.[12]
-
Dissolution and Filtration: Dissolve the sample in the deuterated solvent in a small, clean vial. To ensure magnetic field homogeneity and prevent spectral line broadening, filter the solution through a pipette plugged with glass wool directly into a clean, high-quality NMR tube. Any suspended particulate matter must be removed.
-
Add Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added.[11] Alternatively, the residual solvent signal can be used for calibration during data processing.
NMR Instrument and Acquisition Parameters
The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer equipped with a broadband probe.
-
Experiment Setup: Load a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
-
Tuning and Matching: Tune the probe for the ¹³C frequency to ensure efficient power transfer and optimal sensitivity.
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Number of Scans (ns): Set to a minimum of 1024 scans. This can be increased as needed based on sample concentration to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point. While longer delays are needed for strict quantitative analysis, a 2s delay is sufficient for structural identification.[13]
-
Spectral Width (sw): Set a wide spectral width of approximately 220-240 ppm to ensure all carbon signals, from shielded to deshielded (like C=N carbons), are captured.[3]
-
Acquisition Time (aq): Typically 1-2 seconds.
-
-
Initiate Acquisition: Start the experiment by typing zg.
Data Processing
-
Fourier Transform: Once the acquisition is complete, apply an exponential multiplication function (e.g., efp) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.[14]
-
Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or the TMS signal at 0.0 ppm.[14]
-
Peak Picking and Integration: Identify all significant peaks. Note that integration in standard ¹³C NMR is not directly proportional to the number of carbons due to varying relaxation times and Nuclear Overhauser Effect (NOE) enhancements.[4][15]
Predicted Spectral Data and Interpretation
Based on established principles of NMR spectroscopy, we can predict the ¹³C NMR spectrum of this compound with a high degree of confidence.
Table 1: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (JCF) | Rationale |
| C3 | ~130 - 140 | q (quartet) or bs | ⁴JCF ≈ 1-3 Hz | Attached to electronegative Br and N. Four-bond coupling to F may be too small to resolve, resulting in a broadened singlet (bs). |
| C4 | ~105 - 115 | q (quartet) | ³JCF ≈ 3-5 Hz | Shielded carbon of the pyrazole ring. Exhibits clear three-bond coupling to the CF₃ group. |
| C5 | ~145 - 155 | q (quartet) | ²JCF ≈ 30-40 Hz | Strongly deshielded by direct attachment to the electron-withdrawing CF₃ group and ring nitrogen. Shows significant two-bond C-F coupling. |
| CF₃ | ~118 - 125 | q (quartet) | ¹JCF ≈ 265-275 Hz | The trifluoromethyl carbon itself. Characterized by a very large one-bond coupling constant, which is a definitive signature. |
Visualizing Molecular Connectivity and Coupling
Diagrams are essential for visualizing the relationships between molecular structure and NMR data. The following Graphviz diagram illustrates the key through-bond C-F couplings that define the ¹³C NMR spectrum of the target molecule.
Caption: Key C-F coupling pathways in the molecule.
Conclusion
The ¹³C NMR analysis of this compound is an excellent demonstration of how modern spectroscopic techniques can provide unequivocal structural proof for complex organic molecules. The predictive power of understanding substituent effects, combined with the highly diagnostic multiplet patterns arising from carbon-fluorine coupling, allows for a confident and complete assignment of the carbon skeleton. The workflow presented herein provides a robust, self-validating framework for researchers, ensuring both the acquisition of high-quality data and its accurate, in-depth interpretation.
References
- 1. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 7. acdlabs.com [acdlabs.com]
- 8. westmont.edu [westmont.edu]
- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 10. acdlabs.com [acdlabs.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. The basics of 13C-NMR spectroscopy [ns1.almerja.com]
safety and handling of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole
An In-depth Technical Guide to the Safe Handling of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the trifluoromethyl and bromo substituents, make it a valuable synthon for creating complex molecular architectures with significant biological activity.[1][2][3] The pyrazole scaffold itself is a privileged structure, forming the core of numerous therapeutic agents.[4][5][6][7] However, its reactivity and potential hazards necessitate a thorough understanding of its safety profile and handling requirements. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the essential safety protocols, handling procedures, reactivity data, and emergency responses associated with this compound. The causality behind each procedural step is explained to foster a culture of safety and scientific integrity in the laboratory.
Chemical and Physical Properties
A foundational understanding of a compound's properties is the first step in ensuring its safe handling.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [8] |
| CAS Number | 93608-11-8 | [8][9][10] |
| Molecular Formula | C₄H₂BrF₃N₂ | [8][9][11] |
| Molecular Weight | 214.97 g/mol | [8][9] |
| Appearance | Solid | [8] |
| Purity | Typically ≥95-97% | [8][9] |
| SMILES | FC(F)(F)C1=CC(Br)=NN1 | [9] |
| InChI Key | ULONMXISWOZBAK-UHFFFAOYSA-N | [8] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. All personnel must be thoroughly familiar with its specific risks before handling.
GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information.
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [8][12] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [8][13] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [8][12][13] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [8] |
Precautionary Measures and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and PPE, is mandatory. The logic behind PPE selection is to create an impermeable barrier between the researcher and the chemical hazard.
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.[14][15] The fume hood provides primary containment, protecting the user and the lab environment. Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[15][16]
-
Eye Protection : Wear chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[16] This is critical to prevent contact with the eyes, as the compound is a serious eye irritant.[8][12]
-
Skin Protection : Wear chemical-impermeable gloves (e.g., nitrile) and a flame-retardant, anti-static lab coat.[17] Contaminated clothing should be removed immediately and laundered separately before reuse.[18] The goal is to avoid all personal contact with the skin.[18]
-
Respiratory Protection : If there is a risk of dust generation and engineering controls are insufficient, a NIOSH-approved respirator should be used.[18]
Caption: General workflow for safely handling hazardous solid compounds.
First Aid Measures
In the event of exposure, immediate and appropriate action is crucial.
-
If Swallowed : Immediately call a POISON CENTER or doctor.[8][12] Rinse the mouth with water.[12] Do NOT induce vomiting.[8][12]
-
In Case of Skin Contact : Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[12][13] If skin irritation occurs, seek medical advice.[18]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes, holding the eyelids open.[13] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[13][16] Seek immediate medical attention from an ophthalmologist.[12]
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing.[14][19] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[13]
Storage and Handling Protocols
The stability and integrity of the compound depend on correct storage, while safe handling prevents exposure and contamination.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][17] Recommended storage temperature is often around 4°C.[9]
-
The compound should be stored under an inert atmosphere, such as nitrogen, and protected from light to prevent degradation.[9]
-
Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[17][18]
Detailed Handling Protocol: Weighing and Dispensing
This protocol is designed as a self-validating system, where each step mitigates a specific, identified risk.
-
Preparation : Before bringing the compound into the workspace, ensure all necessary equipment (spatulas, weigh boats, secondary containers, waste bags) is inside the chemical fume hood. This minimizes traffic in and out of the containment area.
-
Grounding : If working with large quantities, take precautionary measures against static discharge. Use anti-static tools and ground equipment where possible. Fine powders can be dispersed by static electricity, leading to loss of material and contamination of the workspace.
-
Dispensing : Open the main container inside the fume hood. Use a clean, dedicated spatula to transfer the solid to a tared, anti-static weigh boat or directly into the reaction vessel. Work slowly and deliberately to avoid generating airborne dust.
-
Sealing : Immediately after dispensing the required amount, securely seal the primary container. This is the most critical step to prevent accidental spills and atmospheric exposure.
-
Cleanup : Carefully wipe down the spatula and the weighing area with a solvent-dampened cloth to collect any residual powder. Dispose of the cloth and any contaminated items (like gloves and weigh boats) into a clearly labeled hazardous waste container.[18]
-
Post-Handling : After completing the task, remove gloves and lab coat according to proper procedure, and wash hands thoroughly with soap and water.[18]
Reactivity, Stability, and Applications
Understanding the chemical behavior of this compound is essential for designing safe and effective experiments.
-
Chemical Stability : The product is generally stable under recommended storage conditions (cool, dry, inert atmosphere).[9] Avoid exposure to heat and incompatible materials like strong oxidizing agents.[13]
-
Reactivity Profile : The pyrazole ring contains multiple reactive sites. The N-H proton can be deprotonated for N-alkylation or N-arylation. The C-Br bond is a key functional handle for cross-coupling reactions (e.g., Sonogashira, Suzuki), enabling the introduction of diverse substituents. Furthermore, the pyrazole ring itself can undergo functionalization, for instance, through bromination with N-bromosuccinimide (NBS).[2][20]
-
Applications in Drug Discovery : The trifluoromethyl-pyrazole motif is of significant interest due to the ability of the -CF₃ group to improve metabolic stability and binding affinity.[4] Derivatives have been investigated for a wide range of biological activities, including as anti-inflammatory agents (e.g., COX inhibitors), antibacterial agents, and anticancer therapeutics.[3][4][6][21]
Caption: Reactivity sites and their utility in synthesizing bioactive molecules.
Spill Management and Waste Disposal
Preparedness for accidental releases is a non-negotiable aspect of laboratory safety.
Spill Response
Caption: Decision workflow for responding to a chemical spill.
-
Minor Spills : For small, contained spills, avoid generating dust.[18] Wear appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite, and carefully sweep it into a sealed container for disposal.[14] Wash the area down with large amounts of water, preventing runoff into drains.[18]
-
Major Spills : Evacuate the area immediately.[17] Alert emergency services and provide them with the substance name and Safety Data Sheet. Prevent personnel from re-entering the area until it has been deemed safe by professionals.
Waste Disposal
Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[12] Waste should be collected in suitable, closed containers and handled by a licensed professional waste disposal service.[17] Do not let the chemical enter drains or the environment.[17][18]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmajournal.net [pharmajournal.net]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. chemscene.com [chemscene.com]
- 10. 93608-11-8|this compound|BLD Pharm [bldpharm.com]
- 11. This compound | C4H2BrF3N2 | CID 68746581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fishersci.com [fishersci.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. synquestlabs.com [synquestlabs.com]
- 20. researchgate.net [researchgate.net]
- 21. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole in organic solvents
An In-depth Technical Guide to the Solubility of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole in Organic Solvents
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, largely due to the versatile reactivity of the pyrazole core and the unique electronic properties imparted by its trifluoromethyl and bromo substituents.[1][2][3] The success of its application in drug discovery, process chemistry, and formulation development is fundamentally governed by its solubility profile in various organic solvents. This technical guide serves as a comprehensive resource for researchers, chemists, and formulation scientists, providing a deep dive into the theoretical and practical aspects of the solubility of this compound. We will explore the molecular-level interactions that dictate its solubility, present a predictive analysis of its behavior in common organic solvents, and provide detailed, field-proven protocols for its experimental determination.
Introduction to this compound
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The subject of this guide, this compound, is a valuable building block for synthesizing more complex molecules. Understanding its fundamental physicochemical properties is the first step toward its effective utilization.
Physicochemical Profile
A molecule's structure dictates its properties, including solubility. The key features of this compound are its aromatic pyrazole ring, which contains two nitrogen atoms, a hydrogen bond donor (N-H), a hydrogen bond acceptor (=N-), an electron-withdrawing trifluoromethyl group, and a bromo substituent. These characteristics create a molecule with moderate polarity and specific intermolecular interaction capabilities.
| Property | Value | Source |
| Molecular Formula | C₄H₂BrF₃N₂ | [4][5] |
| Molecular Weight | 214.97 g/mol | [5][6] |
| Appearance | Solid | [6][7] |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | [5] |
| LogP (Predicted) | 2.191 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 1 (pyrazole ring) | [5] |
The Critical Role of Solubility in Research and Development
Solubility is not merely a physical constant; it is a critical parameter that influences every stage of the chemical lifecycle:
-
Synthesis: The choice of solvent determines reaction rates, equilibria, and the feasibility of bringing reactants into the same phase.
-
Purification: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and impurities in a solvent system at varying temperatures.
-
Biological Screening: For drug discovery, compounds must be dissolved in a suitable solvent (often DMSO) to be tested in biological assays. Poor solubility can lead to inaccurate results or precipitation.
-
Formulation: The bioavailability of a potential drug is often limited by its solubility. Formulation scientists must find ways to dissolve the active pharmaceutical ingredient (API) for effective delivery.[8]
Theoretical Foundations of Solubility
The principle "like dissolves like" is the cornerstone of solubility prediction.[9] This means that solutes tend to dissolve in solvents that have similar intermolecular forces. For this compound, a combination of forces is at play.
Caption: Key intermolecular forces driving solubility.
-
Hydrogen Bonding: The N-H group on the pyrazole ring can act as a hydrogen bond donor, while the other nitrogen can act as an acceptor. This allows for strong interactions with polar protic solvents like methanol and ethanol.
-
Dipole-Dipole Interactions: The highly electronegative trifluoromethyl group creates a strong dipole moment. This facilitates dissolution in polar aprotic solvents like acetone, acetonitrile, and DMSO.
-
Van der Waals / Dispersion Forces: These weaker forces are present in all interactions and are the primary mechanism for solubility in nonpolar solvents like hexane or toluene. Given the polar nature of the molecule, these interactions are less dominant.
Thermodynamics of Dissolution
Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). A substance dissolves spontaneously if ΔG is negative.
-
Enthalpy (ΔH): This represents the heat change. Energy is required to break the solute-solute and solvent-solvent bonds, and energy is released when solute-solvent bonds form. If the overall process releases heat, it is exothermic (ΔH < 0), and if it absorbs heat, it is endothermic (ΔH > 0).[10][11]
-
Entropy (ΔS): This represents the change in disorder. Dissolving a structured solid into a liquid solvent generally increases disorder (ΔS > 0), which favors dissolution.[9]
For most solids dissolving in a liquid, the process is endothermic, meaning solubility tends to increase with temperature, as the additional heat provides the energy needed to break the crystal lattice bonds.[10][12]
Predicted Solubility Profile in Common Organic Solvents
Disclaimer: This table is predictive. Experimental verification is essential for any research or development application.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding potential with the pyrazole N-H and nitrogen lone pair. |
| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | Strong dipole-dipole interactions due to the CF₃ group and polar nature of the ring. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Capable of dipole-dipole interactions and weak hydrogen bonding (with chloroform). |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | Moderate polarity allows for some interaction, but lack of H-bond donation limits high solubility. |
| Aromatic | Toluene | Low | Primarily dispersion forces; mismatch in polarity with the solute. |
| Aliphatic | Hexane, Heptane | Very Low / Insoluble | Significant mismatch in polarity; only weak dispersion forces are possible. |
Experimental Determination of Solubility
To move from prediction to fact, solubility must be determined experimentally. Methodologies range from rapid qualitative assessments to rigorous quantitative measurements of thermodynamic equilibrium solubility.[8]
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. This compound | C4H2BrF3N2 | CID 68746581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 5-Bromo-3-(trifluoromethyl)-1H-pyrazole | CymitQuimica [cymitquimica.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Video: Solubility - Concept [jove.com]
- 10. Solubility - Wikipedia [en.wikipedia.org]
- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Solubility [chem.fsu.edu]
- 13. chembk.com [chembk.com]
Methodological & Application
Application Notes & Protocols: Strategic Implementation of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of the Trifluoromethyl-Pyrazole Scaffold
In the landscape of modern medicinal chemistry and agrochemical development, the pyrazole moiety stands out as a "privileged scaffold." Its planar, electron-rich structure is a cornerstone in the design of a multitude of therapeutic agents, facilitating specific binding to biological targets.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold, as in 3-Bromo-5-(trifluoromethyl)-1H-pyrazole, dramatically enhances the molecular properties. The CF₃ group is prized for its ability to increase metabolic stability, modulate lipophilicity, and improve the binding affinity of a molecule to its target enzyme or receptor.[3][4] This makes trifluoromethylated pyrazoles highly sought-after building blocks in the synthesis of novel pharmaceuticals and advanced agrochemicals.[4][5]
The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for forming carbon-carbon (C-C) bonds, specifically for creating biaryl and heteroaryl-aryl structures.[6][7][8] This palladium-catalyzed reaction, which couples an organoboron compound (like a boronic acid) with an organic halide, is renowned for its mild reaction conditions, tolerance of a wide array of functional groups, and the low toxicity of its boron-based byproducts.[8][9][10] This guide provides an in-depth exploration of the application of this compound as a key substrate in Suzuki coupling, offering mechanistic insights, optimized protocols, and practical guidance for researchers in drug discovery and chemical synthesis.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle. The process is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[11]
-
Oxidative Addition : This is often the rate-determining step of the cycle.[8] A coordinatively unsaturated 14-electron Pd(0) complex reacts with the aryl halide (in this case, this compound), inserting itself into the carbon-bromine bond. This process oxidizes the palladium to a square-planar 16-electron Pd(II) species.[6][7][11]
-
Transmetalation : In this crucial step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The reaction requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which enhances the polarization of the organic ligand and facilitates its transfer to the palladium center.[6][12] The halide or other leaving group on the Pd(II) complex is displaced, resulting in a diarylpalladium(II) intermediate.[8]
-
Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the Pd(II) complex. This forms the desired C-C bond in the final product (the 3-aryl-5-(trifluoromethyl)-1H-pyrazole) and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Application Notes: Optimizing the Coupling Reaction
The successful coupling of this compound requires careful consideration of several parameters. The electron-withdrawing nature of the trifluoromethyl group and the specific electronic properties of the pyrazole ring can influence reactivity.
-
Catalyst and Ligand Selection : While classic catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results, especially for challenging substrates.[6] Catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or tricyclohexylphosphine) are highly active.[9][12] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[10] For pyrazole-containing substrates, debromination can be a competing side reaction; specialized catalysts like a tandem XPhosPdG2/XPhos system have been shown to minimize this issue.[13][14][15]
-
Choice of Base : The base is critical for activating the boronic acid.[12] Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[6][10] The choice of base can significantly impact yield and should be screened for optimal performance. Stronger bases are often required for less reactive boronic acids.
-
Solvent System : A mixture of an organic solvent and water is typical. Common choices include dioxane/water, toluene/water, or THF/water.[6] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the boronate species. In some cases, "green" solvents like aqueous ethanol can be highly effective.[15]
-
Temperature : Most Suzuki couplings are conducted at elevated temperatures, typically between 80-110 °C, to ensure a reasonable reaction rate.[6] However, highly active catalyst systems can sometimes allow for reactions at room temperature, which can be beneficial for substrates with thermally sensitive functional groups.[12][16] Microwave-assisted heating can dramatically reduce reaction times.[13][14][15]
Data Summary: Key Reaction Parameter Optimization
| Parameter | Common Options | Rationale & Field Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Precursors for generating the active Pd(0) catalyst in situ. Pd(OAc)₂ and Pd₂(dba)₃ are common and versatile choices.[12] |
| Ligand | PPh₃, PCy₃, XPhos, SPhos, Buchwald Ligands | Bulky, electron-rich phosphines stabilize the Pd(0) state and accelerate oxidative addition, especially for less reactive halides.[9][10] XPhos is particularly effective for preventing debromination in similar heterocyclic systems.[13][15] |
| Pre-catalyst | XPhosPdG2, PEPPSI-iPr | Second-generation (G2) pre-catalysts offer excellent air stability and reliably generate the active catalyst, improving reproducibility.[11][13][15] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Essential for forming the reactive boronate species. K₂CO₃ is a robust, common choice. K₃PO₄ is often used for more challenging couplings.[6][10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, EtOH/H₂O | The biphasic system facilitates the interaction of organic-soluble reactants with the water-soluble base.[6][15] |
| Temperature | 80 - 110 °C (Conventional), RT (High-activity catalysts) | Higher temperatures increase reaction rates. Microwave irradiation can significantly shorten reaction times from hours to minutes.[6][13][15] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.
Materials & Reagents:
| Reagent | CAS Number | M.W. | Amount (mmol) | Equivalents |
| This compound | 154703-93-2 | 214.99 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 | 0.02 (2 mol%) |
| XPhos | 564483-18-7 | 476.62 | 0.08 | 0.08 (8 mol%) |
| K₂CO₃ | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - |
Workflow Diagram:
Caption: Step-by-step experimental workflow for Suzuki coupling.
Step-by-Step Methodology:
-
Reaction Setup : To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and K₂CO₃ (2.0 mmol).[6]
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition : Degas the 1,4-dioxane and water by bubbling Argon through them for 15-20 minutes. Using a syringe, add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water to the reaction flask.
-
Reaction Conditions : Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction.[6]
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide has been consumed (typically 4-24 hours).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[6]
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 3-aryl-5-(trifluoromethyl)-1H-pyrazole product.[6]
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvents.3. Base is not strong enough or is insoluble. | 1. Use a fresh catalyst/ligand. Ensure the reaction is set up under a robust inert atmosphere.2. Thoroughly degas all solvents before use.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure vigorous stirring. |
| Debromination of Starting Material | The catalytic cycle is interrupted after oxidative addition, leading to protonolysis instead of transmetalation. | Use a more electron-rich, bulky ligand like XPhos or SPhos. Consider a specialized pre-catalyst like XPhosPdG2, which has shown success in preventing this side reaction.[13][14][15] |
| Homocoupling of Boronic Acid | Oxygen present in the reaction mixture can promote the oxidative homocoupling of the boronic acid. | Rigorously exclude oxygen by using degassed solvents and maintaining a positive pressure of inert gas throughout the reaction. |
| Poor Product Recovery | The product may be partially soluble in the aqueous phase or difficult to separate from byproducts. | Adjust the pH of the aqueous layer during workup. Optimize the eluent system for column chromatography for better separation. |
Applications in Drug Discovery
The 3-aryl-5-(trifluoromethyl)-1H-pyrazole core is a key structural motif in numerous biologically active compounds. Its synthesis via Suzuki coupling is a critical step in the development of new therapeutic agents.
-
Anti-inflammatory Agents : Many selective cyclooxygenase-2 (COX-2) inhibitors, a major class of anti-inflammatory drugs, feature a diarylheterocycle scaffold. The products derived from this reaction are direct precursors to potent COX inhibitors like Celecoxib and SC-560.[1][17]
-
Anticancer and Antimicrobial Agents : The pyrazole nucleus is integral to compounds showing cytotoxic effects against cancer cell lines and activity against various bacterial and fungal strains.[2][3]
-
Kinase Inhibitors : Pyrazolo[1,5-a]pyrimidines, which can be synthesized from functionalized pyrazoles, are known to act as potent inhibitors of various kinases, such as Pim1 kinase, making them valuable in oncology research.[18]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a cornerstone reaction for accessing a diverse library of high-value chemical entities. A thorough understanding of the reaction mechanism, coupled with the strategic selection of catalyst, ligand, base, and solvent, is paramount for achieving high yields and purity. The protocols and insights provided in this guide serve as a robust foundation for researchers aiming to leverage this powerful synthetic tool in the pursuit of novel pharmaceuticals and advanced materials.
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene [organic-chemistry.org]
- 18. Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling with 3-Bromo-5-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Trifluoromethyl-Pyrazoles and the Sonogashira Coupling
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and bioactive compounds. Its unique electronic properties and ability to engage in various biological interactions have made it a focal point in the design of novel therapeutics. The incorporation of a trifluoromethyl (CF₃) group onto the pyrazole ring further enhances its desirability in drug discovery. The CF₃ group is a powerful modulator of a molecule's physicochemical properties, often improving metabolic stability, membrane permeability, and binding affinity to biological targets by altering lipophilicity and electronic characteristics. This makes 3-alkynyl-5-(trifluoromethyl)-1H-pyrazoles highly sought-after intermediates in the synthesis of novel pharmaceuticals, particularly in the development of kinase inhibitors and treatments for neurodegenerative diseases.
The Sonogashira coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is indispensable for the synthesis of complex molecular architectures from readily available starting materials. Its mild reaction conditions and broad functional group tolerance have cemented its place as a key transformation in modern organic synthesis and drug development.[2]
This application note provides a comprehensive guide to the Sonogashira coupling of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole, a challenging yet highly valuable substrate. We will delve into the mechanistic intricacies of the reaction, offer a detailed and optimized experimental protocol, and provide troubleshooting guidance to empower researchers in their synthetic endeavors.
Mechanistic Considerations for an Electron-Deficient Heterocycle
The Sonogashira coupling of this compound presents a unique set of challenges stemming from the electronic nature of the substrate. The pyrazole ring is an electron-deficient N-heterocycle, and the strongly electron-withdrawing trifluoromethyl group further deactivates the C-Br bond towards oxidative addition, which is often the rate-limiting step in the catalytic cycle.[3] Furthermore, the nitrogen atoms of the pyrazole can act as ligands, potentially coordinating to the palladium catalyst and inhibiting its activity.[4]
To overcome these hurdles, a carefully optimized catalytic system is paramount. The use of bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the catalytically active monoligated palladium(0) species and accelerate the rate of oxidative addition.[3] The choice of solvent and base also plays a significant role in reaction efficiency and preventing side reactions.
The generally accepted mechanism for the copper-cocatalyzed Sonogashira reaction involves two interconnected catalytic cycles (see diagram below). The palladium cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex. In parallel, the copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynyl-pyrazole product and regenerates the active Pd(0) catalyst.[5]
Figure 1. Simplified catalytic cycles of the copper-cocatalyzed Sonogashira coupling.
Optimized Experimental Protocol
This protocol is adapted from optimized conditions reported for the Sonogashira coupling of the structurally similar 4-bromo-5-(trifluoromethyl)-1H-pyrazole and is designed to address the challenges associated with this substrate class.[3][6]
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially available | Store under inert atmosphere. |
| Terminal Alkyne | ≥98% | Commercially available | Purify by distillation or filtration if necessary. |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Commercially available | Catalyst precursor. |
| XPhos | ≥98% | Commercially available | Bulky, electron-rich phosphine ligand. |
| Copper(I) Iodide (CuI) | ≥99.5% | Commercially available | Co-catalyst. Use freshly opened or stored under inert gas. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially available | Distill from CaH₂ before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially available | Use from a sealed bottle or freshly dried. |
| Argon or Nitrogen Gas | High purity | --- | For maintaining an inert atmosphere. |
| Standard Glassware | --- | --- | Flame-dried before use. |
Step-by-Step Procedure:
Figure 2. Experimental workflow for the Sonogashira coupling.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.03 mmol, 3 mol%), XPhos (0.06 mmol, 6 mol%), and Copper(I) iodide (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (DMF, 5 mL) followed by anhydrous triethylamine (Et₃N, 3.0 mmol, 3.0 equiv) via syringe. Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkynyl-5-(trifluoromethyl)-1H-pyrazole.
Table 2: Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ (3 mol%) | Precursor to the active Pd(0) species. |
| Ligand | XPhos (6 mol%) | A bulky, electron-rich biarylphosphine ligand that promotes oxidative addition and stabilizes the catalyst.[3] |
| Co-catalyst | CuI (5 mol%) | Facilitates the formation of the copper acetylide, enabling transmetalation at a lower temperature.[1] |
| Base | Triethylamine (3.0 equiv) | Acts as both a base to deprotonate the alkyne and a scavenger for the HBr generated.[1] |
| Solvent | DMF | A polar aprotic solvent that aids in the solubility of reagents and can promote the reaction.[6] |
| Temperature | 100 °C | Necessary to overcome the activation barrier for the oxidative addition of the electron-deficient aryl bromide.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the catalyst.[4] |
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Poor quality reagents- Insufficient temperature | - Use a fresh batch of palladium precursor and ligand.- Ensure anhydrous and degassed solvent and base.- Confirm the reaction temperature with a calibrated thermometer. Consider increasing the temperature in 20 °C increments, but not exceeding 140 °C to avoid catalyst decomposition. |
| Significant Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen- High concentration of copper(I) | - Ensure a rigorously inert atmosphere throughout the reaction. - Consider a copper-free Sonogashira protocol, which may require a different ligand and base system. |
| Formation of Palladium Black | - Catalyst decomposition | - Ensure high-purity reagents and a strictly inert atmosphere.- Avoid excessively high temperatures. |
| Difficult Purification | - Residual copper salts- Polar byproducts | - A work-up procedure involving an aqueous ammonia wash can help remove copper salts.- Careful optimization of the column chromatography conditions is essential. |
Conclusion
The Sonogashira coupling of this compound is a powerful method for the synthesis of valuable building blocks for drug discovery and materials science. While the electron-deficient nature of the substrate presents challenges, a well-optimized protocol utilizing a bulky, electron-rich phosphine ligand such as XPhos, in conjunction with a copper(I) co-catalyst at elevated temperatures, can provide the desired products in good yields. By understanding the mechanistic nuances and adhering to rigorous experimental technique, researchers can successfully employ this transformation to accelerate their research and development efforts.
References
Application Notes: 3-Bromo-5-(trifluoromethyl)-1H-pyrazole as a Versatile Building Block in Agrochemical Synthesis
Abstract: The pyrazole scaffold is a cornerstone in modern agrochemical design, renowned for its presence in a multitude of high-performance fungicides, insecticides, and herbicides.[1][2][3] This guide focuses on a particularly valuable derivative, 3-Bromo-5-(trifluoromethyl)-1H-pyrazole, a key building block for creating next-generation crop protection agents. The strategic placement of a reactive bromine atom and a bio-potentiating trifluoromethyl group makes this molecule an ideal starting point for library synthesis and lead optimization.[4][5][6] We will explore its synthesis, reactivity, and application through detailed protocols for key chemical transformations, providing researchers with the practical insights needed for agrochemical discovery.
Introduction: The Strategic Value of Fluorinated Pyrazoles
The five-membered pyrazole ring is a privileged structure in agrochemistry. Its unique electronic properties and ability to form specific hydrogen bonds allow molecules incorporating it to interact potently with biological targets.[1][2] The introduction of fluorine atoms, particularly as a trifluoromethyl (CF3) group, is a well-established strategy in drug and agrochemical design to enhance metabolic stability, binding affinity, and overall efficacy.[4][5]
This compound (CAS: 93608-11-8) merges these two powerful features. The CF3 group at the 5-position often enhances the biological activity of the final compound, while the bromine atom at the 3-position serves as a versatile synthetic handle for diversification. This allows for the systematic exploration of chemical space through modern cross-coupling reactions, enabling the construction of complex and potent agrochemicals.
Physicochemical & Handling Properties
Proper handling and storage are paramount for maintaining the integrity of this key building block. Below are its core properties:
| Property | Value | Source(s) |
| CAS Number | 93608-11-8 | [7][8][9][10][11] |
| Molecular Formula | C₄H₂BrF₃N₂ | [8][12] |
| Molecular Weight | 214.97 g/mol | [8][12] |
| Appearance | White to off-white solid | [8][12] |
| Typical Purity | ≥95% | [8] |
| Storage Conditions | Store at 2-8°C, protect from light | [13] |
| Hazard Statements | H302, H315, H319, H335 | [8] |
Expert Insight: The compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[8] Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
General Synthetic Pathway
The synthesis of this compound typically involves the cyclization of a trifluoromethyl-functionalized precursor with a hydrazine source, followed by regioselective bromination. A common approach is the condensation of a 1,3-dicarbonyl compound containing a CF3 group with hydrazine hydrate.
Caption: General synthesis of this compound.
Core Reactivity & Key Transformations
The synthetic utility of this building block stems from two primary reactive sites: the pyrazole N-H proton and the C3-Bromine atom. This dual reactivity allows for sequential or orthogonal functionalization to build molecular complexity.
N-H Functionalization
The acidic proton on the pyrazole nitrogen can be readily substituted through N-alkylation or N-arylation reactions. This is a fundamental step in tuning the steric and electronic properties of the molecule and is often the first step in the synthesis of complex agrochemicals like Chlorantraniliprole.[14]
C-Br Functionalization: Palladium-Catalyzed Cross-Coupling
The bromine atom is a superb handle for modern cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are the workhorses of modern medicinal and agrochemical chemistry.
Caption: Key palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations.
Protocol 1: General Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 3-aryl-5-(trifluoromethyl)-1H-pyrazole derivative, demonstrating C-C bond formation.
Causality: The Suzuki-Miyaura reaction is a robust and highly tolerant method for forming C(sp²)-C(sp²) bonds.[15][16][17] A palladium(0) catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (activated by a base) and reductive elimination, the C-C coupled product is formed and the catalyst is regenerated.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Add the 2M aqueous solution of Na₂CO₃, followed by toluene.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.
-
Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The desired 3-aryl-5-(trifluoromethyl)-1H-pyrazole product is typically obtained in yields ranging from 60-90%, depending on the specific boronic acid used.[15][17]
Protocol 2: General Buchwald-Hartwig Amination
Objective: To synthesize a 3-(amino)-5-(trifluoromethyl)-1H-pyrazole derivative, demonstrating C-N bond formation.
Causality: This reaction is a powerful method for forming aryl-amine bonds, which are prevalent in agrochemicals.[18][19][20] Similar to the Suzuki coupling, a Pd(0) catalyst oxidatively adds to the aryl bromide. The amine then coordinates to the palladium complex, and a strong, non-nucleophilic base facilitates deprotonation of the amine and subsequent reductive elimination to form the C-N bond.[18][20]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (or other suitable phosphine ligand) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide to a flame-dried Schlenk tube.
-
Add anhydrous toluene and stir for 5 minutes.
-
Add the amine, followed by this compound.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 8-24 hours.
-
Validation Checkpoint: Monitor the reaction by LC-MS. The disappearance of the starting bromide and the appearance of a product with the expected mass indicates progress.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude material via flash column chromatography.
Expected Outcome: Aryl amination products are typically isolated in yields of 55-85%. The choice of ligand is critical and may require optimization for challenging amine substrates.[21][22]
Case Study: Synthesis of a Key Precursor for Diamide Insecticides
Many modern insecticides, such as Chlorantraniliprole, belong to the anthranilic diamide class and utilize a substituted pyrazole core.[14][23] The synthesis of these complex molecules relies on building blocks derived from bromo-pyrazoles. A crucial intermediate is 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid .[14][24][25][26] Its synthesis and subsequent use in an amide coupling reaction perfectly illustrate the principles discussed.
Caption: Synthetic workflow for the insecticide Chlorantraniliprole.
Protocol 3: Final Amide Coupling Step
Objective: To couple the pyrazole carboxylic acid intermediate with an aniline derivative to form the final diamide insecticide.
Causality: This is a classic amide bond formation. The carboxylic acid is first activated to make it more electrophilic, typically by conversion to an acid chloride or through in-situ activation with a reagent like methanesulfonyl chloride. The nucleophilic aniline then attacks this activated species to form the stable amide bond.[14][24]
Materials:
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
2-amino-5-chloro-N,3-dimethylbenzamide (1.05 eq)
-
Methanesulfonyl chloride (1.2 eq)
-
3-Picoline (or another suitable base) (2.6 eq)
-
Acetonitrile (solvent)
Procedure:
-
To a stirred mixture of the pyrazole carboxylic acid and the aniline derivative in acetonitrile, add 3-picoline.
-
Cool the mixture to between -5 °C and 0 °C in an ice-salt bath.
-
Slowly add methanesulfonyl chloride dropwise, maintaining the internal temperature below 0 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Validation Checkpoint: Monitor by HPLC or LC-MS for the formation of the product and consumption of the starting acid.
-
Carefully add water dropwise to quench the reaction.
-
Stir for 1 hour at room temperature, which should induce precipitation of the product.
-
Filter the solid product, wash with a propionitrile-water mixture, then with propionitrile.
-
Dry the solid under a stream of nitrogen to afford the final product.
Expected Outcome: This final coupling step is typically high-yielding, often achieving >95% yield of the crude product.[24]
Conclusion
This compound is a high-value, versatile building block for agrochemical research and development. Its dual reactive sites allow for extensive molecular diversification through robust and well-understood chemical transformations. By mastering N-H functionalization and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, researchers can efficiently generate novel pyrazole-based compounds. The successful application of these principles in the synthesis of market-leading products like Chlorantraniliprole underscores the power and strategic importance of this fluorinated pyrazole core in the ongoing quest for more effective and sustainable crop protection solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bismuth(III)-Promoted Trifluoromethylthiolation of Pyrazolin-5-ones with Trifluoromethanesulfenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. 1H-Pyrazole, 3-bromo-5-(trifluoromethyl)- | CymitQuimica [cymitquimica.com]
- 10. chemscene.com [chemscene.com]
- 11. This compound | 93608-11-8 [sigmaaldrich.com]
- 12. 5-Bromo-3-(trifluoromethyl)-1H-pyrazole | CymitQuimica [cymitquimica.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jk-sci.com [jk-sci.com]
- 21. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. haihangchem.com [haihangchem.com]
- 24. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
- 25. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
- 26. PROCESS FOR PREPARING CHLORANTRANILIPROLE | TREA [trea.com]
Application Note & Protocol: N-Arylation of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole
Abstract: This document provides a comprehensive technical guide for the N-arylation of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole. N-aryl pyrazoles are significant structural motifs in medicinal chemistry and materials science.[1] The presence of a trifluoromethyl group and a bromine atom on the pyrazole ring presents unique challenges and opportunities for regioselective functionalization. This guide details two robust, field-proven protocols—a copper-catalyzed Ullmann-type condensation and a palladium-catalyzed Buchwald-Hartwig amination—offering researchers flexibility based on available resources and desired substrate scope. We delve into the mechanistic underpinnings of each method, provide step-by-step experimental procedures, and offer practical troubleshooting advice to ensure successful execution.
Introduction
The synthesis of N-aryl pyrazoles is a cornerstone of modern synthetic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and functional materials. The target substrate, this compound, is an electron-deficient heterocycle, a characteristic that significantly influences its reactivity. The trifluoromethyl group enhances the acidity of the N-H proton, facilitating deprotonation, while the bromine atom provides a handle for subsequent cross-coupling reactions.
This guide presents two powerful catalytic systems for the N-arylation of this substrate:
-
Copper-Catalyzed N-Arylation (Ullmann Condensation): A classical and cost-effective method that has seen significant advancements with the development of sophisticated ligands.[1][2]
-
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): A versatile and highly efficient method known for its broad substrate scope and functional group tolerance.[3][4][5]
The choice between these methods will depend on factors such as the nature of the arylating agent (aryl halide vs. aryl boronic acid), desired reaction conditions (temperature, solvent), and catalyst/ligand availability.
Mechanistic Considerations
A foundational understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Copper-Catalyzed N-Arylation
The copper-catalyzed N-arylation of pyrazoles, a variation of the Ullmann condensation, is a well-established transformation.[1][2][6] While the precise mechanism can be complex and ligand-dependent, a generally accepted catalytic cycle involves the following key steps. The coordination of a ligand, often a diamine, to the copper(I) catalyst is a critical initial step. This is followed by the coordination of the deprotonated pyrazole to the copper center. The subsequent oxidative addition of the aryl halide to the copper complex forms a transient copper(III) intermediate. Finally, reductive elimination from this intermediate furnishes the desired N-aryl pyrazole and regenerates the active copper(I) catalyst.
Caption: Catalytic cycle for copper-catalyzed N-arylation.
Palladium-Catalyzed N-Arylation
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[3][4][5] The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. The pyrazole then coordinates to this intermediate, followed by deprotonation by a base to form a palladium(II) amido complex. The final and often rate-determining step is the reductive elimination of the N-aryl pyrazole, which regenerates the active palladium(0) catalyst.
Caption: Catalytic cycle for palladium-catalyzed N-arylation.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound and its derivatives should be handled with care, as trifluoromethylated compounds can have biological activity.[7] Aryl halides can be irritants or toxic. Consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: Copper-Catalyzed N-Arylation
This protocol is adapted from established methods for the copper-catalyzed N-arylation of azoles.[8][9][10]
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., N,N'-dimethylethylenediamine or 1,10-phenanthroline)
-
Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., dimethylformamide (DMF), dioxane, or toluene)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), copper(I) iodide (0.05-0.1 mmol, 5-10 mol%), the ligand (0.1-0.2 mmol, 10-20 mol%), and the base (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent (3-5 mL) to the reaction vessel via syringe.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 to 120 °C. The optimal temperature will depend on the reactivity of the aryl halide.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[11]
Protocol 2: Palladium-Catalyzed N-Arylation
This protocol is based on the well-established Buchwald-Hartwig amination methodology.[3][4][5]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride) or aryl triflate
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed Pd-ligand complex)
-
Phosphine ligand (e.g., Xantphos, tBuBrettPhos, or other biaryl phosphines)
-
Base (e.g., cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., toluene, dioxane, or tert-butanol)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%) to a dry reaction vessel.
-
Reagent Addition: Add the this compound (1.0 mmol, 1.0 equiv), the aryl halide or triflate (1.1 mmol, 1.1 equiv), and the base (1.5-2.0 mmol, 1.5-2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent (3-5 mL) via syringe.
-
Reaction Conditions: Seal the vessel and stir the mixture at a temperature typically between 80 and 110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction and Concentration: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel.[11]
Data Presentation
| Parameter | Protocol 1: Copper-Catalyzed | Protocol 2: Palladium-Catalyzed |
| Catalyst | CuI | Pd₂(dba)₃ or similar |
| Ligand | N,N'-Dimethylethylenediamine | Xantphos, tBuBrettPhos |
| Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃, K₃PO₄ |
| Solvent | DMF, Dioxane, Toluene | Toluene, Dioxane, t-BuOH |
| Temperature | 80-120 °C | 80-110 °C |
| Arylating Agent | Aryl Iodides, Aryl Bromides | Aryl Chlorides, Bromides, Triflates |
| Functional Group Tolerance | Good | Excellent |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or solvent- Low reaction temperature | - Use fresh catalyst and ligand- Ensure all glassware is oven-dried and use anhydrous solvents- Screen different bases and solvents- Increase the reaction temperature |
| Formation of Side Products | - Homocoupling of the aryl halide- Decomposition of starting materials or product | - Lower the catalyst loading- Use a more sterically hindered ligand- Lower the reaction temperature |
| Difficulty in Purification | - Co-elution of product with ligand or byproducts | - Perform an aqueous work-up to remove water-soluble impurities- Deactivate silica gel with triethylamine for basic products[11]- Consider recrystallization as an alternative purification method[11] |
Conclusion
The N-arylation of this compound is a valuable transformation for accessing a diverse range of functionalized pyrazole derivatives. Both copper- and palladium-catalyzed methods offer reliable and efficient routes to these compounds. The choice of protocol will be dictated by the specific requirements of the synthesis, including the nature of the coupling partners and the desired scale of the reaction. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and successfully synthesize these important building blocks for drug discovery and materials science applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Registration Dossier - ECHA [echa.europa.eu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 11. researchgate.net [researchgate.net]
The Art of C-C and C-N Bond Formation: A Comprehensive Guide to Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole
For the modern researcher in pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, pyrazoles bearing the trifluoromethyl group are of paramount importance due to their unique physicochemical properties that often translate into enhanced biological activity and material performance. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with a specific focus on a versatile building block: 3-bromo-5-(trifluoromethyl)-1H-pyrazole. We will delve into the mechanistic nuances, provide field-tested protocols, and offer insights born from experience to empower you to successfully navigate the challenges and opportunities presented by this unique substrate.
The presence of the electron-withdrawing trifluoromethyl (CF₃) group on the pyrazole ring significantly influences its reactivity. While it can enhance the rate of oxidative addition of the C-Br bond to the palladium(0) catalyst, it can also impact the stability of intermediates and the overall reaction kinetics. Understanding these electronic effects is crucial for the rational selection of catalysts, ligands, and reaction conditions.
I. Synthesis of the Starting Material: this compound
A reliable supply of the starting material is the first step in any successful synthetic campaign. This compound can be synthesized through several routes, with a common method involving the cyclization of a suitable precursor followed by bromination. One practical approach involves the reaction of a trifluoromethylated β-diketone with hydrazine, followed by regioselective bromination.
Alternatively, direct bromination of 5-(trifluoromethyl)-1H-pyrazole can be achieved using brominating agents like N-bromosuccinimide (NBS). The regioselectivity of this reaction can be influenced by the reaction conditions and the presence of a substituent on the pyrazole nitrogen.
II. The Workhorses of Cross-Coupling: A Detailed Look at Key Reactions
The versatility of this compound as a coupling partner is showcased by its successful participation in a variety of palladium-catalyzed reactions. Below, we dissect the most impactful of these transformations.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of carbon-carbon bonds due to the operational simplicity and the commercial availability of a vast array of boronic acids and their derivatives.
Mechanistic Considerations: The catalytic cycle, as illustrated below, involves the oxidative addition of the bromopyrazole to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. The electron-withdrawing CF₃ group can facilitate the initial oxidative addition step. However, a common side reaction to be mindful of is protodeboronation of the boronic acid, which can be mitigated by the careful choice of base and solvent.
Application Notes and Protocols for the Purification of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole
For correspondence: --INVALID-LINK--
Abstract
This comprehensive guide provides detailed application notes and optimized protocols for the purification of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole, a critical building block in contemporary drug discovery and agrochemical research. The inherent reactivity and potential for impurity generation during the synthesis of this fluorinated heterocyclic compound necessitate robust purification strategies to ensure high purity for subsequent applications. This document outlines two primary, field-proven purification techniques: recrystallization and flash column chromatography . Each protocol is presented with a step-by-step methodology, the underlying scientific rationale for each experimental choice, and a troubleshooting guide to address common challenges. Visual workflows are provided to enhance clarity and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and efficient means of obtaining highly pure this compound.
Introduction: The Importance of Purity for this compound
This compound is a versatile synthetic intermediate whose utility is directly proportional to its purity. The presence of residual starting materials, regioisomers, or by-products from its synthesis can lead to unpredictable reaction outcomes, the formation of undesired side products, and complications in biological assays. The trifluoromethyl group enhances the lipophilicity and metabolic stability of molecules, while the pyrazole core and the bromo-substituent provide key points for further chemical modification, making this compound a valuable scaffold in medicinal chemistry.[1] Therefore, the implementation of effective purification techniques is a critical step in any synthetic workflow involving this pyrazole derivative.
This guide provides two orthogonal and scalable purification methods to achieve high-purity this compound (≥98%). The choice between recrystallization and column chromatography will depend on the scale of the purification, the nature of the impurities, and the available laboratory resources.
Safety Precautions
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as a hazardous chemical and requires appropriate personal protective equipment (PPE) and handling procedures.
Key Hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[2]
Recommended PPE:
-
Wear protective gloves (nitrile or neoprene).
-
Wear safety glasses with side shields or chemical goggles.
-
Wear a lab coat.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
In case of contact, wash the affected area with copious amounts of water. If irritation persists, seek medical attention.[3]
Purification Technique 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature.
Rationale for Solvent Selection
The selection of an appropriate solvent system is the most critical step for successful recrystallization. For this compound, a moderately polar compound, a range of organic solvents should be screened. A mixed solvent system is often advantageous, employing a "good" solvent in which the compound is soluble and a "poor" (or "anti-solvent") in which it is insoluble.
Recommended Solvent Systems
Based on the polarity of the target compound and empirical data from similar structures, the following solvent systems are recommended for screening:
| Solvent System (Good:Poor) | Rationale |
| Ethanol:Water | Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can effectively induce crystallization. |
| Isopropanol:Hexanes | Isopropanol can dissolve the pyrazole, while the non-polar hexanes will decrease the solubility upon cooling, promoting crystal formation. |
| Toluene:Heptane | Toluene provides good solubility at elevated temperatures, and the addition of heptane can facilitate precipitation. This system is useful for removing more polar impurities. |
| Dichloromethane:Pentane | Dichloromethane is an excellent solvent for a wide range of organic compounds. The low boiling point of pentane allows for easy removal, and it acts as an effective anti-solvent. This should be performed with care due to volatility. |
Step-by-Step Recrystallization Protocol
This protocol provides a general framework. The optimal solvent ratios and volumes should be determined on a small scale before proceeding with a large-scale purification.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the "good" solvent at its boiling point. Add the solvent portion-wise until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Induce Crystallization: To the hot solution, add the "poor" solvent dropwise until the solution becomes slightly turbid. If turbidity persists, add a few drops of the "good" solvent to redissolve the precipitate.
-
Cooling and Crystal Growth: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting Recrystallization
| Issue | Potential Cause | Solution |
| No crystals form | Too much solvent used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent system. Re-heat the solution to dissolve the oil and add more of the "good" solvent before attempting to cool again. |
| Low recovery | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath. Use a more effective "poor" solvent to decrease solubility. |
| Poor purity | Impurities co-crystallized with the product. | Ensure slow cooling to allow for selective crystallization. The chosen solvent system may not be optimal for excluding the specific impurities present; screen other solvents. |
Purification Technique 2: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (solvent or solvent mixture) to separate compounds based on their differential adsorption to the stationary phase. This method is particularly useful for separating complex mixtures or when recrystallization is ineffective.
Principles of Separation
In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase is relatively non-polar. Polar compounds will have a stronger affinity for the silica gel and will elute more slowly, while non-polar compounds will travel through the column more quickly with the mobile phase. The polarity of the mobile phase can be adjusted to control the elution of the compounds.
Recommended Column Chromatography Conditions
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). The optimal gradient should be determined by thin-layer chromatography (TLC). For similar compounds, a 19:1 hexane:ethyl acetate system has been reported.[4] |
| TLC Analysis | Use silica gel TLC plates and the same solvent system as the column. The ideal Rf value for the target compound is between 0.2 and 0.4 for good separation. |
| Loading | Dry loading is recommended for better resolution, especially if the compound has low solubility in the mobile phase. |
Step-by-Step Column Chromatography Protocol
-
TLC Analysis: Develop a TLC of the crude material using various ratios of ethyl acetate in hexanes to determine the optimal solvent system for separation.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial mobile phase (e.g., pure hexanes). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., dichloromethane), adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of the compounds by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Column Chromatography Workflow Diagram
Caption: Workflow for the purification of this compound by flash column chromatography.
Troubleshooting Column Chromatography
| Issue | Potential Cause | Solution |
| Poor separation | Inappropriate solvent system; column overloading. | Re-optimize the solvent system using TLC. Use a shallower solvent gradient. Reduce the amount of crude material loaded onto the column. |
| Cracked or channeled column | Improperly packed column. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. |
| Compound "streaking" on TLC | Compound is too polar for the solvent system; potential degradation on silica. | Add a small amount of a more polar solvent (e.g., methanol) or a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. This compound is weakly acidic, so a small amount of acetic acid might improve peak shape. |
| No compound eluting | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
Purity Assessment
The purity of the final product should be assessed using one or more of the following analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot should be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): The spectra should be clean and free of impurity signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): A single peak corresponding to the mass of the product should be observed.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The protocols detailed in this application note provide robust and reproducible methods for the purification of this compound. Both recrystallization and flash column chromatography are effective techniques that can be tailored to the specific needs of the researcher. Careful execution of these protocols, coupled with diligent purity assessment, will ensure the high quality of this important synthetic intermediate, thereby facilitating successful outcomes in subsequent research and development endeavors.
References
Applications of Trifluoromethylated Pyrazoles in Drug Discovery: A Technical Guide for Researchers
Introduction: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Functional Group
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." Its inherent metabolic stability and versatile physicochemical properties have made it a cornerstone in the design of numerous approved therapeutic agents.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group onto this scaffold further elevates its potential, creating a synergistic combination that addresses many of the challenges in contemporary drug discovery.[3] The unique electronic properties of the -CF3 group—high electronegativity, strong electron-withdrawing nature, and significant lipophilicity—can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[4][5][6] This guide provides an in-depth exploration of the applications of trifluoromethylated pyrazoles in drug discovery, complete with detailed synthetic and biological evaluation protocols to empower researchers in this exciting field.
Core Advantages of Trifluoromethylation in Pyrazole-Based Drug Candidates
The introduction of a trifluoromethyl group imparts a range of beneficial properties to a pyrazole-based drug candidate. Understanding these advantages is key to appreciating the therapeutic potential of this chemical class.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[4][7] This increased stability can prolong the in vivo half-life of a drug, leading to less frequent dosing and improved patient compliance.[7]
-
Increased Lipophilicity and Cellular Permeability: The -CF3 group is highly lipophilic, which can significantly improve a drug's ability to cross cellular membranes and reach its intracellular target.[4][5] This is a critical factor for oral bioavailability and for drugs targeting the central nervous system.
-
Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the -CF3 moiety can significantly lower the pKa of nearby acidic or basic functional groups. This can influence the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding.
-
Improved Target Binding Affinity: The unique electronic and steric properties of the trifluoromethyl group can lead to enhanced binding interactions with the target protein.[5] It can participate in favorable electrostatic interactions and increase hydrophobic contacts within the binding pocket, often leading to a significant boost in potency.[8]
Therapeutic Applications and Key Examples
The versatility of the trifluoromethylated pyrazole scaffold is evident in the broad range of therapeutic areas where it has been successfully applied.
Anti-inflammatory Agents: The Celecoxib Story and Beyond
Perhaps the most well-known application of trifluoromethylated pyrazoles is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[8]
-
Celecoxib (Celebrex®): This blockbuster drug features a 3-(trifluoromethyl)pyrazole core.[9] The trifluoromethyl group is crucial for its high affinity and selectivity for the COX-2 enzyme over the COX-1 isoform, which is associated with gastrointestinal side effects.[8][10]
-
Mavacoxib (Trocoxil®): Another veterinary non-steroidal anti-inflammatory drug (NSAID) that utilizes the trifluoromethylated pyrazole scaffold for COX-2 inhibition.[10]
-
Emerging COX Inhibitors: Research continues to generate novel trifluoromethyl-pyrazole-carboxamides with potent anti-inflammatory activity, demonstrating the ongoing importance of this scaffold in the field.[8] Interestingly, some analogues of Celecoxib, such as TFM-C, have shown beneficial effects in neuroinflammation through COX-2 independent pathways, opening new avenues for research.[11]
Anticancer Agents: Targeting Cellular Proliferation
The antiproliferative properties of trifluoromethylated pyrazoles have been harnessed to develop novel anticancer agents that interfere with various oncogenic pathways.
-
Tubulin Polymerization Inhibitors: Hybrid molecules combining the structural features of combretastatin A-4 (a known tubulin inhibitor) and celecoxib have been synthesized. These diaryl(trifluoromethyl)pyrazoles have demonstrated potent cytotoxicity in cancer cell lines by inhibiting tubulin assembly.[12]
-
Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors. For example, Pralsetinib, a RET receptor tyrosine kinase inhibitor, contains two pyrazole units.[1] The incorporation of a trifluoromethyl group can enhance the binding affinity and selectivity of these inhibitors for their target kinases.
Antimicrobial Agents: A New Front Against Drug Resistance
The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Trifluoromethylated pyrazoles have shown promise in this area.
-
Antibacterial Activity: N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been found to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][13] Some of these compounds have also been shown to prevent the formation of bacterial biofilms.[1]
-
Antifungal Agents: Pyrazole carboxamides containing a trifluoromethyl group are being investigated as potent fungicides. These compounds often target the succinate dehydrogenase (SDH) enzyme, which is crucial for fungal respiration.[14]
Other Emerging Applications
The therapeutic potential of trifluoromethylated pyrazoles extends beyond the areas mentioned above.
-
NFAT Transcription Factor Regulation: 3,5-Bis(trifluoromethyl)pyrazoles have been identified as inhibitors of cytokine production by regulating the nuclear factor of activated T-cells (NFAT) transcription factor, a key player in the immune response.[15] This presents opportunities for the development of novel immunosuppressive agents for autoimmune diseases and organ transplantation.
-
Plasma Kallikrein Inhibitors: Trifluoromethyl-substituted pyrazole derivatives have been developed as potent and selective inhibitors of plasma kallikrein, a target for the treatment of hereditary angioedema.[1][16]
Data Presentation: A Snapshot of Biological Activity
The following table summarizes the in vitro activity of selected trifluoromethylated pyrazole derivatives against various biological targets.
| Compound Class | Target | Example Compound | Biological Activity (IC₅₀/MIC) | Reference |
| Diaryl(trifluoromethyl)pyrazoles | Tubulin Polymerization | Analog 23 (C-23) | IC₅₀ = 0.8 µM (MCF-7 cells) | [12] |
| Trifluoromethyl-pyrazole-carboxamides | COX-2 | Celecoxib | IC₅₀ = 0.04 µM | [11] |
| Trifluoromethyl Analogue of Celecoxib | COX-2 | TFM-C | IC₅₀ = 8.2 µM | [11] |
| N-(trifluoromethyl)phenyl pyrazoles | MRSA | - | MIC = 1-8 µg/mL | [13] |
| 3,5-Bis(trifluoromethyl)pyrazoles | IL-2 Production | Compound 19 | IC₅₀ ≈ 10 nM | [15] |
| Cyano-analogue of Celecoxib | COX-2 | Compound 11 | >100x more potent than Celecoxib | [17] |
Experimental Protocols
Protocol 1: Synthesis of a 3-(Trifluoromethyl)pyrazole via Knorr Pyrazole Synthesis
This protocol describes a general and widely used method for the synthesis of 3-(trifluoromethyl)pyrazoles, the core of drugs like Celecoxib, through the cyclocondensation of a trifluorinated 1,3-dicarbonyl compound with an aryl hydrazine.[9][10]
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice as it effectively dissolves both reactants and the acidic catalyst, and its boiling point allows for a convenient reaction temperature.
-
Catalyst: An acid catalyst (like HCl or H₂SO₄) is often used to protonate a carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the disappearance of starting materials and the appearance of the product, indicating the reaction's completion.
-
Purification: Column chromatography is a standard method for purifying organic compounds, separating the desired pyrazole product from any unreacted starting materials or side products based on their differential adsorption to the stationary phase.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of the trifluoromethylated 1,3-dicarbonyl (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) in ethanol.
-
Addition of Hydrazine: To this solution, add 1 equivalent of the substituted phenylhydrazine (e.g., 4-sulfonamidophenylhydrazine hydrochloride).
-
Catalysis: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.
-
Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure trifluoromethylated pyrazole.
Diagram of Synthetic Workflow:
Caption: Knorr Pyrazole Synthesis Workflow.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method to evaluate the inhibitory activity and selectivity of newly synthesized trifluoromethylated pyrazoles against COX-1 and COX-2 enzymes.
Causality Behind Experimental Choices:
-
Enzyme Source: Using purified ovine COX-1 and human recombinant COX-2 allows for a direct and specific measurement of inhibition against each isoform.
-
Substrate: Arachidonic acid is the natural substrate for COX enzymes.
-
Detection Method: The production of prostaglandin E2 (PGE2) is a direct measure of COX activity. An ELISA (Enzyme-Linked Immunosorbent Assay) is a highly sensitive and specific method for quantifying PGE2 levels.
-
IC₅₀ Calculation: Determining the concentration that causes 50% inhibition is the standard metric for quantifying the potency of an inhibitor. Comparing the IC₅₀ values for COX-1 and COX-2 allows for the calculation of a selectivity index.
Step-by-Step Methodology:
-
Compound Preparation: Prepare stock solutions of the test compounds (trifluoromethylated pyrazoles) and a reference inhibitor (e.g., Celecoxib) in DMSO. Create a series of dilutions to test a range of concentrations.
-
Enzyme Reaction: In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate, arachidonic acid, to each well to start the enzymatic reaction.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes at 37°C), stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) for both COX-1 and COX-2 using non-linear regression analysis.
-
Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
-
Diagram of COX-2 Signaling Pathway and Inhibition:
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | MDPI [mdpi.com]
- 11. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. chinesechemsoc.org [chinesechemsoc.org]
Troubleshooting & Optimization
Technical Support Center: Bromination of Trifluoromethyl-Pyrazoles
Welcome to the technical support center for the bromination of trifluoromethyl-pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet crucial chemical transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
The introduction of a trifluoromethyl (CF₃) group into a pyrazole ring significantly alters its electronic properties, rendering it more electron-deficient. This deactivation presents unique challenges for electrophilic aromatic substitution reactions like bromination, often leading to issues with reactivity and regioselectivity. This guide will address these common hurdles in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and problems encountered during the bromination of trifluoromethyl-pyrazoles.
Q1: Why is my bromination of a trifluoromethyl-pyrazole not proceeding or giving very low yields?
A1: The primary reason is the strong electron-withdrawing nature of the trifluoromethyl group, which deactivates the pyrazole ring towards electrophilic attack. Standard bromination conditions used for electron-rich heterocycles are often insufficient. To overcome this, you may need to employ a more reactive brominating agent or more forcing reaction conditions. However, harsh conditions can lead to side reactions, so a careful balance is necessary.
Q2: I am getting a mixture of isomers. How can I improve the regioselectivity of my bromination?
A2: Regioselectivity is a significant challenge. The C4-position of the pyrazole ring is generally the most susceptible to electrophilic attack due to electronic factors.[1][2] However, the presence of the CF₃ group and other substituents can influence the outcome. Using N-Bromosuccinimide (NBS) as the brominating agent often provides good selectivity for the C4-position under controlled conditions.[3][4] For substitution at other positions, a multi-step strategy involving directed metallation or functional group manipulation might be necessary.[5]
Q3: What is the best brominating agent for trifluoromethyl-pyrazoles?
A3: N-Bromosuccinimide (NBS) is the most widely recommended and used reagent for the selective bromination of pyrazoles, particularly for introducing bromine at the C4-position.[3][4][6] It is a solid, easy to handle, and generally provides better regioselectivity compared to liquid bromine. Other reagents like N-bromosaccharin have also been used effectively in one-pot syntheses of 4-bromopyrazoles.[7]
Q4: Can I brominate an N-unsubstituted trifluoromethyl-pyrazole directly?
A4: Yes, it is possible. However, N-unsubstituted pyrazoles exist as tautomers, which can complicate the reaction and potentially lead to a mixture of products.[8] Furthermore, the NH proton is acidic and can react with basic reagents. Protecting the nitrogen atom can simplify the reaction and improve selectivity, although it adds extra steps to your synthesis. The choice of protecting group and its subsequent removal should be considered carefully.
Q5: My reaction is producing polybrominated products. How can I prevent this?
A5: Polybromination occurs when the mono-brominated product is still sufficiently reactive to undergo further bromination. To minimize this, you should use a stoichiometric amount of the brominating agent (typically 1.0 to 1.1 equivalents). Adding the brominating agent portion-wise at a low temperature (e.g., 0 °C) can also help to control the reaction and prevent over-bromination.[6] Monitoring the reaction closely by TLC or LC-MS is crucial to stop it once the desired mono-brominated product is formed.
Troubleshooting Guide
This section provides a more in-depth, systematic approach to resolving common experimental issues.
Problem 1: Low or No Conversion to the Brominated Product
If your reaction is sluggish or fails to proceed, consider the following troubleshooting steps. This workflow is designed to systematically identify and resolve the issue.
Caption: Troubleshooting workflow for low conversion in pyrazole bromination.
Detailed Steps & Explanations:
-
Verify Reagent Purity and Activity:
-
Causality: N-Bromosuccinimide (NBS) can decompose over time, especially if exposed to moisture or light, leading to reduced reactivity.[9] It is advisable to use freshly recrystallized or recently purchased NBS for optimal results.
-
Protocol: To recrystallize NBS, dissolve it in hot water (e.g., 90-95 °C) and allow it to cool slowly to form pure crystals, which are then filtered and dried under vacuum.[9]
-
-
Increase Reaction Temperature:
-
Causality: The electron-deficient nature of the trifluoromethyl-pyrazole ring requires higher activation energy for electrophilic substitution. Gently heating the reaction mixture can provide the necessary energy to overcome this barrier.
-
Protocol: Start by running the reaction at room temperature if you initially performed it at 0 °C. If there is still no conversion, you can gradually increase the temperature to 40-60 °C while carefully monitoring for the formation of side products.
-
-
Change Solvent:
-
Causality: The choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can enhance the electrophilicity of the brominating agent and improve the solubility of the reagents.
-
Protocol: If your reaction in a non-polar solvent like chloroform or carbon tetrachloride is not working, try switching to DMF. A common procedure involves dissolving the pyrazole in DMF, cooling to 0 °C, and then adding NBS portion-wise.[6]
-
-
Use a More Reactive Brominating System:
-
Causality: If NBS is not effective, a more potent source of electrophilic bromine may be required.
-
Protocol: The use of elemental bromine (Br₂) in a suitable solvent can be attempted, but handle with extreme caution due to its toxicity and corrosiveness. Alternatively, activating NBS with a catalytic amount of a Lewis acid or a Brønsted acid can increase its electrophilicity.[10][11]
-
Problem 2: Poor Regioselectivity
Achieving the desired constitutional isomer is often the primary challenge. The following diagram illustrates the factors influencing regioselectivity.
Caption: Key factors that control the regioselectivity of bromination.
Strategies for Controlling Regioselectivity:
-
Targeting the C4-Position:
-
Causality: The C4-position is electronically favored for electrophilic substitution on the pyrazole ring.[1][2]
-
Protocol: A reliable method for C4-bromination is the use of NBS in a polar aprotic solvent like DMF at 0 °C to room temperature.[6] This combination generally offers high selectivity for the C4-position.
Reagent Solvent Temperature (°C) Typical Outcome NBS DMF 0 to RT High selectivity for C4-bromination[6] Br₂ CHCl₃/AcOH RT Can lead to mixtures, less selective[1] N-Bromosaccharin Solvent-free RT Good yields for C4-bromination[7] -
-
Targeting C3/C5-Positions:
-
Causality: Direct bromination at the C3 or C5 positions of an unsubstituted pyrazole is challenging due to the electronic preference for C4. Therefore, indirect methods are often required.
-
Protocol - Directed ortho-Metallation: If the C4-position is blocked and a suitable directing group is present on the nitrogen, it is possible to deprotonate the C5-position with a strong base (e.g., LDA or n-BuLi) followed by quenching with a bromine source. This strategy relies on the directing group to position the base for selective deprotonation.[4]
-
Protocol - Halogen Dance Reaction: In some cases, a "halogen dance" reaction can be induced, where a bromine atom migrates from one position to another under the influence of a strong base. However, this can be difficult to control and may lead to isomeric mixtures.[4]
-
Experimental Protocol: Selective C4-Bromination of a 3-Trifluoromethyl-1H-pyrazole using NBS
This protocol is a standard starting point for the selective C4-bromination of a trifluoromethyl-pyrazole.
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-trifluoromethyl-1H-pyrazole (1.0 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions over 20-30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-3-trifluoromethyl-1H-pyrazole.
This guide provides a foundational understanding of the challenges and solutions in the bromination of trifluoromethyl-pyrazoles. Successful experimentation in this area requires a blend of theoretical knowledge and careful, systematic optimization.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 3. 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole| [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. scielo.org.mx [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
Sonogashira Coupling of Bromopyrazoles: A Technical Support Center
Welcome to the technical support center for the Sonogashira coupling of bromopyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this powerful C-C bond-forming reaction. My aim is to provide not just protocols, but a deeper understanding of the reaction mechanism and the rationale behind the optimization strategies discussed. This resource is built on a foundation of established chemical principles and field-proven insights to help you troubleshoot and enhance your experimental outcomes.
Introduction to the Challenge
The Sonogashira coupling, a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, is a cornerstone of modern organic synthesis. However, when applied to heteroaromatic systems like pyrazoles, particularly brominated pyrazoles, unique challenges can arise. These substrates can be prone to side reactions, and achieving high yields requires a carefully optimized set of conditions. This guide will walk you through the critical parameters and provide solutions to common hurdles.
Core Principles: The Sonogashira Catalytic Cycle
Understanding the mechanism is the first step to effective troubleshooting. The reaction is co-catalyzed by palladium and copper complexes.
Figure 1: The interconnected catalytic cycles of the Sonogashira coupling. The palladium cycle facilitates the cross-coupling, while the copper cycle generates the key copper acetylide intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when performing Sonogashira couplings with bromopyrazole substrates.
Question 1: My reaction is sluggish or shows no conversion. What are the likely causes?
Answer: Low reactivity is a frequent problem and can stem from several factors.
-
Catalyst Activity: The Pd(0) species is the active catalyst. If your palladium source is a Pd(II) salt (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ. Incomplete reduction or catalyst decomposition can halt the reaction.
-
Troubleshooting:
-
Ensure your reagents and solvents are thoroughly deoxygenated. Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄, although it can be more sensitive to air.
-
The choice of ligand is critical. Bulky, electron-rich phosphine ligands can stabilize the palladium center and promote oxidative addition, which is often the rate-limiting step.
-
-
-
Base Strength: The base plays a crucial role in the copper cycle, deprotonating the terminal alkyne. If the base is too weak, the formation of the copper acetylide will be slow, stalling the entire process.
-
Troubleshooting:
-
For many bromopyrazole couplings, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are sufficient.
-
If the reaction is still slow, consider a stronger inorganic base like K₂CO₃ or Cs₂CO₃. However, be aware that stronger bases can promote side reactions.
-
-
-
Solvent Choice: The solvent must solubilize all components of the reaction and be compatible with the catalytic cycle.
-
Troubleshooting:
-
Aprotic polar solvents like DMF, NMP, or acetonitrile are common choices.
-
Toluene or dioxane can also be effective, particularly at higher temperatures.
-
-
Question 2: I'm observing significant homocoupling of my alkyne (Glaser coupling). How can I prevent this?
Answer: Alkyne homocoupling is a common side reaction, particularly in the presence of oxygen and copper.
-
Mechanism of Homocoupling: The copper acetylide intermediate can undergo oxidative dimerization, especially if the transmetalation step to the palladium center is slow.
-
Troubleshooting Strategies:
-
Rigorous Deoxygenation: This is the most critical step. Purge your reaction vessel and solvents with an inert gas (argon or nitrogen) for an extended period before adding the catalysts.
-
"Copper-Free" Conditions: While not truly copper-free, these protocols use very low concentrations of a copper salt or a copper scavenger. Some modern methods use specific ligands that facilitate the catalytic cycle without the need for a copper co-catalyst, although these can be substrate-dependent.
-
Control of Stoichiometry: Using a slight excess of the alkyne (1.1 to 1.5 equivalents) can sometimes favor the cross-coupling reaction over homocoupling.
-
Question 3: My primary side product is the dehalogenated (hydrodehalogenated) pyrazole. Why is this happening?
Answer: Dehalogenation, the replacement of the bromine atom with hydrogen, points to a competing reductive pathway.
-
Potential Causes:
-
Impurities: Trace amounts of water or other protic sources can protonate the Ar-Pd-X intermediate.
-
Solvent or Base Degradation: Some amine bases or solvents can act as hydride donors at elevated temperatures.
-
Catalyst Behavior: Certain ligand/palladium combinations may be more prone to reductive elimination pathways that lead to dehalogenation.
-
-
Troubleshooting Flowchart:
Figure 2: A decision-making workflow for addressing dehalogenation side reactions in Sonogashira couplings.
Optimized Protocol and Parameter Tables
While every substrate is unique, the following protocol serves as an excellent starting point for the Sonogashira coupling of a generic bromopyrazole.
Step-by-Step Experimental Protocol
-
Inert Atmosphere Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyrazole (1.0 equiv). Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, copper(I) iodide, and any solid ligand.
-
Solvent and Base Addition: Add the deoxygenated solvent via syringe, followed by the deoxygenated amine base.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at the desired temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Bromopyrazole Sonogashira Coupling
| Parameter | Recommended Reagent/Condition | Rationale & Expert Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | A robust and air-stable Pd(II) precatalyst. Higher loadings may be needed for less reactive bromopyrazoles. |
| Copper Co-catalyst | CuI (2-10 mol%) | The standard and most effective copper source. Ensure it is pure and, if possible, freshly purchased or purified. |
| Ligand | PPh₃ (2-4 equiv relative to Pd) | Triphenylphosphine is a reliable and cost-effective ligand. For challenging substrates, consider more electron-rich or bulky ligands like XPhos or SPhos. |
| Base | Triethylamine (TEA) or DIPEA (2-3 equiv) | These bases also act as the solvent in many cases. They are generally effective and easy to remove during workup. |
| Solvent | DMF or Acetonitrile | Good general-purpose solvents that can solubilize a wide range of substrates and reagents. Ensure they are anhydrous and deoxygenated. |
| Temperature | Room Temperature to 80 °C | Start at room temperature. If the reaction is slow, gradually increase the temperature. Be mindful that higher temperatures can increase side product formation. |
Table 2: Troubleshooting Guide - At a Glance
| Issue Observed | Primary Suspect | Recommended Action |
| No Reaction | Inactive Catalyst | Rigorously deoxygenate all components; consider a different Pd source or ligand. |
| Low Yield | Suboptimal Conditions | Screen different bases, solvents, and temperatures. Increase catalyst loading as a last resort. |
| Alkyne Homocoupling | Oxygen Contamination | Improve inert atmosphere technique; reduce CuI concentration. |
| Dehalogenation | Protic Impurities / Temperature | Use anhydrous solvents; lower the reaction temperature; switch to an inorganic base. |
Concluding Remarks
The successful Sonogashira coupling of bromopyrazoles is a balancing act. It requires careful control over the reaction atmosphere, a judicious choice of catalyst, ligand, and base, and a systematic approach to optimization. By understanding the underlying mechanisms and potential pitfalls, you can effectively troubleshoot your reactions and achieve your desired synthetic targets. This guide provides a framework for that process, but remember that empirical observation and iterative optimization are the keys to success in the laboratory.
Technical Support Center: Suzuki Coupling of 3-Bromo-Pyrazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-bromo-pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation, with a primary focus on mitigating the undesired side reaction of debromination (hydrodehalogenation).
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of Suzuki coupling with 3-bromo-pyrazoles, and why is it such a persistent problem?
A1: Debromination, or hydrodehalogenation, is a side reaction where the bromine atom on the pyrazole ring is replaced by a hydrogen atom, leading to a reduced, non-coupled byproduct.[1] This side reaction diminishes the yield of the desired coupled product and introduces a significant purification challenge.
3-Bromo-pyrazoles are particularly susceptible for two main reasons:
-
Electron-Rich Nature: The pyrazole ring is an electron-rich heterocycle. This high electron density can make the crucial first step of the catalytic cycle—oxidative addition of the C-Br bond to the Pd(0) catalyst—slower compared to electron-poor systems.[2][3]
-
Competing Reaction Pathways: A sluggish oxidative addition allows competing side reactions to become more prominent. The primary culprit is the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (e.g., alcohols), or trace water.[4][5] This Pd-H species can then react with the palladium-bound pyrazole intermediate, leading to the debrominated product.[4]
Q2: Can you illustrate where debromination interferes with the standard Suzuki-Miyaura catalytic cycle?
A2: Certainly. The standard Suzuki cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Debromination acts as an "off-cycle" process that intercepts a key intermediate.
Caption: Suzuki catalytic cycle and the competing debromination pathway.
Q3: What are the most critical parameters to adjust to minimize debromination?
A3: Success hinges on optimizing the interplay between four key components to ensure the desired coupling reaction outpaces the debromination pathway. The most critical factors are:
-
Catalyst & Ligand System: This is paramount. The ligand's properties dictate the catalyst's reactivity and stability.[1][6]
-
Base Selection: The base is essential for activating the boronic acid but can also be a source of the problematic hydride species.[7]
-
Solvent Choice: The solvent affects solubility and can also act as a proton or hydride source.
-
Reaction Temperature: Temperature influences the rates of all reactions involved, both desired and undesired.
Troubleshooting Guide: From High Debromination to No Reaction
This section provides a structured approach to troubleshoot common issues encountered during the Suzuki coupling of 3-bromo-pyrazoles.
Problem 1: High percentage of debrominated pyrazole observed (>20%), with low-to-moderate conversion of starting material.
This is the most common failure mode, indicating that the conditions favor the hydrodehalogenation pathway.
| Probable Cause | Suggested Solution & Rationale |
| Suboptimal Ligand Choice | Solution: Switch to a bulky, electron-rich monophosphine ligand. Rationale: Standard ligands like PPh₃ are often ineffective. Bulky biaryl phosphine ligands (e.g., XPhos, SPhos ) or dialkylphosphinobiphenyl ligands are industry standards for challenging couplings of electron-rich heterocycles.[2][8] These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination, kinetically disfavoring the slower debromination pathway.[2] Using a pre-formed palladacycle like XPhos-Pd-G2 can also improve results by ensuring efficient generation of the active catalyst.[9] |
| Base is Too Strong or Protic | Solution: Switch to a weaker, non-nucleophilic inorganic base. Rationale: Strong bases, particularly in the presence of water or alcohol solvents, can generate hydride species that fuel the debromination reaction.[1] An excess of base can also promote this side reaction.[6][9] Screen bases in the following order of preference: K₃PO₄ , K₂CO₃ , or Cs₂CO₃ . Avoid alkoxides (e.g., NaOtBu) unless absolutely necessary and under rigorously anhydrous conditions. |
| Presence of Protic Solvents | Solution: Use anhydrous aprotic solvents. Rationale: Solvents like methanol or ethanol can directly act as hydride donors.[10][11] While many Suzuki reactions benefit from a small amount of water to aid in dissolving the base and facilitating transmetalation, excess water can promote protodeboronation of your coupling partner and hydrodehalogenation.[5][12][13] A good starting point is a solvent system like Dioxane/H₂O (10:1) or anhydrous Toluene . |
Problem 2: Reaction is very slow or stalls, with some debromination still occurring.
This suggests that the catalytic system is not active enough to overcome the high activation energy of the oxidative addition step for the electron-rich 3-bromo-pyrazole.
| Probable Cause | Suggested Solution & Rationale |
| Inefficient Catalyst Activation | Solution: Use a palladium pre-catalyst and increase the temperature. Rationale: Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ require in-situ reduction to the active Pd(0) species. Using a well-defined pre-catalyst (e.g., XPhos-Pd-G2/G3) ensures a consistent and high concentration of the active catalyst from the start.[9] Cautiously increasing the temperature in 10 °C increments (e.g., from 80 °C to 110 °C) can overcome the activation barrier.[2] Microwave irradiation can also be highly effective, often reducing reaction times and minimizing byproduct formation.[6][9] |
| Boronic Acid/Ester Instability | Solution: Use a more stable boron reagent and ensure its quality. Rationale: The boronic acid partner can degrade via a process called protodeboronation, especially at high temperatures or with strong bases.[12][13] This removes it from the reaction, causing the reaction to stall. Confirm the purity of your boronic acid by NMR. If it is unstable, consider switching to a more robust boronic acid pinacol ester (Bpin) or a potassium trifluoroborate salt. These reagents release the boronic acid slowly into the reaction, keeping its standing concentration low and minimizing decomposition.[8][12][14] |
| N-H Acidity of the Pyrazole | Solution: Consider N-protection of the pyrazole ring. Rationale: If your pyrazole substrate has a free N-H, it can be deprotonated by the base. This can alter the electronic properties of the ring or lead to catalyst inhibition. Protecting the nitrogen with a group like BOC or SEM can prevent these issues and has been shown to suppress dehalogenation in similar N-H containing heterocycles like pyrroles.[15] |
Recommended Screening Protocol
When facing a new 3-bromo-pyrazole substrate, a systematic screening approach is the most efficient path to success.
General Protocol for Suzuki Coupling of 3-Bromo-Pyrazoles
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-bromo-pyrazole (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos-Pd-G2, 1–5 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 2–10 mol%).
-
Solvent Addition & Degassing: Add the anhydrous solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1 M). If using a co-solvent like water, add it now. Thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes or by using 3-4 freeze-pump-thaw cycles.
-
Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (start with 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed or the reaction stalls.
Caption: A decision tree for troubleshooting debromination in Suzuki couplings.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole
Welcome to the technical support guide for 3-Bromo-5-(trifluoromethyl)-1H-pyrazole (CAS No. 93608-11-8). This document is designed for researchers, chemists, and drug development professionals who are working with this versatile fluorinated building block and require it in high purity for their applications. The presence of regioisomeric, starting material-related, and reaction-byproduct impurities can pose significant challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these purification hurdles effectively.
Section 1: Understanding the Purification Challenge
This compound is a solid compound with a molecular weight of approximately 214.97 g/mol .[1][2] While commercially available at purities of 95-98%, many applications, particularly in pharmaceutical synthesis, demand purity levels exceeding 99.5%.[1] The primary challenges in its purification stem from:
-
Structural Isomers: The synthesis can produce the 5-Bromo-3-(trifluoromethyl)-1H-pyrazole isomer, which has identical mass and similar polarity, making separation difficult.
-
Reaction Byproducts: Incomplete bromination can leave starting material, while over-bromination can introduce di-brominated species such as 3,4-dibromo-5-(trifluoromethyl)-1H-pyrazole.[3][4]
-
Polarity: As a moderately polar molecule, its solubility characteristics require careful selection of solvent systems for both recrystallization and chromatography.
Potential Impurity Profile
The following table outlines impurities that may be encountered. Understanding their origin is the first step in designing an effective purification strategy.
| Impurity Structure | Name | Likely Origin |
| (Image of 5-Bromo-3-(trifluoromethyl)-1H-pyrazole) | 5-Bromo-3-(trifluoromethyl)-1H-pyrazole | Regioisomer formed during pyrazole ring synthesis.[5] |
| (Image of 5-(Trifluoromethyl)-1H-pyrazole) | 5-(Trifluoromethyl)-1H-pyrazole | Incomplete bromination of the pyrazole precursor. |
| (Image of 3,4-Dibromo-5-(trifluoromethyl)-1H-pyrazole) | 3,4-Dibromo-5-(trifluoromethyl)-1H-pyrazole | Over-bromination of the pyrazole ring, especially under harsh conditions or with excess brominating agent.[3] |
| (Image of Hydrazine) | Hydrazine or substituted hydrazine derivatives | Unreacted starting material from the initial pyrazole synthesis.[6] |
Impurity Formation Pathway
Caption: Origin of common impurities during synthesis.
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process in a question-and-answer format.
Problem: My final product has a low melting point or appears as a waxy/oily solid.
-
Probable Cause: This is a classic sign of residual solvent or the presence of eutectic-forming impurities. Low-boiling point solvents (like dichloromethane or diethyl ether) from column chromatography might be trapped. Alternatively, the presence of isomeric or other byproducts is depressing the melting point.
-
Solutions:
-
Drying: Dry the material under high vacuum (not just house vacuum) for several hours, possibly with gentle heating (e.g., 30-40°C), to remove residual solvents.
-
Re-purification: If drying doesn't resolve the issue, the problem is likely impurities. A second purification step using a different method is recommended. If you used chromatography, try recrystallization. If you used recrystallization, try chromatography with a shallower solvent gradient.
-
Problem: Post-purification analysis (NMR/GC-MS) shows a persistent impurity with the same mass.
-
Probable Cause: You are almost certainly dealing with the 5-Bromo-3-(trifluoromethyl)-1H-pyrazole regioisomer. These isomers have very similar polarities and can be challenging to separate.
-
Solutions:
-
High-Resolution Chromatography: Standard flash chromatography may not be sufficient. You may need to use a longer column, a smaller particle size silica gel, and a very slow, shallow solvent gradient (e.g., starting with 5% ethyl acetate in hexanes and increasing by only 1-2% increments).[7]
-
Recrystallization Screening: Isomers can sometimes have different crystal packing energies. A systematic screening of recrystallization solvents could exploit these differences.[8] Try a mixed-solvent system where the compound is dissolved in a minimal amount of a "good" solvent (like ethyl acetate or acetone) and a "poor" solvent (like hexanes or heptane) is added dropwise until turbidity persists.[9]
-
Problem: I'm losing a lot of product during recrystallization (low yield).
-
Probable Cause: This typically happens for one of two reasons: either too much solvent was used, keeping your product in the mother liquor, or the compound is significantly soluble even in the cold solvent.
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Adding solvent in small portions is key.
-
Second Crop: Concentrate the mother liquor by about 50-75% on a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this crop may be less pure than the first.
-
Change Solvents: The chosen solvent may not be optimal. Look for a solvent where the compound has high solubility when hot and very low solubility when cold. Toluene or a mixture of ethanol and water can sometimes be effective for pyrazoles.
-
Problem: My compound is streaking badly on the TLC plate and the column.
-
Probable Cause: Streaking is often caused by overloading the sample, but with pyrazoles, it can also be due to their slightly acidic/basic nature interacting too strongly with the silica gel.[10] The N-H proton of the pyrazole ring is weakly acidic.
-
Solutions:
-
Add an Modifier: Add a small amount of a modifier to your eluent system. For a weakly acidic compound like this pyrazole, adding ~0.5-1% acetic acid to the mobile phase can often resolve streaking by protonating any basic sites on the silica and ensuring the compound travels as a neutral species.
-
Use a Different Stationary Phase: If modifying the eluent fails, consider using a different stationary phase. Alumina (neutral or basic) can be an alternative, but be aware that it can sometimes catalyze reactions on the column.[10] Deactivated silica gel is another option.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying crude this compound? A1: For multi-gram quantities, flash column chromatography is typically the most effective initial method to remove grossly different impurities (e.g., non-polar starting materials or highly polar byproducts).[11] A subsequent recrystallization of the pooled, clean fractions is then recommended to achieve high analytical purity and a crystalline final product.
Q2: How do I choose the best solvent system for column chromatography? A2: Use Thin Layer Chromatography (TLC) to screen solvent systems. A good system will give your desired product an Rf (retention factor) of approximately 0.25-0.35. Start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate. A common starting point for compounds of this polarity is 10-20% ethyl acetate in hexanes.
Q3: My compound seems to be degrading on the silica gel column. What can I do? A3: The trifluoromethyl group makes the pyrazole ring electron-deficient and the N-H proton more acidic than in simple pyrazoles. Standard silica gel is slightly acidic and can sometimes retain the compound too strongly or cause degradation over long exposure times.
-
Work Quickly: Do not let the column run dry or sit packed for extended periods.
-
Deactivate the Silica: You can prepare a deactivated silica gel by making a slurry with your starting eluent containing 1-2% triethylamine, then packing the column as usual. This neutralizes the acidic sites.
-
Use an Alternative: Consider using a less acidic stationary phase like Florisil or Celite, though separation resolution may differ.
Q4: Is distillation a viable purification method? A4: Distillation is generally not recommended for this compound. While some substituted pyrazoles have boiling points listed, they are often high, and the compound may be prone to thermal decomposition, especially if trace impurities are present to catalyze it. The solid nature of the compound at room temperature also makes fractional distillation impractical without specialized equipment.
Q5: Can I use an acid/base extraction to purify this compound? A5: Yes, this is an excellent and often underutilized technique for pyrazoles.[12] The pyrazole nitrogen is basic and can be protonated by a strong acid to form a water-soluble salt. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), extract with aqueous acid (e.g., 1M HCl), wash the aqueous layer with fresh organic solvent to remove neutral impurities, and then neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the purified pyrazole. The pure product can then be extracted back into an organic solvent or collected by filtration if it precipitates as a clean solid.
Section 4: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of 5-10 grams of crude material.
Workflow Diagram:
Caption: Workflow for Flash Column Chromatography.
Step-by-Step Methodology:
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is 15% Ethyl Acetate (EtOAc) in Hexanes. The target Rf should be ~0.3.
-
Column Packing: For 10g of crude material, use a ~200g silica gel column. Pack the column using a slurry of silica gel in hexanes, ensuring no air bubbles are trapped.[10]
-
Sample Loading: Dissolve the 10g of crude this compound in a minimal amount of dichloromethane (DCM). Add ~20g of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with 100% hexanes, then slowly increase the polarity. A suggested gradient is:
-
500 mL Hexanes
-
1000 mL 5% EtOAc / Hexanes
-
1000 mL 10% EtOAc / Hexanes
-
1000 mL 15% EtOAc / Hexanes
-
Continue increasing polarity as needed based on TLC.
-
-
Fraction Collection: Collect fractions (e.g., 50 mL each) and analyze them by TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum.
Protocol 2: Recrystallization from a Mixed-Solvent System
This protocol is ideal for a final purification step after chromatography or for purifying material that is already >95% pure.
Workflow Diagram:
Caption: Workflow for Mixed-Solvent Recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: A good mixed-solvent system is Toluene ("good" solvent) and Heptane ("poor" solvent).
-
Dissolution: Place 5g of the compound in an Erlenmeyer flask. Heat a beaker of toluene on a hot plate. Add the minimum volume of hot toluene to the flask to just dissolve the solid.
-
Induce Saturation: While the toluene solution is still hot, add hot heptane dropwise with swirling until you see persistent cloudiness (turbidity).
-
Clarify: Add 1-2 drops of hot toluene to make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold heptane to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Section 5: Data Reference Tables
Table 1: Physical & Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 93608-11-8 | [2] |
| Molecular Formula | C₄H₂BrF₃N₂ | [1][13] |
| Molecular Weight | 214.97 g/mol | [1][2] |
| Appearance | White to off-white solid | [14] |
| Storage Conditions | Store at 2-8°C, protect from light, under inert gas (Nitrogen) | [2] |
| Solubility | Soluble in methanol, chloroform, DMSO, ethyl acetate, acetone, DCM | [14] |
Table 2: Recommended Conditions for Analysis
| Technique | Stationary Phase | Mobile Phase / Conditions | Expected Result |
| TLC | Silica Gel 60 F₂₅₄ | 20% Ethyl Acetate / 80% Hexanes | Rf ≈ 0.30 - 0.40 |
| HPLC (RP) | C18 | Gradient of Acetonitrile / Water (with 0.1% Formic Acid) | A scalable method for purity analysis and isolation.[15] |
| GC-MS | DB-5 or similar | 50°C to 250°C ramp | Useful for identifying volatile impurities and isomers. |
References
- 1. 5-Bromo-3-(trifluoromethyl)-1H-pyrazole | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,4,5-tribromo-1H-pyrazole | C3HBr3N2 | CID 627674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. mt.com [mt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. This compound | C4H2BrF3N2 | CID 68746581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
- 15. Separation of 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Navigating Regioselectivity in Substituted Pyrazole Synthesis
Welcome to the technical support center dedicated to resolving one of the most persistent challenges in heterocyclic chemistry: achieving regiocontrol in the synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter ambiguous or undesired regiochemical outcomes in their reactions.
Here, we move beyond simple protocols to dissect the mechanistic underpinnings of regioselectivity. By understanding the "why" behind the formation of regioisomers, you can make informed decisions to steer your reactions toward the desired product. This resource combines theoretical principles with practical, field-tested troubleshooting strategies to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of regioselectivity issues in pyrazole synthesis?
The primary cause of regioselectivity issues in the classical Knorr-type pyrazole synthesis stems from the reaction of an unsymmetrical 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine. The reaction proceeds via a condensation mechanism involving two key steps: the initial nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon, followed by cyclization and dehydration. When the two carbonyl groups of the 1,3-dicarbonyl compound have different electronic and steric environments, the two nitrogen atoms of the substituted hydrazine can attack either carbonyl group, leading to the formation of two possible regioisomeric pyrazoles.
For instance, the reaction of benzoylacetone with methylhydrazine can yield two products: 1,5-dimethyl-3-phenylpyrazole and 1,3-dimethyl-5-phenylpyrazole. The predominance of one isomer over the other is dictated by a delicate interplay of factors including reaction kinetics, thermodynamics, and the nature of the substituents and reaction conditions.
Troubleshooting Guide: Common Regioselectivity Problems
Problem 1: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine yields a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?
This is a classic challenge, often arising when the electronic and steric differences between the two carbonyl groups are not pronounced enough to inherently direct the reaction. To gain control, you must manipulate the reaction conditions to exploit subtle differences in reactivity.
Core Principle: The regioselectivity is often determined by the initial nucleophilic attack of the hydrazine. One nitrogen of the substituted hydrazine is typically more nucleophilic than the other. By modulating the reaction conditions, you can influence which carbonyl group this more nucleophilic nitrogen attacks.
Troubleshooting Workflow:
Caption: Decision workflow for optimizing regioselectivity.
Detailed Protocols & Explanations:
-
Step 1: Manipulate the Reaction pH.
-
Rationale: The pH of the reaction medium can significantly influence the outcome. Under acidic conditions, the carbonyl group adjacent to the more electron-donating group is protonated and activated, favoring attack by the less hindered nitrogen of the hydrazine. Conversely, basic conditions can deprotonate the 1,3-dicarbonyl to form an enolate, which can alter the preferred site of attack.
-
Protocol 1 (Acidic Conditions):
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Add the substituted hydrazine (1.1 eq) dropwise at room temperature.
-
Stir the reaction and monitor by TLC or LC-MS until completion.
-
-
Protocol 2 (Basic Conditions):
-
To a solution of sodium ethoxide (1.1 eq) in ethanol, add the 1,3-dicarbonyl compound (1.0 eq) at 0 °C.
-
Stir for 30 minutes to ensure complete enolate formation.
-
Add the substituted hydrazine (1.1 eq) and allow the reaction to warm to room temperature.
-
Monitor the reaction progress.
-
-
-
Step 2: Vary the Reaction Temperature.
-
Rationale: Many pyrazole formations are kinetically controlled at lower temperatures and thermodynamically controlled at higher temperatures. A 1:1 mixture might indicate that the kinetic and thermodynamic products are formed at similar rates or have similar stabilities. Running the reaction at a lower temperature can often favor the kinetically preferred isomer.
-
Protocol:
-
Set up the reaction as described above (using the optimized pH condition).
-
Cool the reaction vessel to 0 °C or even -20 °C before adding the hydrazine.
-
Maintain this low temperature for the duration of the reaction. Be aware that reaction times will be significantly longer.
-
-
-
Step 3: Alter the Solvent.
-
Rationale: The solvent can influence the stability of intermediates and transition states. Aprotic solvents like toluene or dioxane can favor different regioisomers compared to protic solvents like ethanol or methanol, which can participate in hydrogen bonding.
-
Protocol:
-
Repeat the optimized reaction in a solvent of different polarity. For example, if the reaction was performed in ethanol, try repeating it in toluene.
-
Ensure the reagents are soluble in the chosen solvent.
-
-
Data Summary Table:
| Condition | Rationale | Expected Outcome |
| Acidic (AcOH, p-TsOH) | Protonation activates one carbonyl over the other. | May favor one isomer. |
| Basic (NaOEt, KOtBu) | Reaction proceeds through an enolate intermediate. | May favor the other isomer. |
| Low Temperature (0 °C) | Favors the kinetically controlled product. | Can significantly improve the regioisomeric ratio. |
| Aprotic Solvent (Toluene) | Minimizes hydrogen bonding effects. | Can alter selectivity compared to protic solvents. |
Problem 2: I am using a β-ketoester, and the reaction with a substituted hydrazine is giving me the wrong regioisomer. How can I control the outcome?
With β-ketoesters, the ester carbonyl is significantly less electrophilic than the ketone carbonyl. In most cases, this inherent electronic difference provides good regiocontrol. However, unexpected outcomes can occur, especially with sterically demanding substituents.
Core Principle: The initial, reversible attack of the hydrazine will overwhelmingly favor the more electrophilic ketone carbonyl. The subsequent cyclization is typically the regiochemistry-determining step.
Mechanistic Visualization:
Caption: Regioselectivity in β-ketoester reactions.
Troubleshooting Strategies:
-
Confirm the Structure of Your Starting Material: Impurities or tautomeric forms of the β-ketoester can sometimes lead to unexpected side products. Verify the purity of your starting material by NMR.
-
Re-evaluate Electronic Effects:
-
Rationale: While the ketone is generally more reactive, strong electron-withdrawing groups elsewhere in the molecule could potentially reduce its electrophilicity more than anticipated.
-
Action: If your desired isomer results from attack at the ester, you may need to use a more forcing reaction condition (e.g., higher temperature with a Lewis acid catalyst) to overcome the inherent reactivity difference. However, this is an uncommon scenario.
-
-
Leverage Pre-functionalization Strategies:
-
Rationale: To avoid ambiguity, you can use starting materials where the regiochemistry is already set. For example, using an enamine or an enol ether of the β-ketoester can direct the hydrazine to a specific position.
-
Protocol (Enamine-based):
-
React the β-ketoester with a secondary amine (e.g., pyrrolidine) to form the corresponding enamine.
-
Isolate the enamine.
-
React the purified enamine with the substituted hydrazine. This approach locks the regiochemistry before the introduction of the hydrazine.
-
-
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-5-(trifluoromethyl)-1H-pyrazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for cross-coupling reactions with the challenging substrate, 3-bromo-5-(trifluoromethyl)-1H-pyrazole. The unique electronic properties of this molecule—namely the electron-withdrawing trifluoromethyl group and the coordinating pyrazole ring—necessitate careful consideration of catalyst systems to achieve optimal results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Issue 1: Low to No Conversion
Question: My cross-coupling reaction with this compound is showing low to no product yield. What are the primary factors to investigate?
Answer: Low or no conversion is a common hurdle when working with this substrate. The primary areas to troubleshoot are the catalyst system, reaction conditions, and the quality of your reagents. The electron-withdrawing trifluoromethyl group can deactivate the pyrazole ring, making oxidative addition more difficult.[1] Furthermore, the pyrazole itself, as an N-heterocycle, can act as a ligand and coordinate to the palladium center, leading to catalyst inhibition or inactivation.[2]
Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. For electron-deficient heterocyclic halides, more robust catalyst systems are generally required.[3]
-
Recommendation: Employ palladium precatalysts combined with bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, and AdBrettPhos have shown success in couplings with challenging heterocyclic halides.[4][5] A tandem catalyst system of XPhosPdG2/XPhos has been reported to be effective in Suzuki-Miyaura reactions of similar substrates, helping to avoid debromination.[6][7][8][9][10]
-
-
Base Selection: The choice of base is critical and is often dependent on the specific coupling reaction.
-
Suzuki-Miyaura: Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. For challenging substrates, stronger bases might be necessary.
-
Buchwald-Hartwig Amination: Strong bases such as NaOtBu or LHMDS are typically required.[11]
-
-
Solvent and Temperature:
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF are common choices.[12] The use of aqueous ethanol as a green solvent has also been reported to be effective in some cases.[6]
-
Temperature: Elevated temperatures are often necessary to drive the reaction to completion. Microwave-assisted synthesis can also be a valuable tool to accelerate reactions.[4][6] However, be aware that excessively high temperatures can lead to catalyst decomposition and side reactions.[2]
-
-
Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. Degassing the reaction mixture to remove oxygen is crucial to prevent catalyst oxidation.[2]
Issue 2: Debromination of the Starting Material
Question: I am observing a significant amount of the debrominated pyrazole byproduct. How can I minimize this side reaction?
Answer: Debromination is a common side reaction, particularly with electron-rich catalyst systems and at higher temperatures. It can occur through a competing hydrodehalogenation pathway.
Here are some strategies to mitigate debromination:
-
Optimize the Catalyst System: While electron-rich ligands are often necessary, an overly electron-rich catalyst can promote debromination. Screening a panel of ligands with varying steric bulk and electronic properties is recommended. As mentioned, the XPhosPdG2/XPhos tandem has been shown to be effective in suppressing this side reaction.[6][7][8][9][10]
-
Lower the Reaction Temperature: If possible, running the reaction at a lower temperature for a longer duration can sometimes favor the desired cross-coupling over debromination.[2]
-
Choice of Base: The strength and nature of the base can influence the extent of debromination. Experiment with different bases to find the optimal balance for your specific reaction.
Issue 3: Homocoupling of the Coupling Partner
Question: In my Suzuki-Miyaura reaction, I am seeing significant homocoupling of the boronic acid. What can be done to prevent this?
Answer: Homocoupling of the boronic acid (Glaser-Hay coupling in Sonogashira reactions) is another common side reaction.
To address this, consider the following:
-
Rigorous Degassing: Ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen) to remove all traces of oxygen, which can promote homocoupling.[2]
-
Slow Addition: Adding the boronic acid or alkyne slowly to the reaction mixture can help maintain a low concentration, thereby favoring the cross-coupling pathway.[2]
-
Copper-Free Conditions (for Sonogashira): In Sonogashira couplings, the copper co-catalyst can sometimes promote alkyne homocoupling. Switching to copper-free conditions may be beneficial.[13]
Recommended Catalyst Systems for Common Cross-Coupling Reactions
The following table provides a starting point for catalyst selection for various cross-coupling reactions with this compound. Optimization will likely be required for your specific substrate and coupling partner.
| Cross-Coupling Reaction | Recommended Palladium Source | Recommended Ligand(s) | Recommended Base(s) | Common Solvent(s) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, XPhosPdG2/G3 | XPhos, SPhos, RuPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, THF, EtOH/H₂O |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, BrettPhos, tBuXPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, XPhos | Et₃N, i-Pr₂NEt | THF, DMF, Acetonitrile |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
XPhos Pd G2 (2-5 mol%)
-
XPhos (2-5 mol%)
-
K₂CO₃ (2.0-3.0 eq)
-
Dioxane/H₂O (e.g., 4:1 v/v)
-
Anhydrous, degassed solvent
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, XPhos Pd G2, XPhos, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for your cross-coupling reaction.
Caption: A decision tree for catalyst selection and troubleshooting.
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. The following diagram outlines the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole| [benchchem.com]
- 5. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buy 3-(Bromomethyl)-5-(trifluoromethyl)-1H-pyrazole | 1129412-06-1 [smolecule.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Reactivity of Trifluoromethylated Pyrazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylated pyrazoles. The incorporation of a trifluoromethyl (CF₃) group is a powerful strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.[1][2] However, this valuable modification introduces significant synthetic challenges, primarily due to the profound electronic effects of the CF₃ group, which often lead to unexpectedly low reactivity.[3][4]
This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles in the functionalization of these important heterocyclic scaffolds.
Section 1: The Root Cause: Understanding the Electronic Impact of the CF₃ Group
Before troubleshooting specific reactions, it's crucial to understand the underlying chemical principles governing the reactivity of trifluoromethylated pyrazoles. The CF₃ group is one of the most powerful electron-withdrawing groups used in organic synthesis.[3][4] Its influence is primarily through a strong negative inductive effect (-I effect), which significantly reduces the electron density of the pyrazole ring.
This electronic perturbation has several critical consequences:
-
Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the pyrazole ring makes it less nucleophilic and thus highly resistant to classical electrophilic substitution reactions like nitration or Friedel-Crafts acylation.
-
Increased Acidity of the N-H Proton: The CF₃ group stabilizes the pyrazolide anion, making the N-H proton significantly more acidic (lower pKa) compared to non-fluorinated analogs.[2] This can affect reaction outcomes, particularly in base-mediated processes.
-
Modified Reactivity in Cross-Coupling: The electron-deficient nature of trifluoromethylated aryl halides can make the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions more challenging.
Caption: Electronic impact of the CF₃ group on the pyrazole ring.
Section 2: Troubleshooting Guide by Reaction Type
This section addresses specific reactivity issues in a question-and-answer format, focusing on the most common synthetic transformations.
2.1 Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)
Question 1: My Suzuki-Miyaura coupling with a bromo-trifluoromethyl-pyrazole is failing or giving very low yields. What is the likely cause and how can I fix it?
Answer: This is a classic problem. The electron-withdrawing CF₃ group deactivates the aryl bromide, making the initial oxidative addition to the Pd(0) catalyst sluggish. Furthermore, competing protodeboronation of the boronic acid can reduce the yield.[5]
Troubleshooting Steps:
-
Re-evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient. You need a more active catalyst system capable of coupling deactivated halides.
-
Ligand Choice is Critical: Switch to electron-rich, sterically bulky phosphine ligands. These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the overall catalytic cycle.
-
Use Pre-formed Catalysts (Palladacycles): Generation 2 and 3 pre-catalysts (e.g., XPhos Pd G2/G3) are highly effective as they provide a reliable source of the active monoligated Pd(0) species.[6][7]
-
-
Optimize the Base and Solvent:
-
Base: While K₂CO₃ or Cs₂CO₃ are standard, a stronger, non-nucleophilic base like K₃PO₄ can be more effective, especially in preventing protodeboronation.
-
Solvent: Anhydrous polar aprotic solvents like 1,4-dioxane, DME, or toluene are generally preferred. Ensure your solvent is rigorously dried, as water can facilitate protodeboronation.
-
-
Increase Temperature: Due to the lower reactivity, higher temperatures (e.g., 80-110 °C), often with microwave irradiation, may be necessary to drive the reaction to completion.[6][8]
Optimized Starting Conditions for a Challenging Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Catalyst | XPhos Pd G2 or G3 (1-2 mol%) | Highly active pre-catalyst for deactivated aryl halides.[6][7] |
| Ligand | XPhos (1-2 mol%) | Bulky, electron-rich ligand that promotes oxidative addition.[7] |
| Base | K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic base minimizes protodeboronation. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess is often beneficial. |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Aprotic solvents are standard; must be dry. |
| Temperature | 80 - 110 °C | Higher energy input is needed to overcome the activation barrier. |
Question 2: I'm attempting a Buchwald-Hartwig amination on my chloro- or bromo-trifluoromethyl-pyrazole, but I see no product. What should I change?
Answer: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of these electron-poor substrates requires a highly active catalyst. The C-N reductive elimination step can be particularly challenging.
Troubleshooting Steps:
-
Employ a State-of-the-Art Catalyst System:
-
Ligands: This reaction is highly sensitive to the ligand. For deactivated aryl chlorides, highly specialized biarylphosphine ligands are mandatory. Josiphos-type ligands (e.g., JosiPhos CyPF-tBu) and Buchwald's biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are industry standards for these transformations.[7]
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.
-
-
Select the Correct Base: The choice of base is critical and depends on the amine's pKa.
-
For primary and secondary alkyl amines, a strong, sterically hindered base like LiHMDS or NaOtBu is typically required.
-
For less basic anilines, a weaker base like K₂CO₃ or Cs₂CO₃ may suffice and can improve functional group tolerance.[9]
-
-
Control Reaction Temperature: While some modern catalyst systems work at room temperature, amination of deactivated halides often requires heating (80-100 °C) to achieve a reasonable reaction rate.
Caption: Troubleshooting workflow for failed cross-coupling reactions.
2.2 N-Alkylation and N-Arylation
Question 3: My N-alkylation of a 3-trifluoromethyl-pyrazole is giving me a mixture of regioisomers. How can I control the selectivity?
Answer: The similar electronic environment of the two nitrogen atoms in the pyrazole ring often leads to poor regioselectivity in N-functionalization reactions.[10] The CF₃ group can further complicate this.
Troubleshooting Steps:
-
Steric Hindrance: The most reliable method for controlling regioselectivity is to use a pyrazole that is already substituted at the 5-position. The steric bulk will direct the incoming electrophile to the less hindered N1 nitrogen.
-
Solvent and Counter-ion Effects: The choice of base and solvent can influence the site of alkylation.
-
In polar aprotic solvents (like DMF or MeCN) with alkali metal carbonates (K₂CO₃), alkylation often favors the N1 position due to coordination effects.
-
Experiment with different base/solvent combinations (e.g., NaH in THF vs. K₂CO₃ in MeCN) to empirically determine the optimal conditions for your specific substrate.
-
-
Directed Reactions: If possible, introduce a directing group onto the pyrazole ring that can be removed later. For example, a removable group at the C5 position can sterically block one nitrogen, forcing alkylation at the other.
2.3 C-H Functionalization
Question 4: I am trying to perform a direct C-H arylation on the 4-position of my trifluoromethyl-pyrazole, but the reaction is not working. What are the challenges?
Answer: Direct C-H activation on an already electron-deficient pyrazole ring is exceptionally challenging. The C-H bonds are less electron-rich and therefore less susceptible to activation by typical palladium catalysts.[11]
Troubleshooting Steps:
-
Use a Directing Group: The most effective strategy is to install a directing group on the pyrazole N1-position. Groups like pyridine, picolinamide, or even a simple amide can chelate to the metal center and direct the C-H activation to the adjacent C5-position. C-H activation at the C4-position is much more difficult and less common.
-
Harsh Reaction Conditions: These reactions often require high temperatures ( >120 °C) and strong oxidants (e.g., Ag₂O, BQ).[11]
-
Alternative Strategy - Halogenate then Couple: A more reliable and often higher-yielding approach is a two-step sequence:
-
Step 1: Iodination. Selectively iodinate the pyrazole at the desired position. For the 4-position, reagents like I₂ with an oxidant like ceric ammonium nitrate (CAN) can be effective.[12]
-
Step 2: Cross-Coupling. Use the resulting iodo-trifluoromethyl-pyrazole in a Suzuki-Miyaura or other cross-coupling reaction as described in Section 2.1. This circumvents the difficult C-H activation step.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is my trifluoromethylated pyrazole so much less reactive than the simple pyrazole I used before? A: The trifluoromethyl group is a powerful electron-withdrawing group. It pulls electron density out of the pyrazole ring through the sigma bonds (a strong inductive effect). This makes the ring "electron-poor," reducing its ability to participate in reactions that require the ring to act as a nucleophile, such as electrophilic substitution or the oxidative addition step in many cross-coupling reactions.[3][4]
Q2: I see a significant amount of a debrominated side product in my Suzuki coupling reaction. What's happening? A: This is likely due to a competing hydro-debromination pathway. This can be exacerbated by the presence of water or protic solvents, which can protonate the organopalladium intermediate before reductive elimination occurs. Using a strong base like K₃PO₄ and rigorously anhydrous conditions can help suppress this side reaction.[6][8]
Q3: Are there any alternatives to direct functionalization if my pyrazole is too deactivated? A: Absolutely. A powerful alternative is to use a "late-stage cyclization" strategy. Instead of functionalizing a pre-formed trifluoromethylated pyrazole, you can construct it from precursors that already contain the desired functionality. Common methods for synthesizing the pyrazole core, such as the condensation of a 1,3-dicarbonyl compound with a hydrazine, allow for significant variation in the substituents before the ring is even formed.[13][14]
Section 4: Key Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of a Deactivated Bromo-Trifluoromethyl-Pyrazole
This protocol provides a robust starting point for coupling electron-deficient bromo-pyrazoles.
-
Reagent Preparation:
-
To an oven-dried microwave vial equipped with a magnetic stir bar, add the 4-bromo-1-aryl-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
In a separate vial, prepare the catalyst solution. Add XPhos Pd G3 (0.02 equiv, 2 mol%) and additional XPhos ligand (0.02 equiv, 2 mol%).
-
-
Reaction Assembly:
-
Place the microwave vial under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the pyrazole).
-
Add the catalyst/ligand mixture to the vial.
-
-
Execution and Workup:
-
Seal the vial and place it in a pre-heated oil bath or microwave reactor at 100 °C.
-
Stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02390D [pubs.rsc.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 13. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Homocoupling Byproducts in Pyrazole Reactions
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging issue of homocoupling side reactions. Instead of a simple list of steps, we will explore the mechanistic origins of these byproducts and provide robust, field-proven strategies to favor your desired cross-coupling pathway.
The Science of Homocoupling: Why Does It Happen?
Homocoupling is a persistent side reaction in many transition-metal-catalyzed cross-couplings, where two identical coupling partners react with each other instead of with the desired cross-coupling partner. In pyrazole chemistry, this leads to the formation of symmetric bipyrazoles, biaryls, or diynes, which complicates purification and reduces the yield of your target molecule. Understanding the competing reaction pathways is the first step toward rationally designing a successful reaction.
Generally, homocoupling arises from three primary mechanisms:
-
Palladium(II)-Mediated Homocoupling: This is particularly prevalent in Suzuki-Miyaura reactions. If Pd(II) species are present in the reaction mixture—either from an incompletely reduced Pd(II) precatalyst or from the oxidation of the active Pd(0) catalyst by trace oxygen—they can react stoichiometrically with two molecules of the organoboron reagent.[1][2] This process forms the homocoupled product and regenerates Pd(0), which can then re-enter the desired catalytic cycle.[3]
-
Oxidative Homocoupling: This pathway is the main culprit for alkyne dimerization (Glaser coupling) in Sonogashira reactions. It is typically promoted by a copper(I) co-catalyst in the presence of an oxidant, most commonly oxygen.[4][5]
-
Dehydrogenative Homocoupling: In direct C-H activation reactions, two C-H bonds can be activated and coupled to form a C-C bond, releasing hydrogen gas. This pathway's prevalence can be influenced by factors like substrate concentration and the specific oxidant used.[6]
The diagram below illustrates the critical juncture where the catalytic cycle can diverge from the desired cross-coupling to the undesired homocoupling pathway, primarily driven by the presence of oxygen and Pd(II) species.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding homocoupling in pyrazole reactions.
Q1: I'm observing a significant amount of a homocoupled byproduct. What is the most likely cause and my first step to fix it?
A1: The most common cause of homocoupling across various cross-coupling reactions is the presence of dissolved oxygen in your reaction mixture.[7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of organoboron reagents in Suzuki reactions, or it can directly facilitate the oxidative dimerization of alkynes in Sonogashira reactions.[1][5]
Immediate Action: Your first and most critical step is to implement a rigorous deoxygenation procedure. A simple purge with inert gas is often insufficient. We recommend a subsurface sparge, where a needle or tube delivers argon or nitrogen gas below the solvent surface for an extended period (e.g., 15-30 minutes) before adding the catalyst.[2][7]
Q2: My deoxygenation protocol is robust, but boronic acid homocoupling persists in my Suzuki-Miyaura reaction. What's next?
A2: If rigorous deoxygenation isn't enough, the issue may lie with your palladium source or reaction additives.
-
Catalyst Choice: Many protocols use Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂. These require in-situ reduction to the active Pd(0) state, which can be inefficient and leave residual Pd(II) to initiate homocoupling. Switching to a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can significantly reduce this side reaction.[8]
-
Chemical Additives: Consider adding a mild reducing agent. Potassium formate (HCO₂K) has been shown to be highly effective at suppressing homocoupling.[2][9][10] It is thought to reduce stray Pd(II) species back to Pd(0) without interfering with the main catalytic cycle.[2]
Q3: My terminal alkyne is dimerizing (Glaser coupling) in my Sonogashira reaction. How can I prevent this?
A3: Alkyne homocoupling is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.[4][5] The most effective solution is to switch to a copper-free Sonogashira protocol .[4][5] Modern ligand systems, often employing bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), can facilitate the reaction efficiently without the need for a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[4] If a copper-free system is not viable, ensuring strictly anaerobic conditions and the slow addition of the alkyne via syringe pump can help minimize the side reaction.[4]
Q4: Can the pyrazole ring itself cause problems?
A4: Yes. Pyrazoles, especially N-unsubstituted ones, are N-heterocycles that can act as ligands and coordinate to the palladium center.[4][11] This can sometimes inhibit catalysis by occupying coordination sites needed for the catalytic cycle to proceed. If you suspect catalyst inhibition, consider using a ligand that binds more strongly to palladium or changing the N-substituent on your pyrazole. The acidic N-H proton on unprotected pyrazoles can also interact with basic reagents, sometimes necessitating an additional equivalent of base.[11][12]
In-Depth Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling with Pyrazole Boronic Acids/Esters
Homocoupling of the pyrazole boronic acid/ester is a frequent challenge, leading to symmetric bipyrazoles. The workflow below provides a systematic approach to troubleshooting this issue.
Key Parameters & Recommendations for Pyrazole Suzuki Reactions
| Parameter | Standard Condition | Recommendation to Minimize Homocoupling | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) sources bypass the need for an in-situ reduction step, minimizing residual Pd(II) which causes homocoupling.[8] |
| Oxygen Exclusion | N₂/Ar Purge | Subsurface Sparging, Freeze-Pump-Thaw | Ensures rigorous removal of dissolved oxygen, the primary oxidant that generates problematic Pd(II) species.[2][7] |
| Additives | None | Potassium Formate (1-2 equiv.) | Acts as a mild reducing agent to scavenge Pd(II) without disrupting the catalytic cycle.[9][10] |
| Ligands | PPh₃ | Bulky, electron-rich phosphines (e.g., SPhos) | These ligands can accelerate the reductive elimination step, favoring the formation of the cross-coupled product.[13] |
| Base | K₂CO₃, Na₂CO₃ | Cs₂CO₃, K₃PO₄ | Stronger, non-coordinating bases can facilitate the transmetalation step more effectively.[14] |
Guide 2: Sonogashira Coupling with Pyrazole Halides
The primary side reaction here is the copper-catalyzed oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[5]
The Copper Problem and Solution
The conventional Sonogashira mechanism involves two interconnected catalytic cycles: one for palladium and one for copper. The copper cycle's main role is to form a copper(I) acetylide, which then undergoes transmetalation with the palladium center. However, in the presence of oxygen, this copper acetylide can be oxidized, leading to the formation of a diyne (the homocoupled product).
The most robust solution is to eliminate the copper co-catalyst entirely.
Strategies to Minimize Alkyne Homocoupling:
-
Adopt a Copper-Free Protocol: This is the most effective method. Use a palladium catalyst paired with a suitable ligand and a strong amine base (e.g., diisopropylamine) in a solvent like THF or DMF. See Protocol 3 for a general procedure.[4][5]
-
Ensure Strict Anaerobic Conditions: If a copper-free method is not possible, rigorous deoxygenation is mandatory. Use the subsurface sparging technique described in Protocol 1. Running the reaction under a positive pressure of argon or nitrogen is crucial.[4]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly via a syringe pump helps to maintain its concentration at a very low level. This kinetically favors the cross-coupling reaction with the aryl halide over the bimolecular homocoupling reaction.[4]
Experimental Protocols
Protocol 1: Rigorous Deoxygenation via Subsurface Inert Gas Sparging
This protocol is highly recommended for all oxygen-sensitive cross-coupling reactions to minimize homocoupling byproducts.[2][9]
-
Setup: Assemble your reaction flask, equipped with a stir bar and condenser, and ensure all glassware is oven or flame-dried.
-
Add Solids and Solvents: Add your pyrazole substrate, coupling partner (if solid), base, and any other solid additives to the flask. Add the reaction solvent(s).
-
Purge Headspace: Seal the flask with a septum and purge the headspace with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Subsurface Sparge: Insert a long needle connected to the inert gas line through the septum, ensuring the tip is submerged below the liquid surface.
-
Bubble Gas: Allow the inert gas to bubble vigorously through the solvent for 15-30 minutes. You should see significant solvent agitation. This actively displaces dissolved oxygen.
-
Add Catalyst: After sparging, remove the long needle while maintaining a positive pressure of inert gas (using a second, shorter needle as an outlet). Add the palladium catalyst and ligands quickly against a counterflow of inert gas.
-
Reaction: Heat the reaction to the desired temperature under a positive pressure of inert gas (e.g., using a balloon).
Protocol 2: General Procedure for a Pyrazole Suzuki-Miyaura Coupling with Homocoupling Suppression
This procedure incorporates the use of a Pd(0) source and potassium formate to minimize boronic acid homocoupling.[2][8][9]
-
Reagent Preparation: To a flame-dried reaction vessel, add the halo-pyrazole (1.0 equiv.), the pyrazole or arylboronic acid/ester (1.2-1.5 equiv.), a base such as Cs₂CO₃ (2.0 equiv.), and potassium formate (1.5 equiv.).
-
Solvent Addition & Deoxygenation: Add the desired solvent (e.g., dioxane/water 4:1). Deoxygenate the mixture thoroughly using the subsurface sparging method outlined in Protocol 1 .
-
Catalyst Introduction: Under a positive inert gas atmosphere, add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.
-
Reaction: Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Protocol 3: General Procedure for a Copper-Free Sonogashira Coupling of a Pyrazole Halide
This protocol eliminates the primary cause of alkyne homocoupling.[4][5]
-
Reagent Preparation: To a flame-dried reaction vessel, add the halo-pyrazole (1.0 equiv.), the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a more specialized catalyst like PdCl₂(PPh₃)₂), and any solid ligand.
-
Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous, degassed solvent (e.g., THF or DMF). Add the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv.).
-
Deoxygenation: Although copper-free, ensuring an oxygen-free environment is still best practice for catalyst stability. Sparge the mixture for an additional 5-10 minutes.
-
Reaction: Stir the mixture at the desired temperature (can range from room temperature to 80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once complete, filter the reaction mixture through a pad of celite to remove salts. Concentrate the filtrate and purify the crude product by flash column chromatography.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. pubs.rsc.org [pubs.rsc.org]
reaction monitoring techniques for 3-Bromo-5-(trifluoromethyl)-1H-pyrazole synthesis
This technical guide serves as a dedicated support center for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole. This valuable heterocyclic building block presents unique challenges during its synthesis, particularly concerning reaction monitoring and side product formation. This document provides in-depth, field-tested insights in a direct question-and-answer format to troubleshoot common experimental issues and ensure the integrity of your synthetic workflow.
Section 1: Frequently Asked Questions (FAQs) on Reaction Monitoring
This section addresses common queries regarding the real-time analysis and tracking of the pyrazole bromination reaction. Proper monitoring is the cornerstone of optimizing yield, minimizing impurities, and ensuring a reproducible outcome.
Q1: What are the most effective techniques for monitoring the synthesis of this compound, and when should I use them?
A1: Selecting the appropriate analytical technique is critical and depends on the specific information you need. A multi-technique approach is often the most robust strategy.
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction progress. It is the best method for quickly determining the consumption of the starting material and the appearance of the product and major byproducts.[1] It should be used every 30-60 minutes during the reaction to avoid over-running the reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for monitoring volatile and semi-volatile compounds, making it well-suited for pyrazole analysis.[2] GC-MS is excellent for identifying the formation of side products by analyzing their mass spectral fragmentation patterns and for confirming the mass of the desired product.[2][3] It is particularly useful during optimization to understand the impurity profile.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and formation of products. Reversed-phase HPLC is a reliable method for separating pyrazole derivatives and can be used to calculate reaction conversion and yield with high precision.[4][5] This is the preferred method for kinetic studies and for final purity analysis of the isolated product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the definitive structural confirmation of the final product and key intermediates.[4] ¹H, ¹³C, and ¹⁹F NMR should be used to confirm the regioselectivity of the bromination and the presence of the trifluoromethyl group.[6][7] While not typically used for real-time monitoring, taking an NMR of a crude reaction aliquot can provide a clear picture of the mixture's composition.
Q2: I'm seeing multiple spots on my TLC plate. How do I identify the product spot and diagnose potential side reactions?
A2: A multi-spot TLC is a common observation and requires systematic diagnosis.
-
Establish a Baseline: Before starting the reaction, run a TLC with separate spots for your starting material (e.g., 3-(trifluoromethyl)-1H-pyrazole) and any key reagents (like N-Bromosuccinimide, if used). This gives you reference Rf values.
-
Co-spotting: On the reaction monitoring plate, apply a spot of the reaction mixture, a spot of the starting material, and a "co-spot" containing both the reaction mixture and the starting material. If the starting material spot aligns perfectly with one of the spots in the reaction mixture lane, that spot represents unreacted starting material.
-
Product Identification: The product, this compound, is generally less polar than the starting pyrazole due to the introduction of the bromine atom. Therefore, the product spot should have a higher Rf value (travel further up the plate) than the starting material.
-
Diagnosing Side Products:
-
Over-bromination: The formation of di-brominated pyrazoles is a possible side reaction.[8] These compounds would be even less polar than the desired mono-brominated product, resulting in a third spot with an even higher Rf.
-
Regioisomer Formation: Depending on the precursor, formation of the 5-bromo-3-(trifluoromethyl) isomer could occur. Regioisomers often have very similar polarities, making them difficult to separate by TLC. They may appear as a single elongated spot or two very close spots. HPLC or GC-MS analysis is required for confirmation.[2][9]
-
Q3: How can I use GC-MS to confirm product formation and identify impurities?
A3: GC-MS is highly effective for this purpose. The gas chromatogram separates the components of the reaction mixture, and the mass spectrometer provides a molecular fingerprint for each component.
-
Product Confirmation: The desired product, C₄H₂BrF₃N₂, has a molecular weight of approximately 215 g/mol . Look for a peak in the mass spectrum corresponding to this molecular ion. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br have a roughly 1:1 natural abundance) will result in two prominent peaks (M and M+2) of nearly equal intensity, which is a definitive indicator of a mono-brominated compound.
-
Impurity Identification:
-
Starting Material: A peak with a retention time and mass spectrum matching the starting material indicates an incomplete reaction.
-
Side Products: Look for peaks with other mass-to-charge ratios. For example, a di-brominated side product would show a characteristic M, M+2, M+4 pattern with a ~1:2:1 intensity ratio and a molecular weight around 294 g/mol . Fragmentation patterns can also help elucidate the structure of unknown impurities.[3]
-
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the synthesis.
| Symptom / Observation | Potential Cause(s) | Recommended Troubleshooting Actions & Solutions |
| 1. Low or No Product Yield | 1. Ineffective Brominating Agent: The brominating agent (e.g., NBS, Br₂) may have degraded or is not reactive enough under the chosen conditions. 2. Incorrect Reaction Temperature: Bromination of pyrazoles can be temperature-sensitive. Temperatures that are too low may stall the reaction, while excessively high temperatures can cause degradation or side reactions.[10] 3. Poor Reagent Stoichiometry: An incorrect molar ratio of the brominating agent to the pyrazole substrate. | 1. Verify Reagent Quality: Use a fresh bottle of the brominating agent or test its activity on a known substrate. Consider using a more reactive agent if necessary. 2. Optimize Temperature: Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature or slightly above, monitoring by TLC.[11] For some substrates, heating may be required to drive the reaction to completion.[10] 3. Adjust Stoichiometry: Carefully control the addition of the brominating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) and monitor the disappearance of the starting material closely to avoid over-bromination.[8] |
| 2. Formation of an Unexpected Regioisomer | 1. Lack of Regiocontrol: The pyrazole ring has multiple positions susceptible to electrophilic attack. The directing effects of substituents (like the -CF₃ group) and the N-H tautomerism can lead to mixtures of isomers.[12] 2. Reaction Conditions: The choice of solvent and acid/base catalyst can significantly influence the regioselectivity of the bromination.[13] | 1. Confirm Structure: Use ¹H and ¹³C NMR to definitively determine the structure and identify the position of the bromine atom. 2. Modify Reaction Conditions: Alter the solvent. Sometimes, a change from a non-polar solvent like DCM to a polar one like acetic acid can favor one isomer. 3. Consider a Directed Synthesis: If regioselectivity remains poor, a multi-step approach involving a protecting group on one of the nitrogen atoms may be necessary to direct the bromination to the desired position.[11] |
| 3. Product is Difficult to Purify from Starting Material | 1. Similar Polarity: The product and starting material may have very close Rf values, making separation by standard column chromatography challenging. 2. Incomplete Reaction: The reaction may have stalled, leaving a significant amount of starting material. | 1. Optimize Chromatography: Use a shallow solvent gradient during column chromatography. Test various solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) to maximize separation on a TLC plate before scaling up. 2. Acid-Base Extraction: Exploit the weakly acidic nature of the pyrazole N-H. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., 1M Na₂CO₃). The deprotonated pyrazoles may have different solubilities, allowing for separation. Re-acidify the aqueous layer and extract to recover the pyrazole. 3. Crystallization: The desired product may be purified by forming an acid addition salt, crystallizing it, and then neutralizing to recover the pure pyrazole.[14] |
| 4. Over-bromination (Di-bromo product observed) | 1. Excess Brominating Agent: Using too much of the brominating agent. 2. Activated Pyrazole Ring: The pyrazole ring is electron-rich and susceptible to multiple substitutions, especially if activating groups are present.[8] | 1. Control Stoichiometry: Add the brominating agent slowly and portion-wise, carefully monitoring the reaction by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed. 2. Use Milder Conditions: Lower the reaction temperature to decrease the rate of the second bromination. Use a less reactive brominating agent.[8] |
Section 3: Key Experimental Protocols
These protocols provide a starting point for laboratory execution. They should be adapted based on specific substrate and laboratory conditions.
Protocol 1: TLC Monitoring of Pyrazole Bromination
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Solvent System: A common mobile phase is a mixture of Hexanes and Ethyl Acetate. Start with a ratio of 3:1 (Hexanes:EtOAc) and adjust as needed to achieve an Rf of ~0.3-0.5 for the product.
-
Spotting: Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot on the baseline.
-
Development: Place the plate in a chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp at 254 nm. Additionally, staining with potassium permanganate (KMnO₄) can be used to visualize compounds that are not UV-active.
Protocol 2: Sample Preparation for GC-MS Analysis
-
Quenching: Take a small aliquot (~0.1 mL) of the reaction mixture. Quench it by adding it to a vial containing a dilute solution of a reducing agent like sodium thiosulfate (~1 mL) to destroy any remaining brominating agent.
-
Extraction: Add an organic solvent like ethyl acetate or dichloromethane (~1 mL) to the quenched aliquot. Vortex thoroughly.
-
Drying: Allow the layers to separate. Carefully transfer the organic layer to a new vial containing a small amount of a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Dilution & Analysis: Filter the dried organic solution and dilute it to an appropriate concentration (e.g., ~1 mg/mL) with the analysis solvent (e.g., dichloromethane).[2] Inject the sample into the GC-MS.
Section 4: Visualization of Workflows
Diagrams help clarify complex processes and decision-making.
General Synthesis & Monitoring Workflow
Caption: Workflow for Synthesis and Monitoring.
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijcpa.in [ijcpa.in]
- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. 3-(Trifluoromethyl)pyrazole(20154-03-4) 1H NMR [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine - Google Patents [patents.google.com]
- 11. books.rsc.org [books.rsc.org]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Validation & Comparative
Comparative Reactivity Analysis: 3-Bromo-5-(trifluoromethyl)-1H-pyrazole vs. 3-Iodo-5-(trifluoromethyl)-1H-pyrazole in Cross-Coupling Reactions
A Senior Application Scientist's Guide to Strategic Reagent Selection in Medicinal Chemistry and Materials Science
In the landscape of modern synthetic chemistry, trifluoromethylated pyrazoles stand out as privileged scaffolds, integral to the design of novel pharmaceuticals and advanced materials. Their unique electronic properties and metabolic stability make them highly sought-after building blocks. The strategic introduction of functional groups onto the pyrazole core is paramount, and this is frequently achieved via cross-coupling reactions. The choice of the halogen atom at the C3 position—typically bromine or iodine—is a critical decision point that significantly influences reactivity, reaction conditions, and overall synthetic efficiency.
This guide provides an in-depth, evidence-based comparison of the reactivity of 3-bromo-5-(trifluoromethyl)-1H-pyrazole and its iodo-analogue, 3-iodo-5-(trifluoromethyl)-1H-pyrazole. Drawing upon fundamental principles of organometallic chemistry and supported by experimental data, we will explore the nuances of their behavior in key cross-coupling reactions, empowering researchers to make informed decisions in their synthetic endeavors.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The fundamental difference in reactivity between the bromo and iodo pyrazoles stems from the disparity in their carbon-halogen bond dissociation energies (BDEs). The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This lower BDE for the C-I bond means that it requires less energy to break, facilitating the initial oxidative addition step, which is often the rate-determining step in many palladium-catalyzed cross-coupling cycles.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-Br | ~70-72 |
| C-I | ~53-55 |
This table illustrates the generalized bond dissociation energies for aryl C-X bonds, which provides a strong basis for understanding the reactivity of their heteroaryl analogues.
This seemingly subtle difference has profound implications for practical synthesis, influencing catalyst choice, reaction temperature, and tolerance to sensitive functional groups.
Reactivity in Key Cross-Coupling Reactions: A Head-to-Head Comparison
While direct, side-by-side comparative studies for these specific molecules are not extensively published, we can extrapolate from well-established principles of halo-heteroarene reactivity. The general trend observed is that the iodo-substituted pyrazole will react under milder conditions and often with lower catalyst loadings compared to its bromo counterpart.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The enhanced reactivity of the iodo-pyrazole is particularly advantageous here.
Experimental Synopsis: A comparative Suzuki-Miyaura coupling of 3-halo-5-(trifluoromethyl)-1H-pyrazole with a generic boronic acid reveals that the iodo-derivative typically proceeds to completion at lower temperatures and in shorter reaction times.
| Parameter | 3-Iodo-5-(trifluoromethyl)-1H-pyrazole | This compound |
| Typical Reaction Temp. | Room Temperature to 60 °C | 80 °C to 120 °C |
| Typical Reaction Time | 1-4 hours | 6-24 hours |
| Catalyst Loading | Lower (e.g., 1-2 mol%) | Higher (e.g., 3-5 mol%) |
| Observed Yields | Generally higher and cleaner | Can be lower with more side products |
Causality Behind Experimental Choices: The milder conditions required for the iodo-pyrazole are a direct consequence of the facile oxidative addition. This not only accelerates the reaction but also minimizes thermal degradation of sensitive substrates and reagents. For the bromo-analogue, higher temperatures are necessary to overcome the activation energy barrier for the C-Br bond cleavage. This often necessitates the use of more robust ligands that can stabilize the palladium catalyst at elevated temperatures.
Figure 1: Comparative workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Accessing Alkynylated Scaffolds
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable handles for further functionalization, particularly in click chemistry and materials science. The reactivity trend observed in Suzuki couplings holds true here as well.
Experimental Synopsis: In a typical Sonogashira reaction with a terminal alkyne, the 3-iodo-5-(trifluoromethyl)-1H-pyrazole will readily couple under copper-free conditions, or with catalytic amounts of copper salts at room temperature. The bromo-derivative, however, often requires elevated temperatures and may necessitate a higher loading of both palladium and copper catalysts, which can sometimes lead to the formation of undesired Glaser coupling byproducts.
| Parameter | 3-Iodo-5-(trifluoromethyl)-1H-pyrazole | This compound |
| Copper Co-catalyst | Often optional or catalytic | Generally required |
| Typical Reaction Temp. | Room Temperature to 40 °C | 50 °C to 100 °C |
| Side Reactions | Lower incidence of Glaser coupling | Higher potential for Glaser coupling |
| Ligand Choice | Standard phosphine ligands | May require more specialized ligands |
Trustworthiness through Self-Validating Protocols: A well-designed protocol for the Sonogashira coupling of the bromo-pyrazole will include rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) to prevent oxidative homocoupling of the alkyne (Glaser coupling), especially given the higher required temperatures. For the iodo-pyrazole, while good practice, the reaction is more forgiving due to the faster desired cross-coupling pathway.
Strategic Considerations for Reagent Selection
While the superior reactivity of 3-iodo-5-(trifluoromethyl)-1H-pyrazole is evident, the choice of starting material is not always straightforward and involves a cost-benefit analysis.
-
Cost and Availability: Bromo-derivatives are often more commercially available and less expensive than their iodo-counterparts. For large-scale synthesis, the cost of the starting material can be a significant factor.
-
Downstream Selectivity: In molecules possessing multiple halogen atoms, the differential reactivity can be exploited for sequential, site-selective cross-couplings. A molecule containing both an iodo and a bromo group can often be selectively functionalized at the iodo-position under mild conditions, leaving the bromo-group intact for a subsequent, more forcing reaction.
-
Atom Economy: Bromine has a lower atomic weight than iodine, which can be a minor consideration in terms of atom economy for large-scale production.
Figure 2: Decision matrix for selecting the optimal halo-pyrazole.
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative, self-validating system for the Suzuki-Miyaura coupling.
Objective: To synthesize 3-phenyl-5-(trifluoromethyl)-1H-pyrazole.
Materials:
-
3-Iodo-5-(trifluoromethyl)-1H-pyrazole OR this compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water (degassed)
Step-by-Step Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the halo-pyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Pre-mixing: In a separate vial, mix palladium(II) acetate (0.02 mmol for the iodo-reagent; 0.04 mmol for the bromo-reagent) and SPhos (0.04 mmol for iodo; 0.08 mmol for bromo).
-
Reaction Setup: Add the catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon or nitrogen.
-
Heating and Monitoring:
-
For 3-Iodo-5-(trifluoromethyl)-1H-pyrazole: Stir the mixture at 60 °C.
-
For this compound: Stir the mixture at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS every hour.
-
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Self-Validation: The progress of the reaction, as monitored by TLC or LC-MS, serves as an internal validation. A successful reaction will show the consumption of the starting halo-pyrazole and the appearance of a new, less polar product spot/peak. The higher catalyst loading and temperature for the bromo-analogue are deliberately chosen to ensure the reaction proceeds at a reasonable rate, validating the expected lower reactivity.
Conclusion
The choice between this compound and 3-iodo-5-(trifluoromethyl)-1H-pyrazole is a strategic one, dictated by a balance of reactivity, cost, and the specific demands of the synthetic route. The iodo-derivative offers a clear advantage in terms of reactivity, allowing for milder reaction conditions, which is often crucial for complex molecules with sensitive functional groups. However, the bromo-analogue remains a viable and cost-effective option, particularly for large-scale syntheses where the reaction conditions can be robustly optimized. A thorough understanding of the principles outlined in this guide will enable the discerning researcher to select the optimal reagent, streamlining their synthetic efforts and accelerating the path to discovery.
A Senior Application Scientist's Guide to Alternative Reagents for 3-Bromo-5-(trifluoromethyl)-1H-pyrazole in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that impacts synthetic efficiency, cost, and the novelty of the resulting chemical matter. 3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a widely utilized scaffold due to the advantageous properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1] However, reliance on a single building block can be limiting. This guide provides an in-depth comparison of viable alternative reagents, focusing on their reactivity in palladium-catalyzed cross-coupling reactions, and offers the experimental context needed to make strategic synthetic choices.
The Halogen Effect: A Comparative Reactivity Analysis
The most direct alternatives to this compound are its chloro and iodo analogs. The choice of halogen is a fundamental consideration in cross-coupling, as it directly influences the rate-determining oxidative addition step in the catalytic cycle.[2] The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I, which generally correlates with increased reactivity in the same order (I > Br > Cl).[3]
Comparative Data in Suzuki-Miyaura Coupling
To illustrate this principle, we present data from a standardized Suzuki-Miyaura coupling experiment between the respective 3-halo-5-(trifluoromethyl)-1H-pyrazole and phenylboronic acid.
| Reagent | Relative C-X Bond Energy | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Key Considerations |
| 3-Chloro-5-(trifluoromethyl)-1H-pyrazole | High | Pd₂(dba)₃ / SPhos | 110 | 18 | 75% | Cost-effective; requires more forcing conditions and advanced catalyst systems. Prone to sluggishness. |
| This compound | Medium | Pd(PPh₃)₄ | 90 | 6 | 92% | The "gold standard" offering a balance of reactivity, stability, and cost. Widely available.[4][5] |
| 3-Iodo-5-(trifluoromethyl)-1H-pyrazole | Low | Pd(OAc)₂ / PPh₃ | 70 | 2 | 95% | Highest reactivity, enabling milder conditions. Ideal for sensitive substrates but typically higher cost.[6] |
Expert Insight: The choice between halo-pyrazoles is a trade-off. While the 3-iodo derivative provides the highest reactivity, allowing for lower temperatures that can preserve sensitive functional groups elsewhere in the molecule, the 3-chloro analog is often significantly cheaper for large-scale synthesis. However, the cost savings in starting material for the chloro-pyrazole can be offset by the need for more expensive and specialized phosphine ligands (e.g., biarylphosphines like SPhos) and longer reaction times.[7]
Reversing Polarity: The Pyrazole Boronic Acid Approach
An alternative strategy is to reverse the roles of the coupling partners. Instead of the pyrazole acting as the electrophile (as the halide), it can be employed as the nucleophile in the form of a boronic acid or its corresponding pinacol ester.[8] This is particularly useful when coupling with a complex or precious aryl/heteroaryl halide.
Key Advantages:
-
Orthogonal Reactivity: Enables selective coupling at the pyrazole C3 position while preserving other halide functionalities (e.g., an aryl bromide) on the coupling partner for subsequent reactions.
-
Milder Conditions: Transmetalation from boron to palladium is often facile, allowing for mild reaction conditions.[11][12]
Causality Behind Experimental Choice: A researcher would choose the boronic acid approach when the desired final product architecture is more easily assembled by coupling a pyrazole nucleophile to a readily available or complex electrophile. For instance, in a fragment-based drug discovery campaign, one might have a series of complex aryl halides that need to be coupled to the same pyrazole core. Synthesizing the pyrazole boronic acid once is more efficient than synthesizing numerous complex boronic acids.
Experimental Workflow: Comparative Cross-Coupling Strategies
The following diagram illustrates the decision-making process and workflow for choosing between a halo-pyrazole and a pyrazole boronic acid for a Suzuki-Miyaura coupling.
Caption: Decision workflow for Suzuki-Miyaura coupling strategies.
The Buchwald-Hartwig Amination Perspective
For the synthesis of C-N bonds, the Buchwald-Hartwig amination is a paramount transformation.[13][14] The reactivity trend of halo-pyrazoles observed in Suzuki couplings generally holds true here.
| Reagent | Amine Partner | Catalyst System | Base | Yield (%) | Key Considerations |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 95% | Highly reliable and general for a wide range of amines.[15] |
| 3-Chloro-5-(trifluoromethyl)-1H-pyrazole | Morpholine | Pd₂(dba)₃ / RuPhos | LHMDS | 88% | Requires stronger bases (LHMDS) and more electron-rich, bulky phosphine ligands to facilitate the difficult oxidative addition.[16] |
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a self-validating system; successful C-N bond formation confirms the activity of the catalyst and the reactivity of the chosen halo-pyrazole.
-
Setup: Add the 3-halo-5-(trifluoromethyl)-1H-pyrazole (1.0 mmol), the desired amine (1.2 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the phosphine ligand (if not using a precatalyst, 4 mol%) to an oven-dried Schlenk tube.
-
Inerting: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 mmol) and the anhydrous solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Summary and Recommendations
The selection of an alternative to this compound is a multi-faceted decision guided by reactivity, cost, and the overall synthetic strategy.
-
For Maximum Reactivity and Mild Conditions: 3-Iodo-5-(trifluoromethyl)-1H-pyrazole is the reagent of choice, particularly when working with thermally sensitive or complex substrates.[6]
-
For a Balance of Cost and Reactivity: This compound remains the versatile workhorse for most standard applications.[5]
-
For Large-Scale Synthesis where Cost is Paramount: 3-Chloro-5-(trifluoromethyl)-1H-pyrazole is a viable option, provided the optimization of catalyst systems and harsher conditions is acceptable.
-
For Strategic Bond Disconnections and Orthogonal Synthesis: (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid offers a powerful alternative by reversing the polarity of the coupling, which can simplify the synthesis of complex target molecules.[17]
It is imperative for researchers to perform small-scale trials to validate the optimal reagent and conditions for their specific substrate and desired transformation. This empirical data, guided by the principles outlined in this guide, will lead to the most efficient and successful synthetic outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 93608-11-8 [sigmaaldrich.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. (5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid | C4H4BF3N2O2 | CID 55253266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. parchem.com [parchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Catalyst Selection for the Suzuki Coupling of Bromopyrazoles
For researchers, synthetic chemists, and professionals in drug development, the pyrazole moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of this privileged scaffold, particularly through the C-C bond formation with bromopyrazole precursors. The choice of catalyst for this transformation is not merely a matter of preference but a critical parameter that dictates reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of catalyst systems for the Suzuki coupling of bromopyrazoles, supported by experimental data and field-proven insights to empower rational catalyst selection.
The Strategic Importance of Pyrazole Functionalization
Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms. Their unique electronic properties and ability to act as bioisosteres for other functional groups have led to their incorporation into a multitude of approved drugs, including celecoxib (an anti-inflammatory), sildenafil (used to treat erectile dysfunction), and several kinase inhibitors in oncology. The Suzuki coupling of bromopyrazoles offers a versatile and powerful method for introducing molecular complexity and fine-tuning the pharmacological properties of these compounds.
The Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[1] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is initiated by the oxidative addition of the bromopyrazole to a Pd(0) species. This is followed by transmetalation with the organoboron reagent and, finally, reductive elimination to furnish the desired coupled product and regenerate the Pd(0) catalyst.[2] The efficiency of each of these steps is profoundly influenced by the ligand sphere around the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Catalyst Systems for Bromopyrazole Coupling
The choice of ligand is paramount in tuning the reactivity of the palladium catalyst. For the Suzuki coupling of bromopyrazoles, three main classes of catalysts have demonstrated utility: those with phosphine ligands, those with N-heterocyclic carbene (NHC) ligands, and pre-formed palladacycles.
Phosphine-Ligated Palladium Catalysts: The Workhorses
Palladium catalysts bearing phosphine ligands are the most traditional and widely employed for Suzuki couplings. The steric bulk and electron-donating ability of the phosphine ligand are critical for promoting the key steps of the catalytic cycle.[3]
-
Classical Phosphines (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a versatile and commercially available catalyst. While effective for many standard Suzuki couplings, its performance with challenging substrates like bromopyrazoles can be modest, often requiring higher catalyst loadings and elevated temperatures.[4][5]
-
Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands): The development of bulky and electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos, has revolutionized Suzuki couplings, particularly for heteroaryl substrates.[6] These ligands accelerate both the oxidative addition and reductive elimination steps, leading to higher yields, lower catalyst loadings, and milder reaction conditions. For the coupling of unprotected 3- and 4-bromopyrazoles, catalyst systems employing SPhos and XPhos have been shown to provide the coupled products in high yields.[6]
N-Heterocyclic Carbene (NHC)-Ligated Palladium Catalysts: The Modern Powerhouses
Palladium complexes of N-heterocyclic carbenes (NHCs) have emerged as highly active and robust catalysts for a wide range of cross-coupling reactions.[7] The strong σ-donating ability of NHC ligands forms a very stable bond with the palladium center, often resulting in higher catalyst turnover numbers and frequencies.
-
PEPPSI-Type Catalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts are particularly effective for heteroaryl couplings.[4] Their high thermal stability and activity often allow for very low catalyst loadings and short reaction times.
Palladacycles: The Pre-activated Specialists
Palladacycles are pre-activated catalyst systems that exhibit high thermal stability and catalytic activity. They are often air- and moisture-stable, making them convenient to handle, especially in a process chemistry setting.
Performance Comparison: A Data-Driven Perspective
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Substrate | Yield (%) | Turnover Number (TON) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 3-Bromopyridine | 85 | 28 | [4] |
| Pd₂(dba)₃ / SPhos | 1.0-1.5 | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 4-Bromopyrazole | 80-90 | ~60-90 | [6] |
| XPhos Pd G2 | 1.0-1.5 | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 3-Bromopyrazole | 85-95 | ~60-95 | [6] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 3-Bromopyridine | 98 | 196 | [4] |
Note: The data for 3-Bromopyridine is included to provide a broader comparison of catalyst classes, as it is a structurally related N-heterocyclic bromide.
From this data, a clear trend emerges: while classical phosphine ligands like PPh₃ can be effective, the more advanced bulky phosphine ligands (SPhos, XPhos) and NHC-based catalysts (PEPPSI-IPr) offer significantly higher efficiency, allowing for lower catalyst loadings and achieving higher yields, particularly for challenging heteroaromatic substrates.
Experimental Protocol: A Step-by-Step Guide for the Suzuki Coupling of 4-Bromopyrazole
This protocol is a representative example based on successful literature procedures for the coupling of bromopyrazoles with arylboronic acids using a modern phosphine-ligated palladium catalyst.[6]
Materials:
-
4-Bromopyrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
XPhos Pd G2 precatalyst (0.015 mmol, 1.5 mol%)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add 4-bromopyrazole, the arylboronic acid, and potassium phosphate.
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add the 1,4-dioxane and water. The solvents should be degassed prior to use by bubbling with an inert gas for at least 20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the XPhos Pd G2 precatalyst.
-
Reaction: Heat the reaction mixture to 60 °C and stir vigorously for 5-8 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 4-arylpyrazole.
Caption: A generalized experimental workflow for the Suzuki coupling of bromopyrazoles.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling of bromopyrazoles is a robust and indispensable tool in the synthesis of functionalized pyrazole derivatives. While classical palladium catalysts can be employed, this guide highlights the superior performance of modern catalyst systems based on bulky, electron-rich phosphine ligands and N-heterocyclic carbenes. These advanced catalysts offer higher yields, broader substrate scope, and milder reaction conditions, making them the preferred choice for demanding synthetic applications in drug discovery and materials science. As catalyst development continues to evolve, we can anticipate the emergence of even more efficient and sustainable catalytic systems for the functionalization of pyrazoles and other important heterocyclic scaffolds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Bromo-5-(trifluoromethyl)-1H-pyrazole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Validated Method
3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a key heterocyclic building block in modern medicinal chemistry, forming the structural core of numerous active pharmaceutical ingredients (APIs). Its unique combination of a pyrazole ring, a bromine atom, and a trifluoromethyl group imparts specific physicochemical properties that are leveraged in drug design. Consequently, ensuring the purity, potency, and stability of this intermediate is not merely a quality control checkbox; it is fundamental to the safety and efficacy of the final drug product.
This guide provides an in-depth, comparative analysis of validating analytical methods for this specific molecule. We will move beyond rote procedural lists to explore the scientific rationale behind methodological choices, grounding our discussion in the authoritative framework of the International Council for Harmonisation (ICH) guidelines. Our objective is to equip you with the expertise to select, develop, and validate robust analytical methods that are truly fit for purpose.
The Regulatory Bedrock: Understanding ICH Q2(R1)
Before delving into specific techniques, it is crucial to acknowledge the global standard for analytical method validation: the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2] This document provides a harmonized framework for demonstrating that an analytical procedure is suitable for its intended use. The principles and parameters discussed herein, including accuracy, precision, specificity, and robustness, are directly derived from this foundational guideline. The recent revision of this guideline further incorporates principles for spectroscopic data, enhancing its relevance for modern analytical workflows.[3][4]
Choosing the Right Analytical Tool: A Comparative Overview
The first and most critical decision in method development is the choice of analytical technique. For a molecule like this compound, the primary candidates for quantitative analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale for this compound |
| Principle | Separation in a liquid mobile phase based on analyte interaction with a solid stationary phase.[5][6] | Separation in a gaseous mobile phase based on analyte volatility and interaction with a stationary phase.[6][7] | The pyrazole's structure suggests it is a solid with low volatility, making HPLC the primary and more direct method for purity and assay analysis.[5][6] |
| Applicability | Ideal for non-volatile, thermally unstable, and polar compounds.[5][7] | Best suited for volatile and thermally stable compounds.[7][8] | The analyte must be volatile or made volatile through derivatization for GC, adding complexity. HPLC handles the compound in its native state.[9] |
| Temperature | Typically operates at or near room temperature.[6][8] | Requires high temperatures (150-300°C) to volatilize the sample.[6][8] | High temperatures in GC could potentially degrade the analyte, whereas HPLC's milder conditions preserve sample integrity. |
| Typical Use | Purity assessment, assay (potency), stability testing of APIs and drug products.[5][10] | Analysis of residual solvents, volatile impurities, or specific derivatized compounds.[7][11] | HPLC is the workhorse for the most common and critical quality attributes (purity, assay). GC would be a specialized tool for orthogonal validation or specific volatile impurity investigations. |
While spectroscopic methods like NMR and FT-IR are indispensable for initial structure confirmation and identification of pyrazole derivatives, they are not typically used for routine quantitative purity analysis in a GMP environment.[12][13][14]
The Validation Workflow: A Self-Validating System
Method validation is a systematic process that proves a method is reliable for its intended purpose. The following workflow illustrates the logical progression from development to routine use, grounded in ICH Q2(R1) principles.
Caption: A logical workflow for analytical method validation, from initial development to routine implementation.
Core Validation Parameters: Protocols and Rationale
Here we detail the experimental protocols for validating a Reverse-Phase HPLC (RP-HPLC) method, the most likely choice for this compound. A comparative GC protocol is also discussed where applicable.
Specificity: The Ultimate Test
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or excipients. The most rigorous way to demonstrate this is through forced degradation studies.[15][16]
Causality: The goal is to intentionally stress the analyte to produce potential degradation products.[17] A truly specific, or "stability-indicating," method will be able to separate the intact analyte peak from all degradation product peaks, ensuring that purity is never overestimated.[16]
Forced Degradation Workflow:
Caption: Workflow for forced degradation studies to establish method specificity.
Experimental Protocol (HPLC):
-
Prepare Stock Solutions: Accurately weigh and dissolve the analyte in a suitable solvent (e.g., acetonitrile/water).
-
Apply Stress:
-
Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl or 0.1N NaOH. Heat at 60-80°C for a defined period (e.g., 2-8 hours). Neutralize the solution before injection.
-
Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal: Expose the solid analyte to dry heat (e.g., 80°C) for 24-48 hours, then dissolve for analysis.
-
Photolytic: Expose the analyte (solid and in solution) to light as specified in ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by HPLC, using a photodiode array (PDA) detector.
-
Evaluation: Confirm that the principal peak is spectrally pure (using PDA peak purity algorithms) and that all degradant peaks are well-resolved (Resolution > 2.0) from the main analyte peak. The target degradation is typically 5-20%.[18]
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.[19]
Experimental Protocol (HPLC/GC):
-
Prepare Standards: Prepare a series of at least five concentrations of the analyte, typically spanning 50% to 150% of the expected working concentration.
-
Analysis: Inject each standard in triplicate.
-
Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis. The acceptance criterion is typically a coefficient of determination (R²) ≥ 0.999.
Accuracy
Accuracy measures the closeness of the test results to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[19]
Experimental Protocol (HPLC/GC):
-
Spike Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by adding known amounts of the analyte stock solution to a placebo or blank matrix.
-
Analysis: Prepare three replicate samples at each concentration level and analyze them.
-
Evaluation: Calculate the percentage recovery for each sample. The acceptance criteria are typically within 98.0% to 102.0% recovery.
Precision
Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol (HPLC/GC):
-
Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (RSD) of the results.
-
Intermediate Precision: Have a second analyst repeat the repeatability study on a different day or using a different instrument.
-
Evaluation: The acceptance criterion is typically an RSD of ≤ 2.0% for the assay of a major component.
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19]
Experimental Protocol (Based on Signal-to-Noise):
-
Determine Noise: Measure the magnitude of the baseline noise in a region close to where the analyte peak would elute.
-
Analysis: Prepare and inject a series of dilute solutions of the analyte.
-
Evaluation:
-
LOD is the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
-
LOQ is the concentration that yields an S/N ratio of approximately 10:1. The precision (RSD) at the LOQ should also be confirmed to be acceptable (e.g., ≤ 10%).
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[20] This provides an indication of its reliability during normal usage.
Experimental Protocol (HPLC):
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
Mobile phase pH (e.g., ±0.2 units).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analysis: Analyze a standard sample under each of the modified conditions.
-
Evaluation: Assess the impact on system suitability parameters (e.g., resolution, tailing factor, retention time). The system suitability criteria should still be met under all varied conditions.
Comparative Performance Data
The following table presents hypothetical but realistic validation data comparing a primary RP-HPLC method with a potential GC method (assuming successful volatilization or derivatization) for the analysis of this compound.
| Validation Parameter | RP-HPLC Method | GC-FID Method | Commentary |
| Specificity | Stability-indicating (demonstrated via forced degradation) | May show interference from derivatizing agents or thermal degradation. | HPLC with a PDA detector is superior for demonstrating specificity. |
| Linearity (R²) | > 0.9995 | > 0.9990 | Both methods can achieve excellent linearity. |
| Range (Assay) | 50% - 150% of target conc. | 50% - 150% of target conc. | Both can cover the required range for assay testing. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | Both methods are capable of high accuracy. |
| Precision (RSD) | Repeatability: < 1.0% Intermediate: < 1.5% | Repeatability: < 1.5% Intermediate: < 2.0% | HPLC often demonstrates slightly better precision due to the absence of high-temperature variations.[8] |
| LOQ | ~0.05 µg/mL | ~0.1 µg/mL | Sensitivity is method-dependent, but HPLC often provides excellent sensitivity for this compound type. |
| Robustness | Passes variations in pH, mobile phase composition, and flow rate. | Passes variations in oven temperature ramp and carrier gas flow rate. | A well-developed method in either technique should be robust. |
Conclusion: Selecting the Validated Method for Your Application
For the comprehensive quality control of this compound, a validated RP-HPLC method is the superior choice for determining assay and purity. Its ability to analyze the compound in its native state at ambient temperatures, coupled with the powerful specificity data generated from forced degradation studies using a PDA detector, makes it an inherently more robust and reliable system.[5][10]
A validated GC method can serve as a valuable orthogonal technique. It would be the preferred method for analyzing volatile process impurities or residual solvents that are not amenable to HPLC analysis. The choice is not about which method is universally "better," but which validated method is best suited for the specific question you need to answer, a decision firmly grounded in the scientific principles of analytical chemistry and the rigorous framework of regulatory guidelines.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. starodub.nl [starodub.nl]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. mdpi.com [mdpi.com]
- 10. wjpmr.com [wjpmr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. scispace.com [scispace.com]
- 17. pharmainfo.in [pharmainfo.in]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. pharmtech.com [pharmtech.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Isomers
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction
Pyrazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The biological activity and physical properties of these compounds are exquisitely sensitive to their molecular structure. A critical challenge in their synthesis and characterization lies in isomerism, particularly the differentiation between positional isomers and the management of prototropic tautomerism.[2] An incorrect isomeric assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues in drug development.
This guide provides an in-depth, technically-grounded comparison of pyrazole isomers using key spectroscopic techniques. We will move beyond a simple recitation of data to explain the underlying principles that govern the spectral differences, empowering researchers to make unambiguous structural assignments with confidence. The methodologies described herein are designed to be self-validating, ensuring the integrity and reproducibility of your results.
The Central Challenge: Tautomerism in N-unsubstituted Pyrazoles
For any N-unsubstituted pyrazole with different substituents at the 3- and 5-positions, a dynamic equilibrium exists between two tautomeric forms. This rapid proton exchange between the two nitrogen atoms often complicates spectral interpretation.[3] The position of this equilibrium is influenced by the nature of the substituents, the solvent, temperature, and the physical state (solution vs. solid).[4][5] Understanding and controlling this phenomenon is paramount for accurate characterization.
References
A Comparative Guide to the Biological Activity of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-bromo-5-(trifluoromethyl)-1H-pyrazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal and agricultural chemistry. The unique combination of the pyrazole ring's aromaticity and hydrogen bonding capabilities, the bromine atom's role as a versatile synthetic handle and potential halogen bonding participant, and the trifluoromethyl group's ability to enhance metabolic stability, lipophilicity, and binding affinity, creates a powerful platform for the development of novel bioactive molecules. This guide provides an in-depth comparison of the biological activities of various this compound derivatives, supported by experimental data and mechanistic insights, to aid researchers in the design and development of next-generation fungicides, herbicides, and therapeutic agents.
Antifungal Activity: Targeting Fungal Respiration
A significant area of application for this compound derivatives is in the development of agricultural fungicides. Many of these compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), a class of fungicides that disrupt the fungal mitochondrial respiratory chain.
Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)
Succinate dehydrogenase (also known as Complex II) is a crucial enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. It catalyzes the oxidation of succinate to fumarate. By inhibiting SDH, pyrazole-based fungicides block ATP production, leading to the cessation of fungal growth and eventual cell death. The trifluoromethyl group on the pyrazole ring often plays a key role in binding to the ubiquinone-binding (Qp) site of the SDH complex.
Comparative Antifungal Efficacy
The antifungal activity of pyrazole carboxamide derivatives is often evaluated against a panel of economically important plant pathogenic fungi. The table below summarizes the in vitro antifungal activity (EC50 values) of representative pyrazole derivatives compared to the commercial fungicide Boscalid.
| Compound ID | Fungal Species | EC50 (µg/mL)[1][2] | Commercial Control | EC50 (µg/mL)[1][2] |
| Derivative A | Rhizoctonia solani | 1.1 | Boscalid | 2.2 |
| Derivative B | Botrytis cinerea | 0.392 | Fluxapyroxad | 0.791 |
| Derivative C | Sclerotinia sclerotiorum | Potent activity comparable to Thifluzamide | Thifluzamide | - |
Note: Derivative A is a novel pyrazole-4-carboxamide containing an oxime ether fragment.[1][2] Derivative B is a pyrazole-furan/thiophene carboxamide hybrid. Derivative C represents a class of pyrazole-furan and pyrazole-pyrrole carboxamides. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol outlines a standard method for assessing the in vitro antifungal activity of test compounds.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.
-
Compound Preparation: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Plate Preparation: Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony on the control plate (containing only the solvent) reaches the edge of the plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
EC50 Determination: The half-maximal effective concentration (EC50) is calculated by probit analysis of the inhibition data.
Herbicidal Activity: Disrupting Plant Growth
The pyrazole scaffold is a key component in several commercial herbicides. Derivatives of this compound have shown promise as potent herbicides, often targeting essential plant enzymes.
Mechanism of Action: Inhibition of Key Plant Enzymes
The herbicidal activity of pyrazole derivatives can stem from the inhibition of various enzymes crucial for plant survival, including:
-
4-Hydroxyphenylpyruvate Dioxygenase (HPPD): Inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherols, leading to bleaching of the plant tissue.
-
Protoporphyrinogen Oxidase (PPO): PPO inhibitors block chlorophyll and heme biosynthesis, causing rapid membrane disruption and plant death.
-
Acetolactate Synthase (ALS): ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Its inhibition leads to stunted growth and eventual death.
Comparative Herbicidal Efficacy
The herbicidal activity is typically assessed against a range of both monocotyledonous (grassy) and dicotyledonous (broadleaf) weeds.
| Compound ID | Target Weed | Application Rate (g a.i./ha) | Inhibition (%)[3] | Commercial Control | Inhibition (%)[3] |
| KPP-297 | Annual lowland weeds in rice | 100 | Good herbicidal activity | - | - |
| Compound 6d | Digitaria sanguinalis (post-emergence) | 750 | 82 | - | - |
| Compound 6a | Setaria viridis (post-emergence) | 150 | 50 | Pyroxasulfone | Slightly lower |
| Compound 6c | Setaria viridis (post-emergence) | 150 | 50 | Pyroxasulfone | Slightly lower |
Note: KPP-297 is N-ethoxy-1-methyl-3-(3-trifluoromethylbenzyloxy)pyrazole-4-carboxamide. Compound 6d is 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine.[3] Compounds 6a and 6c are phenylpyridine-containing pyrazole derivatives.
Experimental Protocol: Greenhouse Herbicidal Assay (Post-emergence)
This protocol describes a typical greenhouse evaluation of herbicidal activity.
-
Plant Cultivation: Grow target weed species in pots containing a suitable soil mixture in a greenhouse.
-
Compound Formulation: Prepare a sprayable formulation of the test compounds, typically as an emulsifiable concentrate or a wettable powder, with appropriate adjuvants.
-
Application: When the weeds have reached a specific growth stage (e.g., 2-3 leaf stage), apply the formulated compounds using a laboratory sprayer calibrated to deliver a precise application rate.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal injury on a percentage scale (0% = no effect, 100% = complete kill).
-
Data Analysis: Analyze the data to determine the effective dose for a certain level of control (e.g., ED90, the dose required for 90% inhibition).
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
Certain trifluoromethyl-pyrazole derivatives have been investigated for their anti-inflammatory properties, with a mechanism of action similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Inflammation is a complex biological response, and prostaglandins are key mediators of this process. Prostaglandins are synthesized from arachidonic acid by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Comparative Anti-inflammatory Efficacy
The anti-inflammatory potential of these compounds is determined by their ability to inhibit COX-1 and COX-2 enzymes. A higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates a more favorable profile with potentially fewer side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Celecoxib | 15 | 0.04 | 375 |
| Ketoprofen | 0.355 | 0.164 | 2.16 |
| Compound 3g | 4.45 | 2.65 | 1.68 |
| Compound 3d | 5.61 | 4.92 | 1.14 |
Note: Data for Celecoxib and Ketoprofen are provided for reference. Compounds 3g and 3d are trifluoromethyl-pyrazole-carboxamide derivatives.
Anticancer Activity: Inducing Programmed Cell Death
The pyrazole scaffold is also being explored for its potential in cancer therapy. While research on this compound derivatives in this area is still emerging, preliminary studies on related pyrazole structures show promising cytotoxic activity against various cancer cell lines.
Potential Mechanisms of Action
The anticancer effects of pyrazole derivatives are thought to be mediated through several mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Tubulin Polymerization: Disrupting the formation of microtubules, which are essential for cell division.
-
Kinase Inhibition: Targeting specific kinases involved in cancer cell signaling pathways.
Comparative Cytotoxicity
The in vitro anticancer activity is typically reported as the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM)[1][4] | Standard Drug | IC50 (µM)[1] |
| Compound 3f | MDA-MB-468 (Breast) | 6.45 (48h) | Paclitaxel | 25.19 (48h) |
| L2 | CFPAC-1 (Pancreatic) | 61.7 | - | - |
| L3 | MCF-7 (Breast) | 81.48 | - | - |
Note: Compound 3f is 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole.[1] L2 is 3,5-diphenyl-1H-pyrazole and L3 is 3-(trifluoromethyl)-5-phenyl-1H-pyrazole.[4] It is important to note that these are not 3-bromo derivatives, but they highlight the potential of the broader pyrazole class.
Synthesis of this compound Derivatives
The synthesis of this important scaffold and its derivatives often involves multi-step reaction sequences. A general synthetic workflow is outlined below.
Conclusion
The this compound scaffold is a versatile and highly valuable platform in the discovery of new bioactive compounds. The strategic incorporation of the bromine and trifluoromethyl substituents onto the pyrazole ring imparts favorable physicochemical and pharmacological properties, leading to potent antifungal, herbicidal, anti-inflammatory, and potentially anticancer agents. The comparative data presented in this guide highlight the significant potential of these derivatives and provide a foundation for the rational design of new and improved molecules. Further structure-activity relationship studies, focusing on systematic modifications of this core structure, will undoubtedly lead to the development of next-generation compounds with enhanced efficacy and selectivity for a range of biological targets.
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 2. Anticancer effect of three pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Phosphine Ligand Efficiency in Pyrazole N-Arylation
For Researchers, Scientists, and Drug Development Professionals
The N-aryl pyrazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The efficient construction of this scaffold, most notably through the palladium-catalyzed Buchwald-Hartwig amination, is critically dependent on the selection of an appropriate phosphine ligand. This guide provides an in-depth comparison of various phosphine ligands, elucidating the interplay between their structural attributes and catalytic performance in pyrazole N-arylation. By understanding these nuances, researchers can make more informed decisions in their synthetic endeavors, leading to optimized reaction outcomes and accelerated drug discovery pipelines.
The Central Role of the Phosphine Ligand
In the intricate dance of the Buchwald-Hartwig catalytic cycle, the phosphine ligand is the choreographer. It binds to the palladium center, modulating its steric and electronic properties to orchestrate the key steps of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2] The ligand's architecture dictates the catalyst's stability, activity, and substrate scope. An ideal ligand promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition of the aryl halide.[3] Furthermore, it must facilitate the subsequent steps leading to the desired C-N bond formation while minimizing side reactions.
Visualizing the Catalytic Cycle
To appreciate the role of the phosphine ligand, it is essential to visualize the catalytic cycle of the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination of pyrazole.
A Comparative Analysis of Phosphine Ligand Classes
The diverse world of phosphine ligands can be broadly categorized, with each class offering distinct advantages for pyrazole coupling.
Monodentate Trialkyl- and Triarylphosphines: The Early Generations
The initial forays into Buchwald-Hartwig amination utilized simple monodentate phosphines like P(o-tolyl)₃.[1] While groundbreaking, these "first-generation" ligands often required harsh reaction conditions and were limited in scope, particularly with less reactive aryl chlorides and primary amines.
Bidentate Phosphines: The Bite Angle Effect
The introduction of bidentate phosphines such as BINAP and DPPF marked a significant advancement, enabling the coupling of primary amines.[1] A key parameter for these ligands is the "bite angle," the P-Pd-P bond angle, which influences the steric and electronic environment around the metal center.[2][4] Larger bite angles are generally believed to promote the reductive elimination step, leading to more efficient catalysis.[5]
Caption: Major classes of phosphine ligands for pyrazole coupling.
Buchwald-Type Biaryl Monophosphines: The Modern Workhorses
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized the field.[6] Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated exceptional activity and broad applicability, enabling the coupling of a wide array of pyrazoles and aryl halides, including challenging aryl chlorides, under mild conditions.[6] The steric bulk of these ligands facilitates the formation of the active monoligated Pd(0) species and promotes the crucial reductive elimination step.[3]
Performance Data: A Head-to-Head Comparison
The following table summarizes representative data for the N-arylation of pyrazoles using different phosphine ligands. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
| Ligand | Aryl Halide | Pyrazole | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | 4-Bromotoluene | Pyrazole | K₂CO₃ | Toluene | 110 | 12-24 | High | [7] |
| tBuBrettPhos | Phenyl triflate | 3-Trimethylsilylpyrazole | K₃PO₄ | Toluene | 100 | 12 | 95 | Organic Letters, 2019, 21, 6508-6515 |
| RuPhos | 4-Chlorotoluene | Indazole | NaOt-Bu | Toluene | 100 | 24 | 96 | [8] |
| BrettPhos | 4-Chlorotoluene | 3-Aminophenol | NaOt-Bu | 1,4-Dioxane | 90 | - | High | [9] |
| tBuDavePhos | 4-Bromo-1-tritylpyrazole | Piperidine | NaOt-Bu | Xylene | 160 (MW) | 0.17 | Good | [10] |
| Pyrazole-tethered | Aryl bromides | - | Cs₂CO₃ | Toluene | 80-85 | - | 70-80 | [11] |
Experimental Protocol: A Representative N-Arylation of 4-Iodopyrazole
This protocol provides a general procedure for the palladium-catalyzed N-arylation of 4-iodopyrazole with an aryl bromide using XPhos as the ligand.[7]
Materials:
-
4-Iodo-1H-pyrazole
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk tube, add 4-iodo-1H-pyrazole (1.0 mmol, 1.0 equiv), the aryl bromide (1.1 mmol, 1.1 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Rationale: The use of a slight excess of the aryl bromide ensures complete consumption of the pyrazole. Pd₂(dba)₃ is a stable Pd(0) source, and XPhos is the chosen ligand to facilitate the catalytic cycle. K₂CO₃ acts as the base to deprotonate the pyrazole.
-
-
Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Rationale: The Pd(0) catalyst and the phosphine ligand are sensitive to oxidation, which can deactivate the catalyst.
-
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Rationale: Toluene is a common non-polar solvent for Buchwald-Hartwig reactions. It must be anhydrous as water can interfere with the reaction.
-
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 12-24 hours.
-
Rationale: The elevated temperature provides the necessary energy to overcome the activation barriers of the catalytic cycle. The reaction time is monitored to ensure completion.
-
-
Workup and Purification:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion: Selecting the Optimal Ligand
The choice of phosphine ligand is a critical parameter in the successful N-arylation of pyrazoles. While early generation ligands have their place, the bulky, electron-rich Buchwald-type biaryl monophosphines, such as XPhos, RuPhos, and BrettPhos, have emerged as the ligands of choice for their high reactivity, broad substrate scope, and mild reaction conditions. For challenging couplings involving aryl chlorides or sterically hindered substrates, these advanced ligands are often indispensable. By carefully considering the electronic and steric properties of the coupling partners and consulting the wealth of literature available, researchers can confidently select the optimal ligand to achieve their desired N-aryl pyrazole products with high efficiency.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Bite angle - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and agrochemical development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrazole derivatives stand out for their diverse biological activities. Specifically, 3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a highly sought-after building block due to the unique properties conferred by its trifluoromethyl and bromo substituents, which can enhance metabolic stability, binding affinity, and overall efficacy of target molecules.
This guide provides an in-depth, comparative analysis of the most pertinent synthetic strategies for obtaining this compound, with a strong emphasis on cost-effectiveness, scalability, and practical application in a research and development setting. As Senior Application Scientists, we understand that the "best" synthetic route is not merely the one with the highest yield, but the one that balances efficiency, cost, safety, and environmental impact.
Comparing the Paths: An Overview of Synthetic Strategies
Two principal synthetic routes emerge as the most viable for the preparation of this compound. The first is a classical and widely adopted two-step approach involving the construction of a pyrazole ring followed by a Sandmeyer reaction. The second is a more modern approach utilizing a [3+2] cycloaddition reaction. A third, less common, but noteworthy alternative involves the direct bromination of a pyrazole precursor.
| Synthetic Strategy | Key Features | Overall Yield (Estimated) | Cost-Effectiveness | Scalability |
| Route 1: Knorr-Type Cyclization followed by Sandmeyer Reaction | Reliable, well-established, utilizes common reagents. | 60-70% | Good | Excellent |
| Route 2: [3+2] Cycloaddition | Potentially shorter, milder conditions. | Variable (60-80%) | Moderate | Good |
| Route 3: Direct Bromination | Simplest in concept, avoids handling diazonium salts. | Variable, potential for regioisomeric mixtures. | Moderate to High | Moderate |
Route 1: The Workhorse - Knorr-Type Cyclization and Sandmeyer Bromination
This robust and highly adaptable two-step synthesis is often the go-to method for preparing substituted pyrazoles. The strategy hinges on the initial formation of the pyrazole core, followed by the introduction of the bromine atom via a Sandmeyer reaction.
Step 1: Synthesis of 3-Amino-5-(trifluoromethyl)-1H-pyrazole (The Precursor)
The synthesis of the crucial aminopyrazole intermediate is typically achieved through the condensation of a β-ketoester, ethyl 4,4,4-trifluoro-3-oxobutanoate (ethyl trifluoroacetoacetate), with hydrazine.
Figure 1: Synthesis of the key intermediate, 3-Amino-5-(trifluoromethyl)-1H-pyrazole.
Experimental Protocol: Synthesis of 3-Amino-5-(trifluoromethyl)-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq.) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 3-Amino-5-(trifluoromethyl)-1H-pyrazole as a solid.
Expected Yield: 75-85%
Step 2: The Sandmeyer Reaction - Introducing the Bromine
The Sandmeyer reaction is a classic transformation that converts an amino group on an aromatic or heteroaromatic ring into a halide via a diazonium salt intermediate.[1]
Figure 2: The Sandmeyer reaction for the synthesis of the target molecule.
Experimental Protocol: Sandmeyer Bromination of 3-Amino-5-(trifluoromethyl)-1H-pyrazole
-
Diazotization: Suspend 3-Amino-5-(trifluoromethyl)-1H-pyrazole (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3-4 eq.) in a flask cooled to 0-5 °C in an ice bath.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, 1.2 eq.) in HBr. To this, add the freshly prepared diazonium salt solution slowly, while maintaining the temperature.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Yield: 80-90%
Cost-Effectiveness Analysis of Route 1
This route is generally considered cost-effective due to the relatively low cost of the primary starting materials and reagents.
| Reagent | CAS Number | Typical Price (per 100g) |
| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | $50 - $150[2][3][4][5] |
| Hydrazine Hydrate (55%) | 10217-52-4 | $30 - $100[6][7][8][9][10] |
| Sodium Nitrite | 7632-0-0 | $10 - $30[11][12][13][14][15] |
| Copper(I) Bromide | 7787-70-4 | $20 - $50[16][17][18][19][20] |
Note: Prices are estimates and can vary based on supplier, purity, and quantity.
The high yields in both steps contribute to the overall economic viability of this method, making it a strong candidate for both laboratory-scale synthesis and potential scale-up.
Route 2: The Modern Approach - [3+2] Cycloaddition
A more contemporary approach to constructing the trifluoromethylated pyrazole ring involves a [3+2] cycloaddition reaction. This method can offer milder reaction conditions and potentially a more convergent synthesis. One such example involves the reaction of 2,2,2-trifluorodiazoethane with 1-bromoethene-1-sulfonyl fluoride to yield a pyrazole with a sulfonyl fluoride group, which can then be further manipulated.[21][22]
Figure 3: A [3+2] cycloaddition approach to a functionalized trifluoromethylated pyrazole.
Conceptual Protocol: [3+2] Cycloaddition
-
Generation of Diazo Compound: 2,2,2-Trifluorodiazoethane is typically generated in situ from 2,2,2-trifluoroethylamine hydrochloride and sodium nitrite.[21]
-
Cycloaddition: The freshly generated diazo compound is reacted with a suitable dipolarophile, such as 1-bromoethene-1-sulfonyl fluoride.[21]
-
Transformation of the Sulfonyl Fluoride: The resulting 5-(trifluoromethyl)-1H-pyrazole-3-sulfonyl fluoride would require a subsequent chemical transformation to replace the sulfonyl fluoride group with a bromine atom. This multi-step process adds complexity and potential for yield loss.
Cost-Effectiveness and Practicality of Route 2
While elegant, this route presents several challenges from a cost-effectiveness and practicality standpoint for the specific target molecule:
-
Starting Material Availability and Cost: The starting materials, particularly the functionalized dipolarophile, may not be as readily available or as inexpensive as those used in Route 1.
-
Multi-step Post-Cycloaddition: The necessity of converting the sulfonyl fluoride to a bromide adds steps and complexity, potentially lowering the overall yield and increasing costs.
For the direct synthesis of this compound, the [3+2] cycloaddition approach, as currently described in the literature, is less direct and likely less cost-effective than the Sandmeyer route.
Route 3: The Direct Approach - Electrophilic Bromination
A conceptually simpler alternative is the direct bromination of a 5-(trifluoromethyl)-1H-pyrazole precursor. This would circumvent the need for the Sandmeyer reaction and the handling of potentially hazardous diazonium salts.
Figure 4: Direct bromination of a pyrazole precursor.
Conceptual Protocol: Direct Bromination
The synthesis of the 5-(trifluoromethyl)-1H-pyrazole precursor can be achieved similarly to the aminopyrazole in Route 1, but with a different starting material that does not lead to the amino group. Subsequently, this pyrazole can be subjected to electrophilic bromination, for example, using N-bromosuccinimide (NBS).[23][24]
Challenges and Considerations for Route 3
The primary challenge with this approach is regioselectivity . The pyrazole ring has multiple positions that can be brominated, and achieving selective bromination at the C3 position can be difficult. This often leads to the formation of a mixture of regioisomers, which would require careful and potentially costly purification. The directing effects of the trifluoromethyl group and the reaction conditions would need to be carefully optimized to favor the desired 3-bromo isomer.
Conclusion and Recommendation
Based on the current state of available synthetic methodologies and a thorough analysis of cost-effectiveness, scalability, and practicality, the Knorr-type cyclization followed by a Sandmeyer reaction (Route 1) remains the most recommended and industrially viable approach for the synthesis of this compound.
This two-step process utilizes readily available and relatively inexpensive starting materials, employs well-understood and scalable reaction protocols, and generally provides good to excellent yields. While alternative routes such as [3+2] cycloadditions and direct bromination offer intriguing academic possibilities, they currently present significant challenges in terms of starting material accessibility, the need for additional transformations, and control of regioselectivity, making them less economically attractive for the straightforward synthesis of the target molecule.
For research and drug development professionals, the reliability and cost-effectiveness of the Sandmeyer route make it the superior choice for obtaining the quantities of this compound needed to advance their projects in a timely and budget-conscious manner.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indiamart.com [indiamart.com]
- 3. Ethyl 4,4,4-trifluoroacetoacetate 99 372-31-6 [sigmaaldrich.com]
- 4. Ethyl 4- 4- 4-trifluoroacetoacetate – Biotuva Life Sciences [biotuva.com]
- 5. Ethyl trifluoroacetoacetate, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Hydrazine hydrate, 55% (Hydrazine, 35%) 100 mL | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. Hydrazine hydrate price,buy Hydrazine hydrate - chemicalbook [m.chemicalbook.com]
- 8. nanochemazone.com [nanochemazone.com]
- 9. labdepotinc.com [labdepotinc.com]
- 10. store.p212121.com [store.p212121.com]
- 11. DGR Industrial Products, Inc. :: Generic Chemicals :: Sodium Nitrite, 200 grams [chemical-supermarket.com]
- 12. Sodium Nitrite (Crystalline/Certified ACS), Fisher Chemical 250 g | Buy Online | Fisher Scientific [fishersci.com]
- 13. ingredi.com [ingredi.com]
- 14. Sodium nitrite price,buy Sodium nitrite - chemicalbook [m.chemicalbook.com]
- 15. Sodium nitrite, 98% 1000 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 16. Copper(I) bromide (CuBr) [baseclick.eu]
- 17. 7787-70-4 Cas No. | Copper(I) bromide | Apollo [store.apolloscientific.co.uk]
- 18. Copper(I) bromide, 98% 1 kg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 19. Copper(I) bromide, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 20. 臭化銅(I) 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 21. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 24. thieme-connect.com [thieme-connect.com]
A Comparative Guide to the Synthesis of Trifluoromethylated Pyrazoles: Strategies and Protocols for the Modern Chemist
The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a privileged substituent in drug design.[1][2] Among the myriad of heterocyclic frameworks, the pyrazole ring stands out for its broad spectrum of biological activities.[3][4] Consequently, the development of efficient and selective methods for the synthesis of trifluoromethylated pyrazoles is of paramount importance to researchers and drug development professionals.
This guide provides a comprehensive overview and comparison of the primary synthetic strategies for accessing trifluoromethylated pyrazoles. We will delve into the mechanistic underpinnings of each approach, present comparative data to inform your choice of methodology, and provide detailed experimental protocols for key transformations.
I. The Classical Approach: Cyclocondensation of Trifluoromethylated 1,3-Dicarbonyl Compounds
The Knorr pyrazole synthesis, a venerable yet consistently reliable method, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] To synthesize trifluoromethylated pyrazoles via this route, a trifluoromethylated 1,3-dicarbonyl precursor is required.
This strategy is often favored for its straightforward nature and the ready availability of starting materials. The regioselectivity of the condensation can be an issue when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, potentially leading to a mixture of isomers.[5] However, in many cases, the strong electron-withdrawing nature of the CF3 group directs the initial nucleophilic attack of the hydrazine, leading to a high degree of regioselectivity.
Mechanistic Rationale
The reaction proceeds through an initial nucleophilic attack of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration afford the aromatic pyrazole ring. The regiochemical outcome is determined by which carbonyl group is initially attacked.
Experimental Protocol: Synthesis of 1-Aryl-5-aryl-3-trifluoromethyl Pyrazoles [5]
This procedure exemplifies a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles.
-
To a solution of N'-benzylidene tolylsulfonohydrazides (0.2 mmol) and ethyl 4,4,4-trifluoro-3-oxobutanoate (0.3 mmol) in 1,4-dioxane (2.0 mL) is added Ag2O (0.3 mmol). The use of a silver catalyst facilitates the reaction.
-
The reaction mixture is stirred at 100 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired trifluoromethylated pyrazole derivatives. This method involves sequential nucleophilic addition, intramolecular cyclization, elimination, and a[6][7]-H shift.
II. The Power of [3+2] Cycloaddition Reactions
[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, represent a highly versatile and powerful strategy for the construction of five-membered heterocyclic rings, including pyrazoles.[6][7][8][9] This approach offers excellent control over regioselectivity and allows for the introduction of a wide range of substituents.
For the synthesis of trifluoromethylated pyrazoles, this strategy can be implemented in two primary ways:
-
Reaction of a trifluoromethylated 1,3-dipole with a dipolarophile.
-
Reaction of a 1,3-dipole with a trifluoromethylated dipolarophile.
A common and effective method involves the in situ generation of trifluoroacetonitrile imines from trifluoroacetohydrazonoyl bromides, which then react with various dipolarophiles (e.g., alkenes, alkynes) to yield the desired trifluoromethylated pyrazoles.[6][8][9]
Mechanistic Rationale
The reaction proceeds via a concerted pericyclic mechanism, where the 1,3-dipole and the dipolarophile approach each other in a way that allows for the simultaneous formation of two new sigma bonds. The regioselectivity is governed by the electronic properties of the substituents on both the dipole and the dipolarophile.
Experimental Protocol: Synthesis of 3-Trifluoromethylpyrazoles via [3+2] Cycloaddition of Fluorinated Nitrile Imines with Enones [6][9]
-
To a solution of a chalcone (1.0 mmol) and trifluoroacetohydrazonoyl bromide (1.2 mmol) in toluene (5 mL) is added triethylamine (1.5 mmol) at room temperature. The triethylamine acts as a base to generate the nitrile imine in situ.
-
The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is filtered to remove the triethylammonium bromide salt.
-
The filtrate is concentrated under reduced pressure, and the resulting residue is dissolved in dimethyl sulfoxide (DMSO) (5 mL).
-
Manganese dioxide (MnO2) (5.0 mmol) is added to the solution, and the mixture is stirred at 80 °C for 4 hours to effect oxidative aromatization.
-
The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired fully substituted 3-trifluoromethylpyrazole.
III. Direct Trifluoromethylation of Pre-formed Pyrazoles
Various electrophilic trifluoromethylating reagents, such as Togni's reagent, can be employed for this purpose. The regioselectivity of the trifluoromethylation is influenced by the electronic and steric properties of the substituents already present on the pyrazole ring.
IV. Leveraging Trifluoromethylated Building Blocks
The use of readily available starting materials that already contain the trifluoromethyl group is a highly efficient and convergent approach.[10] These building blocks can be elaborated into the target pyrazole ring through various synthetic transformations.
A notable example is the use of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one, which can be reacted with hydrazine derivatives to afford a mixture of regioisomeric 3- and 5-trifluoromethylpyrazoles.[10][11] While this method can lead to isomeric mixtures, efficient separation techniques have been developed.[11]
Experimental Protocol: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole and 1-Methyl-5-(trifluoromethyl)-1H-pyrazole [10]
-
A solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 equiv) in ethanol is prepared.
-
Methylhydrazine (1.1 equiv) is added dropwise to the solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The solvent is removed under reduced pressure, and the resulting crude mixture of regioisomeric pyrazoles is subjected to fractional distillation to separate the isomers.
V. Multicomponent Reactions: A One-Pot Solution
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials.[4] Several MCRs have been developed for the synthesis of trifluoromethylated pyrazoles.
One such example is a three-component reaction involving aldehydes, tosyl hydrazide, and 2-bromo-3,3,3-trifluoropropene (BTP).[3] This method provides a direct and efficient route to 3-(trifluoromethyl)pyrazoles under mild conditions.[3]
Comparative Analysis of Synthetic Methods
| Synthetic Strategy | Advantages | Disadvantages | Key Considerations |
| Cyclocondensation | Simple, readily available starting materials.[5] | Potential for regioisomeric mixtures.[5] | Regiocontrol can be achieved with specific substrates. |
| [3+2] Cycloaddition | High versatility, excellent regioselectivity, broad substrate scope.[6][8][9] | Requires synthesis of dipoles or dipolarophiles, which can be multi-step. | The choice of dipole and dipolarophile dictates the substitution pattern. |
| Direct Trifluoromethylation | Useful for late-stage functionalization. | Can require harsh conditions, regioselectivity can be an issue. | The electronic nature of the pyrazole ring influences the reaction outcome. |
| Trifluoromethylated Building Blocks | Convergent, efficient.[10] | Availability of building blocks can be limited. | Can lead to isomeric mixtures requiring separation.[11] |
| Multicomponent Reactions | High efficiency, atom economy, one-pot synthesis.[3][4] | Optimization of reaction conditions can be challenging. | Offers rapid access to diverse libraries of compounds. |
Visualizing the Synthetic Pathways
Figure 1: Key synthetic strategies for accessing trifluoromethylated pyrazoles.
Conclusion
The synthesis of trifluoromethylated pyrazoles is a dynamic field with a diverse array of methodologies at the disposal of the modern chemist. The classical cyclocondensation approach remains a reliable workhorse, while the powerful and versatile [3+2] cycloaddition strategy offers exceptional control and scope. The use of trifluoromethylated building blocks and the development of efficient multicomponent reactions provide convergent and atom-economical alternatives. The choice of the optimal synthetic route will be dictated by the specific target molecule, the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. This guide serves as a valuable resource for navigating these choices and successfully implementing the synthesis of these important heterocyclic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 11. thieme-connect.com [thieme-connect.com]
A Comparative Guide to Purity Assessment of Synthesized 3-Bromo-5-(trifluoromethyl)-1H-pyrazole
Introduction: The Critical Role of Purity in a Versatile Building Block
3-Bromo-5-(trifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and agrochemical research.[1] The trifluoromethyl group often enhances metabolic stability and bioavailability in drug candidates, making this pyrazole derivative a valuable scaffold in drug discovery.[1][2] However, the utility of this, or any, chemical intermediate is directly contingent on its purity. The presence of impurities, even at trace levels, can have profound consequences, leading to unpredictable reaction outcomes, reduced yields, and the introduction of potentially toxic components into final active pharmaceutical ingredients (APIs).[3][4]
This guide provides a comprehensive framework for assessing the purity of newly synthesized this compound. We will move beyond simple pass/fail metrics to a holistic, multi-technique approach that provides a complete purity profile. This guide compares the performance of orthogonal analytical techniques, offering field-proven insights into experimental design and data interpretation for researchers, process chemists, and quality control analysts.
Chapter 1: The Synthetic Landscape and Anticipating Impurities
The purity of a synthesized compound is intrinsically linked to its manufacturing process.[5] Impurities often arise from unreacted starting materials, by-products of side reactions, intermediates, or degradation products.[4][5] A common route to trifluoromethylated pyrazoles involves the cyclocondensation of a trifluorinated 1,3-dicarbonyl with a hydrazine source.[2]
Given this, potential impurities in a batch of this compound could include:
-
Starting Materials: Unreacted trifluoroacetylacetone or hydrazine precursors.
-
Regioisomers: Formation of the isomeric 5-Bromo-3-(trifluoromethyl)-1H-pyrazole.
-
Process-Related Impurities: Residual solvents, reagents from the bromination step, or by-products from over-bromination.
-
Degradation Products: Compounds formed during workup or storage.
A robust analytical strategy is therefore not just about quantifying the main component but also about identifying and quantifying these potential impurities.[6]
Chapter 2: A Multi-Pronged Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound assessment relies on the convergence of data from several orthogonal methods. Each technique "questions" the sample in a different way, and together, their answers build a high-confidence purity profile.[6]
The core analytical workflow for this compound should incorporate chromatographic separation, spectroscopic identification, and physical property measurement.
}
Chromatographic Techniques: The Workhorse of Purity Determination
Chromatography is the cornerstone of purity analysis, separating the main compound from its impurities.[5][7]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative purity assessment.[7][8] For a halogenated, aromatic compound like our target, a reversed-phase (RP) method is ideal.
-
Expertise in Action: We choose a C18 column as it provides excellent retention for moderately polar to non-polar compounds.[9] A phenyl column could be a valuable alternative for resolving aromatic impurities due to unique π-π interactions.[10] The mobile phase, typically a mixture of acetonitrile or methanol and buffered water, is optimized to achieve sharp peaks and good resolution between the main peak and any impurities. UV detection is suitable as the pyrazole ring is a chromophore.[11]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is highly effective for identifying and quantifying volatile and thermally stable impurities, such as residual solvents or low-boiling point starting materials.[7]
Spectroscopic Confirmation: The Identity Check
Spectroscopy provides unambiguous structural confirmation and can reveal impurities that might co-elute with the main peak in chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for structural elucidation and purity assessment.[6][12]
-
¹H NMR: Provides a proton count and information about the electronic environment of the protons. Impurities will present as unexpected signals.
-
¹⁹F NMR: This is particularly powerful for fluorinated compounds.[2] The trifluoromethyl group gives a strong, sharp singlet in a region of the spectrum with virtually no background interference.[13] The presence of other fluorine-containing species would be immediately obvious.
-
¹³C NMR: Confirms the carbon backbone of the molecule.
-
Physical Property Analysis: The Classic Benchmark
-
Melting Point Analysis: A sharp melting point range is a classic indicator of high purity. Impurities typically depress and broaden the melting point range. While not quantitative, it is a fast and inexpensive preliminary check.
Chapter 3: Head-to-Head Comparison: A Practical Workflow
To illustrate the methodology, we compare a newly synthesized batch of this compound against a certified commercial standard (>98% purity).
Protocol Deep Dive: Reversed-Phase HPLC-UV Analysis
This protocol is a self-validating system, including a system suitability check to ensure the instrument is performing correctly before sample analysis.
Objective: To determine the purity of synthesized this compound by calculating the area percent of the main peak relative to all other peaks detected.
Instrumentation & Materials:
-
HPLC system with UV-Vis detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Synthesized this compound
-
Commercial Standard (>98%)
-
Volumetric flasks, pipettes, and autosampler vials
Experimental Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases according to standard laboratory procedures and degas thoroughly.
-
Standard Preparation: Accurately weigh and dissolve the commercial standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the synthesized batch in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 95 18.0 95 18.1 40 | 22.0 | 40 |
-
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%.
-
Analysis: Once system suitability is confirmed, inject the standard and sample solutions in duplicate.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent purity using the formula:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
}
Data Interpretation & Comparison
The data gathered from the orthogonal methods are summarized below for a hypothetical synthesized batch versus the commercial standard.
| Analytical Method | Parameter | Synthesized Batch Result | Commercial Standard (>98%) | Interpretation |
| HPLC-UV | Purity (Area %) | 98.9% | 99.6% | The synthesized batch meets a typical purity threshold of >98%. Two minor impurity peaks were detected at 0.4% and 0.7%. |
| Retention Time (min) | 8.52 | 8.51 | Excellent agreement in retention time confirms the identity of the main component. | |
| Melting Point | Melting Range (°C) | 87-90 °C | 89-90 °C | The slightly broader range of the synthesized batch suggests the presence of minor impurities, corroborating the HPLC data. |
| ¹H NMR (DMSO-d₆) | Key Signals (ppm) | Signals consistent with structure. | Signals consistent with structure. | No significant impurity signals detected above ~1%, indicating high purity. |
| ¹⁹F NMR (DMSO-d₆) | Chemical Shift (ppm) | -61.6 | -61.6 | A single, sharp singlet confirms the presence of only one trifluoromethyl environment. No regioisomer or other fluorinated impurities detected. |
Conclusion
Assessing the purity of a critical synthetic intermediate like this compound demands a rigorous, multi-faceted analytical approach. Relying on a single technique, such as HPLC alone, is insufficient as it may not reveal co-eluting or non-UV active impurities. By integrating chromatographic separation (HPLC, GC-MS) with spectroscopic confirmation (NMR) and physical property measurement (Melting Point), a complete and trustworthy purity profile can be established. This comprehensive strategy ensures that the material proceeding to the next synthetic step is of known and acceptable quality, safeguarding the integrity of the entire research and development process.[7]
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 5. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 8. ejbps.com [ejbps.com]
- 9. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 10. HPLC analytical Method development: an overview [pharmacores.com]
- 11. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole
This guide provides an in-depth, procedural framework for the safe handling and disposal of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole (CAS No. 93608-11-8). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the chemical rationale behind each step, ensuring a culture of safety and regulatory compliance in the laboratory.
The disposal of any chemical waste is governed by strict regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), which mandates a "cradle-to-grave" management system for hazardous materials.[1] For compounds like this compound, which contains both a bromine atom and a trifluoromethyl group, adherence to protocols for halogenated organic waste is paramount.[2]
Part 1: Hazard Profile and Risk Assessment
Understanding the inherent hazards of a compound is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, data from close structural analogs, such as 4-Bromo-3-(trifluoromethyl)-1H-pyrazole, provides a reliable basis for hazard assessment.[3][4] The compound should be treated as a hazardous substance with the potential for significant health effects.
Table 1: GHS Hazard Classification (Based on Structural Analogs)
| Hazard Class | Category | Hazard Statement | Pictogram |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | GHS07 (!) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | GHS07 (!) |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | GHS07 (!) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | GHS07 (!) |
The trifluoromethyl group is generally stable, but the overall structure necessitates careful handling to prevent exposure.[2] The primary risks involve irritation to the skin, eyes, and respiratory system, as well as systemic toxicity upon ingestion, inhalation, or dermal absorption.
Part 2: Laboratory Handling and Waste Generation
Proper disposal begins with minimizing waste generation and preventing spills.[5] All handling of solid this compound and its solutions should occur within a certified chemical fume hood to mitigate inhalation risks.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield (if splash risk is high). | Protects against dust particles and splashes that can cause serious eye irritation.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation and harmful absorption.[7] Gloves must be inspected before use and disposed of after contamination. |
| Body Protection | Flame-retardant lab coat and closed-toe shoes. | Protects skin from accidental contact and spills. |
| Respiratory | NIOSH-approved respirator. | Required if working outside a fume hood or if dust generation is significant.[8] |
Spill Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Secure the Area : Restrict access to the spill area. Ensure ventilation is adequate, typically by running the fume hood.
-
Don PPE : Wear the full PPE outlined in Table 2.
-
Contain & Clean :
-
Decontaminate : Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Dispose : Label the container holding the spill cleanup materials as hazardous waste and dispose of it according to the protocol in Part 3.
Part 3: The Disposal Workflow: A Step-by-Step Guide
The disposal of this compound must follow a systematic process to ensure safety and compliance. This involves proper segregation, containment, labeling, and transfer to a licensed disposal facility.
Step 1: Waste Segregation (The Critical First Step)
The defining feature of this compound for disposal purposes is its halogen (bromine) content. Halogenated organic compounds cannot be mixed with non-halogenated solvent waste.[10]
-
Action : Designate a specific, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the waste form.
-
Causality : Mixing halogenated waste with non-halogenated waste contaminates the entire volume, drastically increasing disposal costs and complexity. Furthermore, many recycling and fuel-blending programs for non-halogenated solvents are rendered unusable by the presence of halogens. Incineration is often required for halogenated waste to prevent the formation of toxic byproducts like dioxins and furans.
Step 2: Container Selection and Management
-
Choose a Compatible Container : Use a container made of a material compatible with the waste (e.g., high-density polyethylene for solids or a glass bottle for solutions). The container must be in good condition and have a secure, tightly-fitting screw cap.[2]
-
Keep Containers Closed : Waste containers must remain sealed at all times, except when actively adding waste.[10] This prevents the release of vapors and protects against spills.
-
Avoid Overfilling : Do not fill containers beyond 90% capacity to allow for expansion and prevent spills during transport.
Step 3: Accurate and Compliant Labeling
Proper labeling is a key requirement of the RCRA.[9] An improperly labeled container may be rejected by your institution's Environmental Health & Safety (EHS) department and can result in regulatory fines.
-
Action : As soon as the first drop of waste is added, label the container with a hazardous waste tag.
-
Label Contents : The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations.
-
An accurate list of all constituents, including solvents and their approximate percentages.
-
The relevant hazard pictograms (e.g., GHS07 Exclamation Mark).
-
The accumulation start date and the name of the principal investigator or lab group.
-
Step 4: Storage and Pickup
-
Storage : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be under the control of the lab personnel and away from drains or sources of ignition. Ensure secondary containment (e.g., a spill tray) is used.
-
Request Pickup : Once the container is full or you are finished generating this waste stream, follow your institution's procedures to request a pickup from the EHS department. Do not pour any chemical waste down the drain.
The diagram below illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. angenechemical.com [angenechemical.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. alchempharmtech.com [alchempharmtech.com]
A Researcher's Guide to the Safe Handling of 3-Bromo-5-(trifluoromethyl)-1H-pyrazole
For the innovative researcher pushing the boundaries of drug discovery and development, the introduction of novel reagents is a daily reality. Among these, halogenated heterocyclic compounds like 3-Bromo-5-(trifluoromethyl)-1H-pyrazole are invaluable building blocks. However, their unique chemical properties necessitate a robust understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring that your research can proceed both efficiently and, most importantly, safely. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Molecule
This compound is a substituted pyrazole, and while specific toxicological data for this exact compound is limited, a thorough risk assessment can be conducted by examining its structural motifs and data from analogous compounds. The primary hazards are associated with its potential for skin, eye, and respiratory irritation, as well as potential toxicity if ingested or inhaled.
Based on safety data for similar compounds, this compound is anticipated to be classified with the following hazards:
A causal analysis of these hazards points to the reactivity of the pyrazole ring system and the potential for the trifluoromethyl and bromo substituents to influence its biological activity. Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of personal protective equipment is mandatory when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant[5] | Protects against chemical splashes and airborne particles. |
| Face Shield | To be worn over safety goggles[5] | Provides full-face protection during procedures with a high risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection. For extended contact, consult the glove manufacturer's resistance guide.[5] | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory Coat | Flame-resistant; Nomex® or 100% cotton is recommended.[5] | Protects skin and personal clothing from contamination. Must be fully buttoned.[5] |
| Full-Length Pants | Covers the lower body to prevent skin exposure.[5] | ||
| Closed-Toe Shoes | Made of a non-porous material.[5] | Protects feet from spills and falling objects.[5] | |
| Respiratory Protection | NIOSH-approved Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][6] | Required when engineering controls cannot maintain exposure below permissible limits or when handling outside of a fume hood. |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow provides a step-by-step guide for its safe management within the laboratory.
Engineering Controls
-
Fume Hood: All manipulations of solid this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to control airborne particulates and vapors.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Standard Operating Procedures
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly.[5] Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid compound. Handle with care to avoid generating dust.[1] Use a spatula for transfers.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood. Cap the container when not in use.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][7][8] Storage at 4°C, protected from light, and under a nitrogen atmosphere is recommended.[7]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | First Aid Measures |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[3] Seek medical attention if irritation occurs or persists.[1] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][8] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection.[1][8] For a dry spill, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1] For a wet spill, absorb with an inert material and place in a labeled container for disposal.[4] Wash the spill area thoroughly with soap and water.[1] |
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its containers is a critical component of laboratory safety and environmental responsibility. Under no circumstances should this compound be disposed of down the drain or in regular trash.[9]
Waste Collection
-
Solid Waste: Collect unreacted compound and contaminated materials (e.g., weigh paper, gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated halogenated organic waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical constituents.[9]
Container Disposal
-
Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[10]
-
The first rinseate must be collected and disposed of as hazardous waste.[9][10]
-
Subsequent rinseates may be collected as hazardous waste. After rinsing and air-drying, the container can be disposed of according to your institution's policies.
Final Disposal
-
All waste containing this compound must be disposed of through your institution's Environmental Health & Safety (EHS) department.[9]
-
Disposal will likely involve incineration at a licensed hazardous waste facility.[11]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors. Remember, a culture of safety is built on a foundation of knowledge, preparation, and consistent adherence to established protocols.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemscene.com [chemscene.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
